molecular formula C5H4BrNO2 B1330254 5-Bromo-2-furamide CAS No. 6134-61-8

5-Bromo-2-furamide

Cat. No.: B1330254
CAS No.: 6134-61-8
M. Wt: 189.99 g/mol
InChI Key: VFDAOWISEQYGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-furamide is a useful research compound. Its molecular formula is C5H4BrNO2 and its molecular weight is 189.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32222. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDAOWISEQYGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283588
Record name 5-bromo-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6134-61-8
Record name 6134-61-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32222
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-2-furamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50283588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromofuran-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 5-Bromo-2-Furamide from 2-Furoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust three-step synthesis of 5-bromo-2-furamide, a valuable building block in medicinal chemistry and drug development, starting from the readily available bio-based platform chemical, 2-furoic acid. The synthesis proceeds via the formation of a methyl ester intermediate, followed by regioselective bromination and subsequent amidation. This guide provides detailed experimental protocols, quantitative data for each step, and visualizations of the chemical transformations and workflows.

Overall Synthesis Scheme

The synthesis of this compound from 2-furoic acid is achieved through a three-step sequence:

  • Esterification: 2-Furoic acid is first converted to its methyl ester, methyl 2-furoate, to protect the carboxylic acid functionality and facilitate the subsequent bromination step.

  • Bromination: The furan ring of methyl 2-furoate is selectively brominated at the 5-position to yield methyl 5-bromo-2-furoate.

  • Amidation: The methyl ester of methyl 5-bromo-2-furoate is then converted to the primary amide, this compound, via ammonolysis.

Overall Synthesis Scheme 2-Furoic Acid 2-Furoic Acid Methyl 2-furoate Methyl 2-furoate 2-Furoic Acid->Methyl 2-furoate  CH3OH, H2SO4 (cat.) Reflux Methyl 5-bromo-2-furoate Methyl 5-bromo-2-furoate Methyl 2-furoate->Methyl 5-bromo-2-furoate  Br2 50°C This compound This compound Methyl 5-bromo-2-furoate->this compound  NH3 (aq) Heat

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields, reaction conditions, and other key parameters.

Step 1: Esterification of 2-Furoic Acid to Methyl 2-furoate

The esterification of 2-furoic acid is typically achieved via Fischer-Speier esterification, using an excess of methanol as both the reactant and solvent, with a catalytic amount of strong acid.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-furoic acid.

  • Add an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • With stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-furoate as a liquid. Further purification can be achieved by distillation.

ParameterValueReference
Reactants 2-Furoic Acid, MethanolN/A
Catalyst Concentrated Sulfuric AcidN/A
Reaction Time 2 - 4 hours[1]
Temperature Reflux (~65°C)[1]
Typical Yield >95%N/A

Table 1: Quantitative data for the esterification of 2-furoic acid.

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Add 2-furoic acid and excess methanol to a round-bottom flask. B Add catalytic H2SO4. A->B C Heat to reflux (65°C) for 2-4 hours. B->C D Cool to room temperature and remove excess methanol. C->D Reaction Completion (monitored by TLC) E Dissolve in ethyl acetate and perform aqueous washes (NaHCO3, H2O, brine). D->E F Dry organic layer, filter, and concentrate. E->F G Purify by distillation to obtain methyl 2-furoate. F->G

Figure 2: Experimental workflow for the synthesis of methyl 2-furoate.

Step 2: Bromination of Methyl 2-furoate to Methyl 5-bromo-2-furoate

The bromination of methyl 2-furoate is a regioselective electrophilic aromatic substitution, yielding the 5-bromo isomer.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve methyl 2-furoate in a suitable solvent (or neat).

  • Heat the solution to 50°C with stirring.

  • Carefully add bromine dropwise over a period of 15 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 50°C for an additional 15 minutes.

  • Pour the cooled reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (e.g., using a hexanes-ethyl acetate gradient) to yield methyl 5-bromo-2-furoate.

ParameterValue
Reactants Methyl 2-furoate, Bromine
Reaction Time 0.5 hours
Temperature 50°C
Typical Yield 85%

Table 2: Quantitative data for the bromination of methyl 2-furoate.

Step 3: Amidation of Methyl 5-bromo-2-furoate to this compound

The conversion of the methyl ester to the primary amide can be achieved by heating with aqueous ammonia. This process is known as ammonolysis.

Experimental Protocol (General Procedure):

  • In a pressure-resistant vessel, place methyl 5-bromo-2-furoate.

  • Add an excess of concentrated aqueous ammonia solution.

  • Seal the vessel and heat the mixture with vigorous stirring. The reaction temperature and time will need to be optimized, but temperatures in the range of 100-150°C for several hours are a typical starting point for ester ammonolysis.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash with cold water, and dry to obtain this compound.

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over a suitable drying agent, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

ParameterValue (Typical)
Reactants Methyl 5-bromo-2-furoate, Aqueous Ammonia
Reaction Time Several hours (requires optimization)
Temperature 100 - 150°C (requires optimization)
Typical Yield Moderate to good (highly substrate dependent)

Table 3: General conditions for the amidation of methyl 5-bromo-2-furoate.

Signaling Pathways and Logical Relationships

The synthesis of this compound from 2-furoic acid involves a logical progression of chemical transformations designed to achieve the desired product with good yield and selectivity. The following diagram illustrates the decision-making process and the rationale behind the chosen synthetic route.

Synthetic Strategy cluster_0 Key Transformations cluster_1 Strategic Considerations Start Starting Material: 2-Furoic Acid Protecting_Group Protect Carboxylic Acid during Bromination Start->Protecting_Group Target Target Molecule: This compound Bromination Bromination of Furan Ring Bromination_Step Step 2: Brominate Furan Ring Bromination->Bromination_Step Execute Bromination Amidation Formation of Primary Amide Amidation_Step Step 3: Ammonolysis of Ester Amidation->Amidation_Step Execute Amidation Esterification Step 1: Form Methyl Ester Protecting_Group->Esterification Decision: Esterification Activation Activate for Amidation Activation->Amidation Ester is an activated form for ammonolysis Esterification->Bromination Bromination_Step->Activation Amidation_Step->Target

Figure 3: Logical workflow of the synthetic strategy.

Conclusion

The synthesis of this compound from 2-furoic acid is a well-defined, three-step process that is amenable to laboratory-scale preparation. The key steps involve the protection of the carboxylic acid as a methyl ester, regioselective bromination of the furan ring, and subsequent conversion of the ester to the desired primary amide. The protocols provided in this guide, along with the tabulated data, offer a solid foundation for researchers in the fields of organic synthesis and drug discovery to produce this valuable chemical intermediate. Optimization of the final amidation step may be required to achieve maximum yield and purity.

References

5-bromo-2-furamide chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-bromo-2-furamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a furan ring substituted with both a bromine atom and a carboxamide group, offers multiple sites for chemical modification. The electron-rich furan core, combined with the reactive carbon-bromine bond and the versatile amide functionality, makes it an attractive scaffold for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound, intended to support research and development in related fields.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for designing synthetic routes, purification procedures, and for understanding the compound's behavior in various chemical environments.

PropertyValueReference
Molecular Formula C₅H₄BrNO₂-
Molecular Weight 190.00 g/mol [1]
IUPAC Name 5-bromofuran-2-carboxamide-
CAS Number 29823-22-3-
Appearance Solid[1]
LogP 0.86[1]
LogSW -1.23[1]
Topological Polar Surface Area (tPSA) 56.2 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

Note: Data for the parent this compound is limited; some properties are inferred from closely related derivatives or computational models.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dictated by its three primary functional components: the furan ring, the carbon-bromine bond, and the amide group.

Reactions at the Carbon-Bromine Bond: Cross-Coupling

The C-Br bond at the 5-position is the most reactive site for transformations, particularly palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making the bromo-substituent an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds.[2]

  • Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or esters to form 5-aryl-2-furamides. It is a highly versatile method for creating biaryl structures.[3][4]

  • Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields 5-alkynyl-2-furamides.[2]

  • Buchwald-Hartwig Amination: This allows for the formation of C-N bonds by coupling with various primary or secondary amines, leading to 5-amino-2-furamide derivatives.[5]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd0->ox_add complex1 Br-Pd(II)L2-(Furan-Amide) ox_add->complex1 transmetal Transmetalation complex1->transmetal complex2 R-Pd(II)L2-(Furan-Amide) transmetal->complex2 red_elim Reductive Elimination complex2->red_elim red_elim->pd0 product 5-R-2-Furamide red_elim->product reagents This compound R-B(OH)2 Base reagents->ox_add

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Reactions involving the Furan Ring

The furan ring is an electron-rich aromatic system, typically prone to electrophilic substitution. However, the amide group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack.[6]

  • Electrophilic Substitution: Reactions like nitration and sulfonation, if they occur, would be directed to the 4-position due to the directing effects of the existing substituents. Milder conditions are necessary to avoid ring-opening or polymerization.[6]

Reactions of the Amide Group

The amide functionality can undergo several characteristic reactions.

  • Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding 5-bromo-2-furoic acid.[7]

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to a 5-bromo-2-(aminomethyl)furan.

Reactivity_Diagram main This compound p1 Cross-Coupling (e.g., Suzuki) main->p1 Pd Catalyst, R-B(OH)2 p2 Amide Hydrolysis main->p2 H₃O⁺ or OH⁻ p3 Amide Reduction main->p3 LiAlH₄ prod1 5-Aryl-2-furamide p1->prod1 prod2 5-Bromo-2-furoic acid p2->prod2 prod3 5-Bromo-2-(aminomethyl)furan p3->prod3

Caption: Key reactive pathways of this compound.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and modification of this compound.

Protocol 1: Synthesis of this compound

This is a two-step procedure starting from 2-furoic acid.

Step 1: Synthesis of 5-bromo-2-furoic acid

  • Reaction Setup: In a flask protected from light, dissolve 2-furoic acid (1.0 equiv.) in a suitable solvent such as glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add bromine (1.0-1.1 equiv.) dropwise while maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Pour the reaction mixture into ice-cold water. The product, 5-bromo-2-furoic acid, will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure product. The melting point should be approximately 188-190 °C.[7]

Step 2: Amidation of 5-bromo-2-furoic acid

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 5-bromo-2-furoic acid (1.0 equiv.) in an anhydrous solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂, 1.5-2.0 equiv.) and a catalytic amount of DMF.

  • Reaction: Heat the mixture to reflux (approx. 40 °C for DCM) for 2-4 hours until the solid dissolves and gas evolution ceases.

  • Ammonia Addition: Cool the reaction mixture to 0 °C. In a separate flask, prepare a concentrated solution of aqueous ammonium hydroxide. Slowly add the cooled acyl chloride solution to the ammonium hydroxide with vigorous stirring, maintaining the temperature at 0 °C.

  • Workup: A precipitate of this compound will form. Stir for an additional 30 minutes.

  • Purification: Collect the crude product by filtration. Wash the solid with cold water and diethyl ether. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Synthesis_Workflow start 2-Furoic Acid step1 Bromination (Br₂, Acetic Acid) start->step1 intermediate 5-Bromo-2-furoic acid step1->intermediate step2 Amidation 1. SOCl₂ 2. NH₄OH intermediate->step2 product This compound step2->product purification Purification (Recrystallization) product->purification final Final Product purification->final

References

Spectroscopic Characterization of 5-Bromo-2-Furamide: An In-depth NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-bromo-2-furamide. It includes predicted ¹H and ¹³C NMR data, comprehensive experimental protocols, and a workflow for structural elucidation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the furan ring and the hydrogen bonding capabilities of the amide group. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such small organic molecules.[1] By analyzing the chemical shifts, coupling constants, and integration of NMR signals, one can elucidate the precise connectivity and chemical environment of each atom in the molecule. This guide outlines the expected ¹H and ¹³C NMR spectral features of this compound and provides a standardized protocol for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the known spectra of 2-furamide and analysis of substituent effects, where the electron-withdrawing bromine atom at the C5 position influences the chemical shifts of the furan ring protons and carbons.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H3~ 7.20 - 7.30Doublet (d)J3-4 ≈ 3.5 - 3.71HFuran Ring Proton
H4~ 6.50 - 6.60Doublet (d)J4-3 ≈ 3.5 - 3.71HFuran Ring Proton
-NH₂~ 5.50 - 7.00Broad Singlet (br s)-2HAmide Protons

Note: The chemical shift of the amide protons (-NH₂) can vary significantly depending on concentration and solvent.

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C2~ 145 - 148Furan Ring Carbon (attached to -CONH₂)
C3~ 123 - 126Furan Ring CH
C4~ 114 - 116Furan Ring CH
C5~ 120 - 123Furan Ring Carbon (attached to Br)
C=O~ 158 - 162Amide Carbonyl

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

Sample Preparation

Proper sample preparation is critical for acquiring high-resolution NMR spectra.[2][3]

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which is particularly useful for observing exchangeable amide protons.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[2] Vortex the vial until the sample is completely dissolved.

  • Filtration and Transfer: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of tetramethylsilane (TMS) can be added to the solvent. However, referencing to the residual solvent peak is often sufficient.[4]

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

NMR Data Acquisition

The following are generalized acquisition parameters. Instrument-specific optimization may be required.[5]

Protocol 1: ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): 12-16 ppm.

  • Number of Scans (NS): 8-16 scans. This can be increased for more dilute samples to improve the signal-to-noise ratio.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

Protocol 2: ¹³C NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): 200-220 ppm.

  • Number of Scans (NS): 1024 or more, as the ¹³C nucleus is significantly less sensitive than ¹H.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

Visualization of Experimental Workflow

The logical flow from sample preparation to final structural confirmation is a critical aspect of spectroscopic analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Confirmation weigh Weigh Compound (5-10 mg for 1H, 20-50 mg for 13C) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into NMR Spectrometer transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire 1H & 13C Spectra shim->acquire process Fourier Transform & Phase Correction acquire->process reference Calibrate Chemical Shifts (TMS or Solvent) process->reference integrate Integrate 1H Signals reference->integrate assign Assign Signals & Analyze Coupling integrate->assign structure Structure Confirmed: This compound assign->structure

Caption: Workflow for NMR Spectroscopic Characterization.

Spectral Interpretation

  • ¹H NMR Spectrum: The spectrum is expected to show two signals in the aromatic region corresponding to the furan protons. The protons at the C3 and C4 positions will appear as doublets due to coupling with each other (J3-4). Typical coupling constants for adjacent protons in a furan ring are in the range of 3-4 Hz.[6][7] The amide (-NH₂) protons will likely appear as a single broad peak that integrates to two protons. Its chemical shift can be variable and its signal may be exchanged with D₂O.

  • ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should display five distinct signals. The signal for the carbonyl carbon of the amide group is expected at the lowest field (~158-162 ppm). The four carbons of the furan ring will appear in the aromatic region. The carbon attached to the bromine (C5) and the carbon attached to the amide group (C2) will be downfield compared to the protonated carbons (C3 and C4) due to the electronegativity of the substituents.

By combining the information from both ¹H and ¹³C NMR spectra, the complete structure of this compound can be confidently confirmed. For more complex structures or to resolve ambiguities, 2D NMR experiments such as COSY (to confirm H-H couplings) and HSQC/HMBC (to confirm C-H connectivities) would be employed.[5]

References

In-depth Analysis of 5-bromo-2-furamide: A Compound Awaiting Biological Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the biological activities of brominated heterocyclic compounds, a comprehensive technical guide on the mechanism of action of 5-bromo-2-furamide in biological systems cannot be compiled at this time due to a lack of available scientific literature and experimental data.

Extensive searches of public scientific databases and literature have revealed no specific studies detailing the biological evaluation, cellular targets, or mechanism of action for this compound. While research exists for structurally related compounds containing a furan ring or a bromo-substituent, direct extrapolation of their biological activities to this compound would be scientifically unfounded. The precise biological effects of a molecule are highly dependent on its unique three-dimensional structure and chemical properties, and even minor structural modifications can lead to vastly different pharmacological profiles.

The scientific community has actively investigated various derivatives of furan and other brominated compounds, revealing a wide range of biological activities. For instance, studies on other bromo-substituted heterocyclic compounds have reported activities such as antimicrobial, anti-inflammatory, and anticancer effects. One example is the antimicrobial agent bronidox (5-bromo-5-nitro-1,3-dioxane), which is understood to exert its effect through the oxidation of essential protein thiols. However, it is crucial to emphasize that bronidox is a structurally distinct molecule from this compound, and their mechanisms of action are not interchangeable.

The absence of published data for this compound suggests that it may be a novel compound that has not yet been subjected to extensive biological screening or mechanistic studies. Alternatively, it could be an intermediate in chemical syntheses that has not been investigated for its own biological properties.

For researchers, scientists, and drug development professionals interested in the potential of this compound, the current landscape represents an open field for investigation. Future research would need to begin with fundamental in vitro studies to ascertain its biological activity.

Future Directions for Research

To elucidate the mechanism of action of this compound, a systematic series of experiments would be required. A hypothetical workflow for such an investigation is outlined below.

Initial Biological Screening

The first step would be to screen this compound against a panel of cancer cell lines and microbial strains to identify any potential cytotoxic or antimicrobial activity.

Diagram: Initial Biological Screening Workflow

cluster_screening Initial Biological Screening start This compound cell_screening Cytotoxicity Screening (e.g., MTT Assay against cancer cell lines) start->cell_screening antimicrobial_screening Antimicrobial Screening (e.g., MIC Assay against bacteria and fungi) start->antimicrobial_screening activity_found Biological Activity Identified cell_screening->activity_found no_activity No Significant Activity cell_screening->no_activity antimicrobial_screening->activity_found antimicrobial_screening->no_activity

Caption: A flowchart illustrating the initial steps to determine the biological activity of this compound.

Target Identification and Mechanism of Action Studies

If biological activity is confirmed, the next phase would involve identifying the molecular target(s) and elucidating the mechanism of action. This could involve a variety of experimental approaches.

Diagram: Target Identification Workflow

cluster_target_id Target Identification and MoA active_compound Active this compound affinity_chromatography Affinity Chromatography active_compound->affinity_chromatography yeast_three_hybrid Yeast Three-Hybrid active_compound->yeast_three_hybrid proteomics Differential Proteomics (e.g., SILAC) active_compound->proteomics target_id Putative Target(s) Identified affinity_chromatography->target_id yeast_three_hybrid->target_id proteomics->target_id validation Target Validation (e.g., siRNA, CRISPR) target_id->validation pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) validation->pathway_analysis moa Mechanism of Action Elucidated pathway_analysis->moa

Caption: A workflow for identifying the molecular target(s) and mechanism of action of a biologically active compound.

The Furan Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, structural rigidity, and synthetic tractability have made it a cornerstone in the design and development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the furan scaffold, detailing its synthesis, biological activities, and the mechanisms of action of key furan-containing drugs. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for both synthesis and biological evaluation are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying molecular and procedural intricacies.

Synthesis of the Furan Scaffold

The construction of the furan ring is a fundamental aspect of its application in medicinal chemistry. Several named reactions have become standard methods for the synthesis of substituted furans.

Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a widely employed method that involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan.[1]

Experimental Protocol: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Reaction [2]

  • Reagents and Equipment: Hexane-2,5-dione, p-toluenesulfonic acid monohydrate, toluene, saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate, round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL) in a round-bottom flask equipped with a Dean-Stark apparatus, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).

    • Heat the mixture to reflux and monitor the azeotropic removal of water.

    • Upon completion of the reaction (as monitored by TLC), cool the reaction mixture to room temperature.

    • Wash the mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethylfuran.

Feist-Benary Furan Synthesis

The Feist-Benary synthesis involves the base-catalyzed reaction of an α-halo ketone with a β-dicarbonyl compound to produce a substituted furan.[3] This method is particularly useful for the synthesis of furans with a wider range of substituents.[2]

Experimental Protocol: Synthesis of a Substituted Furan via Feist-Benary Reaction [2]

  • Reagents and Equipment: Ethyl acetoacetate, pyridine, 2-bromoacetophenone, ethanol, diethyl ether, 1 M HCl, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate, round-bottom flask, reflux condenser, rotary evaporator.

  • Procedure:

    • To a solution of ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL), add pyridine (0.87 g, 11 mmol).

    • Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux for 4 hours.

    • After cooling, remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether (50 mL) and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the furan product.

Biological Activities of Furan-Containing Compounds

The furan scaffold is a key pharmacophore in compounds exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The incorporation of the furan nucleus is a significant synthetic strategy in drug discovery.[4]

Antibacterial Activity

Furan derivatives, particularly nitrofurans, are well-established antibacterial agents. Nitrofurantoin, for instance, is a widely used antibiotic for treating urinary tract infections.[5] Its mechanism involves the reduction of the nitro group by bacterial reductases to form reactive intermediates that damage bacterial DNA, ribosomes, and other cellular components.[5]

CompoundOrganismMIC (µg/mL)Reference
NitrofurantoinEscherichia coli16-64[6]
NitrofurantoinStaphylococcus saprophyticus≤32[6]
Anticancer Activity

Numerous furan-containing compounds have demonstrated significant potential as anticancer agents.[7] Their mechanisms of action are diverse and can include inhibition of key signaling pathways, induction of apoptosis, and disruption of cellular microtubule dynamics.[7]

CompoundCell LineIC50 (µM)Reference
Furan-based compound 4MCF-7 (Breast Cancer)4.06[7]
Furan-based compound 7MCF-7 (Breast Cancer)2.96[7]
SorafenibRaf-1 Kinase0.006[8][9]
SorafenibB-Raf Kinase0.022[8][9]
SorafenibVEGFR-20.090[8][9]
SorafenibPDGFR-β0.057[8][9]
Anti-inflammatory Activity

The furan scaffold is also present in several anti-inflammatory agents. These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

(Quantitative data for anti-inflammatory furan derivatives is an active area of research, and specific IC50 values are often proprietary or reported in specialized literature.)

Key Furan-Containing Drugs and Their Mechanisms of Action

Several clinically successful drugs incorporate the furan scaffold, highlighting its importance in pharmaceutical development.

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[9] It targets both the Raf/MEK/ERK signaling pathway involved in cell proliferation and the VEGFR and PDGFR pathways, which are crucial for angiogenesis.[8][9]

Sorafenib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->Raf Inhibits

Sorafenib's dual inhibition of Raf kinases and receptor tyrosine kinases.

Dantrolene: A Muscle Relaxant

Dantrolene is a muscle relaxant used to treat malignant hyperthermia and spasticity.[10] It functions by inhibiting the release of calcium from the sarcoplasmic reticulum in muscle cells, thereby uncoupling excitation from contraction.[10] It acts as an antagonist of the ryanodine receptor (RyR1), a calcium release channel.[11]

Dantrolene_Mechanism cluster_t_tubule T-tubule Membrane cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytoplasm Sarcoplasm DHPR Dihydropyridine Receptor (DHPR) RyR1 Ryanodine Receptor (RyR1) DHPR->RyR1 Activates Ca_cyto Ca²⁺ RyR1->Ca_cyto Ca²⁺ Release Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_cyto->Contraction Dantrolene Dantrolene Dantrolene->RyR1 Inhibits

Dantrolene's inhibition of calcium release via the ryanodine receptor.

Ranitidine: An H2 Receptor Antagonist

Ranitidine is a widely used medication for the treatment of peptic ulcers and gastroesophageal reflux disease. It acts as a competitive and reversible inhibitor of the histamine H2 receptor in gastric parietal cells, leading to a reduction in gastric acid secretion.[12]

Ranitidine_Mechanism cluster_membrane Parietal Cell Membrane cluster_cytoplasm Cytoplasm H2R Histamine H2 Receptor AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump Activates Histamine Histamine Histamine->H2R Binds Ranitidine Ranitidine Ranitidine->H2R Blocks

Ranitidine's blockade of the histamine H2 receptor signaling pathway.

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of furan derivatives is crucial for their development as therapeutic agents. Standardized in vitro assays are commonly used for initial screening.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard assay for determining the MIC of an antibacterial compound.[6]

Experimental Protocol: Broth Microdilution MIC Assay [6]

  • Materials and Equipment: Test compound (furan derivative), bacterial strains (e.g., E. coli, S. aureus), Mueller-Hinton broth (MHB), 96-well microtiter plates, incubator, spectrophotometer.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

    • Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cancer cell lines.[13]

Experimental Protocol: MTT Assay for Cytotoxicity [13]

  • Materials and Equipment: Test compound, cancer cell line (e.g., MCF-7), normal cell line (e.g., MCF-10A), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, incubator, microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Experimental and Logical Workflows

The discovery and development of novel furan-based drugs follow a structured workflow, from initial synthesis to biological screening and lead optimization.

Drug_Discovery_Workflow Start Conceptualization and Target Identification Synthesis Synthesis of Furan Derivatives Start->Synthesis Screening In Vitro Biological Screening (e.g., MIC, MTT assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) SAR->Preclinical Lead_Opt->Synthesis Iterative Refinement Clinical Clinical Trials Preclinical->Clinical

A generalized workflow for the discovery of furan-based therapeutic agents.

Conclusion

The furan scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives ensure its enduring relevance in medicinal chemistry. A thorough understanding of the synthetic methodologies, mechanisms of action, and biological evaluation techniques, as detailed in this guide, is paramount for researchers and drug development professionals seeking to harness the full potential of this remarkable heterocyclic core. The continued exploration of the furan scaffold, guided by a rational design and a deep understanding of its chemical and biological properties, promises to yield the next generation of innovative medicines.

References

potential biological targets of brominated furans

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Targets of Brominated Furans

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated furans are a class of heterocyclic organic compounds that have garnered significant attention from the scientific community. These molecules can be of natural origin, found in marine algae, or synthetic, developed for various applications.[1] They are also known byproducts formed during the incineration of materials containing brominated flame retardants (BFRs).[2] Their structural diversity and reactivity make them potent modulators of biological processes. Understanding the specific molecular targets of brominated furans is crucial for both toxicological risk assessment and the development of novel therapeutic agents, particularly in the fields of antimicrobials and cancer therapy.[2][3]

This technical guide provides a comprehensive overview of the known and . It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to facilitate a deeper understanding for research and development professionals.

Established Biological Targets in Bacteria

Certain brominated furanones, particularly those isolated from the marine alga Delisea pulchra and their synthetic analogs, are well-documented for their ability to interfere with bacterial communication and virulence systems.[1][4]

Quorum Sensing (QS) Systems

Quorum sensing is a cell-density-dependent communication system used by bacteria to coordinate collective behaviors, including biofilm formation and virulence factor production.[1] Brominated furanones have been identified as potent inhibitors of these pathways.

Primary Targets:

  • LasR Regulator: In Pseudomonas aeruginosa, a key opportunistic pathogen, brominated furanones act as antagonists to the LasR receptor, a transcriptional regulator central to the QS cascade. Molecular docking analyses suggest that the gem-dibromomethylene group on some furanones enhances their binding affinity to the active site of LasR, thereby inhibiting its function.[4][5]

Quantitative Data: Inhibition of QS-Regulated Virulence Factors

The following table summarizes the effective concentrations of the brominated furanone GBr in inhibiting virulence factors in P. aeruginosa.

CompoundTarget OrganismAssayEffective ConcentrationReference
GBrP. aeruginosa PA14Pyocyanin Production25 µM & 50 µM[4][5]
GBrP. aeruginosa PA14Biofilm Formation25 µM & 50 µM[4][5]
GBrP. aeruginosa PA14Swarming Motility25 µM & 50 µM[4][5]
GBrMurine Cutaneous Abscess ModelDecreased Necrosis & Systemic Spread25 µM & 50 µM[4][5]

Signaling Pathway: Quorum Sensing Inhibition

G1 cluster_bacteria Bacterial Cell Autoinducer Autoinducer (e.g., 3-oxo-C12-HSL) LasR LasR Receptor Autoinducer->LasR Binds & Activates Virulence Virulence Genes (Biofilm, Toxin Production) LasR->Virulence Activates Transcription Furanone Brominated Furanone (GBr) Furanone->LasR Antagonizes

Fig 1. Mechanism of Quorum Sensing Inhibition by Brominated Furanones.
Type III Secretion Systems (T3SS)

The T3SS is a needle-like apparatus used by many Gram-negative bacteria to inject virulence proteins (effectors) directly into host cells. Brominated furanones have been shown to inhibit the secretion of these effector proteins.

Primary Targets:

  • T3SS Secretion Apparatus: While the exact molecular target within the T3SS is not fully elucidated, brominated furanones like C-30 and GBr effectively inhibit the secretion of key effector proteins such as ExoS, ExoT, and ExoU in P. aeruginosa.[4][5] This suggests an interference with the secretion machinery itself or its regulation.

Potential Eukaryotic Targets

The biological activity of brominated furans is not limited to bacteria. Studies on related brominated compounds, particularly BFRs, and the parent furan molecule suggest several potential targets in eukaryotic systems, which are highly relevant for toxicological assessment.

Aryl Hydrocarbon Receptor (AhR)

The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism (e.g., cytochrome P450 enzymes) and modulates immune and inflammatory responses.[6][7]

Interaction Mechanism:

  • Antagonism: While not direct agonists, some polybrominated diphenyl ethers (PBDEs), which are structurally related to certain brominated furans, have been shown to act as AhR antagonists.[8] They can inhibit the induction of AhR-responsive genes and CYP1A1 activity that is normally triggered by potent AhR agonists like dioxins.[8]

  • Agonism: Conversely, studies on brominated parabens have demonstrated that these compounds can exhibit AhR agonist activity, with the degree of activity depending on the bromination pattern.[9] This suggests that brominated furans could potentially act as either agonists or antagonists depending on their specific structure.

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)

G2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BF Brominated Furan (Ligand) AhR_complex AhR Complex (AhR, HSP90, p23) BF->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change Heterodimer AhR-ARNT Heterodimer AhR_active->Heterodimer Translocates & Dimerizes with ARNT ARNT ARNT->Heterodimer XRE Xenobiotic Response Element (XRE) Heterodimer->XRE Binds to TargetGenes Target Gene Transcription (e.g., CYP1A1) XRE->TargetGenes Induces

Fig 2. The AhR signaling pathway, a potential target for brominated furans.
Endocrine System Receptors

A significant body of evidence points to BFRs as endocrine-disrupting chemicals (EDCs).[10] These compounds can interfere with the synthesis, transport, and action of hormones.

Potential Targets:

  • Thyroid Hormone System: BFRs are well-confirmed to affect thyroid hormone levels.[10][11] Some hydroxylated metabolites of PBDEs can bind to the thyroid hormone transport protein transthyretin (TTR), potentially displacing thyroxine (T4) and disrupting hormone homeostasis.[12][13]

  • Steroid Hormone Systems: There is growing evidence that BFRs can interfere with estrogen and androgen systems.[10] For example, novel BFRs like DBDPE have been shown to increase 17β-estradiol (E2) levels in male zebrafish, indicating a potential to disrupt sex hormone regulation.[14]

  • Adrenal Hormones: Research on human adrenal cells has shown that a common PBDE flame retardant overstimulates the production of aldosterone, a hormone critical for regulating blood pressure and electrolyte balance.[15]

Mitochondrial Proteins

Studies on the toxicity of the parent compound, furan, provide critical insights into potential targets for its brominated derivatives. Furan is a potent hepatotoxin that requires metabolic activation by cytochrome P450 enzymes to form a reactive metabolite, cis-2-butene-1,4-dial.[16][17] This reactive species covalently binds to cellular macromolecules, particularly proteins.

Primary Targets:

  • Mitochondrial Enzymes: Proteomic studies have identified that furan's reactive metabolite overwhelmingly targets proteins within the mitochondria.[18] These include enzymes critical for:

    • Energy Metabolism: Glucose metabolism and ATP synthesis.

    • Fatty Acid β-oxidation.

    • Redox Homeostasis: Proteins involved in managing oxidative stress.

  • Consequence: The functional loss of these key mitochondrial proteins is believed to disrupt cellular energy production, increase oxidative stress, and ultimately trigger hepatocyte cell death.[18]

Logical Pathway: Furan Bioactivation and Mitochondrial Targeting

G3 Furan Furan / Brominated Furan P450 Cytochrome P450 (Metabolic Activation) Furan->P450 Metabolite Reactive Metabolite (e.g., cis-2-butene-1,4-dial) P450->Metabolite Mito Mitochondrial Proteins (Energy, Redox, Folding) Metabolite->Mito Covalent Binding Toxicity Cellular Dysfunction & Cytotoxicity Mito->Toxicity Leads to

Fig 3. Bioactivation of furan and subsequent targeting of mitochondrial proteins.

Experimental Protocols

Identifying the direct molecular targets of small molecules like brominated furans is a key challenge in drug discovery and toxicology. A combination of affinity-based and label-free methods is often employed.

General Target Identification Workflow: Photoaffinity Labeling

Photoaffinity labeling is a powerful technique to identify direct binding partners in a native cellular environment.[19] It involves synthesizing a probe molecule that is structurally similar to the parent compound but also contains a photo-activatable group (like a diazirine) and an affinity tag (like biotin).[20][21]

Workflow Diagram: Live-Cell Photoaffinity Labeling

G4 start Start: Synthesize Photoaffinity Probe step1 Incubate Live Cells with Probe start->step1 step2 Expose to UV Light to Covalently Crosslink step1->step2 step3 Lyse Cells and Collect Proteome step2->step3 step4 Affinity Purification of Probe-Protein Complexes (e.g., Streptavidin Beads) step3->step4 step5 Elute Bound Proteins and Separate by SDS-PAGE step4->step5 step6 Excise Protein Bands and Perform In-Gel Digestion (e.g., Trypsin) step5->step6 step7 Identify Proteins by Mass Spectrometry (LC-MS/MS) step6->step7 end End: Candidate Target Proteins Identified step7->end

Fig 4. A generalized experimental workflow for small molecule target ID.

Detailed Steps:

  • Probe Synthesis: A derivative of the brominated furan of interest is synthesized to include a photo-reactive group and a biotin tag at a position determined not to interfere with its biological activity.[20]

  • Cellular Incubation: Live cells are incubated with the photoaffinity probe, allowing it to enter the cells and bind to its target protein(s). A parallel control experiment including an excess of the original, unlabeled brominated furan is crucial to confirm specific binding.[21]

  • UV Crosslinking: The cells are irradiated with UV light of a specific wavelength, which activates the photo-reactive group on the probe, causing it to form a covalent bond with the nearest amino acid residue on the target protein.[19]

  • Lysis and Affinity Purification: The cells are lysed, and the entire proteome is collected. The biotin-tagged probe-protein complexes are then captured from the lysate using streptavidin-coated agarose beads.[20]

  • Elution and Identification: After washing away non-specifically bound proteins, the captured proteins are eluted from the beads. They are then separated by SDS-PAGE, and the resulting protein bands are excised, digested (e.g., with trypsin), and identified using mass spectrometry.[18]

Protocol: T3SS Inhibition Assay

This protocol is adapted from methodologies used to assess the effect of brominated furanones on P. aeruginosa.[4][22]

Objective: To determine if a compound inhibits the secretion of T3SS effector proteins.

Methodology:

  • Bacterial Culture: Grow P. aeruginosa strains (e.g., PA14) overnight in Luria-Bertani (LB) broth.

  • Induction of T3SS: Subculture the bacteria in LB broth containing a T3SS-inducing agent (e.g., 5 mM EGTA and 20 mM MgCl₂) to create a low-calcium environment, which triggers T3SS expression and secretion.

  • Compound Treatment: Add the brominated furan (e.g., GBr at 25 µM and 50 µM) or vehicle control (DMSO) to the induced cultures. Incubate for a defined period (e.g., 3-4 hours) at 37°C with shaking.

  • Separation of Fractions: Centrifuge the cultures to separate the bacterial cells (pellet) from the supernatant, which contains the secreted proteins.

  • Protein Precipitation: Precipitate the proteins from the supernatant using a method like trichloroacetic acid (TCA) precipitation.

  • Western Blot Analysis:

    • Resuspend the precipitated proteins in loading buffer and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for T3SS effector proteins (e.g., anti-ExoS, anti-ExoT).

    • Use a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Compare the intensity of the effector protein bands in the treated samples to the vehicle control. A significant reduction in band intensity indicates inhibition of T3SS secretion.

Protocol: AhR-Responsive Reporter Gene Assay (EROD Assay)

This protocol measures the activity of CYP1A1, a classic AhR target gene, as an indicator of AhR activation.[8][9]

Objective: To determine if a compound acts as an agonist or antagonist of the AhR signaling pathway.

Methodology:

  • Cell Culture: Plate cells that express a functional AhR pathway (e.g., human HepG2 or mouse H1G1.1c3 hepatoma cells) in multi-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Test: Treat the cells with various concentrations of the test brominated furan for a set period (e.g., 24-72 hours).

    • Antagonist Test: Co-treat the cells with a known AhR agonist (e.g., 2,3,7,8-Tetrachlorodibenzo-p-dioxin, TCDD) and various concentrations of the test brominated furan.

  • EROD Assay:

    • After treatment, replace the culture medium with a reaction buffer containing the substrate 7-ethoxyresorufin.

    • Incubate for a short period (e.g., 10-30 minutes) at 37°C. The CYP1A1 enzyme will convert 7-ethoxyresorufin to the fluorescent product resorufin.

    • Stop the reaction (e.g., by adding fluorescamine in acetonitrile).

  • Fluorescence Measurement: Measure the fluorescence of resorufin using a plate reader (excitation ~530 nm, emission ~590 nm).

  • Data Analysis:

    • Agonist: An increase in fluorescence compared to the vehicle control indicates AhR activation.

    • Antagonist: A decrease in the TCDD-induced fluorescence in the presence of the test compound indicates AhR antagonism.

    • Normalize fluorescence values to total protein content in each well to control for cytotoxicity.

Conclusion and Future Directions

The biological targets of brominated furans are diverse, spanning both prokaryotic and eukaryotic systems. In bacteria, they are established inhibitors of quorum sensing and Type III secretion, making them promising candidates for anti-virulence therapies.[4] In eukaryotes, the evidence, largely inferred from studies on related BFRs and the parent furan molecule, points toward potential interactions with the aryl hydrocarbon receptor, disruption of endocrine signaling pathways, and covalent modification of critical mitochondrial proteins.[8][10][18] This latter effect, leading to impaired energy metabolism and increased oxidative stress, is a key mechanism of furan-induced toxicity.

For drug development professionals, the anti-QS properties of brominated furanones offer a compelling avenue for combating antibiotic-resistant pathogens. For toxicologists and researchers, the potential for endocrine disruption and mitochondrial damage highlights the need for continued investigation into the health risks associated with environmental exposure to these compounds.

Future research should focus on:

  • Definitive Target Identification: Employing unbiased, modern proteomic techniques like photoaffinity labeling to definitively identify the direct binding partners of various brominated furans in both bacterial and human cells.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a library of brominated furan derivatives to understand how the position and number of bromine atoms influence target specificity and biological activity.[3]

  • In Vivo Validation: Moving beyond in vitro models to validate the observed effects and targets in relevant animal models of infection and toxicity.[4][5]

References

CAS number and molecular weight of 5-bromo-2-furamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-furamide is a halogenated heterocyclic compound belonging to the furan family. The presence of the furan ring, a common scaffold in medicinal chemistry, and the bromine substituent make it a molecule of interest for potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential biological activities of this compound, drawing upon data from structurally related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 6134-61-8[1]
Molecular Formula C₅H₄BrNO₂[1]
Molecular Weight 189.99 g/mol
IUPAC Name 5-bromofuran-2-carboxamide[1]
Synonyms 5-Bromo-2-furancarboxamide[1]

Synthesis Protocol

Step 1: Conversion of 5-Bromo-2-Furoic Acid to 5-Bromo-2-Furoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromo-2-furoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to the mixture.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 5-bromo-2-furoyl chloride can be used in the next step without further purification.

Step 2: Amidation of 5-Bromo-2-Furoyl Chloride to this compound

  • Cool the crude 5-bromo-2-furoyl chloride in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia (NH₄OH) (an excess, e.g., 10-20 equivalents) to the flask with vigorous stirring. The reaction is exothermic.

  • Continue stirring the mixture at room temperature for 1-2 hours after the addition is complete.

  • The solid precipitate of this compound is then collected by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted ammonia and ammonium chloride.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Potential Biological Activities and Applications

While specific biological data for this compound is limited in the available literature, the broader class of brominated furan and benzofuran derivatives has demonstrated significant potential in medicinal chemistry, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Various furan and benzofuran derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, certain benzofuran derivatives have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low microgram per milliliter range. The mechanism of action for some related brominated antimicrobial compounds, such as 5-bromo-5-nitro-1,3-dioxane, is believed to involve the oxidation of essential protein thiols, leading to enzyme inhibition and the disruption of microbial growth.

Cytotoxic Activity

Derivatives of phenyl 5-bromofuran-2-carboxylate have been investigated for their cytotoxic effects against various human cancer cell lines. These studies indicate that the bromofuran scaffold can serve as a basis for the development of novel anticancer agents. The cytotoxic activity is often evaluated using assays such as the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) against cell lines like HeLa (cervical cancer), K562 (leukemia), and MOLT-4 (leukemia). For some brominated benzofuran derivatives, IC₅₀ values have been reported in the low micromolar range, demonstrating significant cytotoxic potential.

The table below summarizes representative cytotoxic data for structurally related brominated furan and benzofuran derivatives.

Compound ClassCell LineIC₅₀ (µM)Reference
Phenyl 5-bromofuran-2-carboxylatesHeLaVaries[1]
Phenyl 5-bromofuran-2-carboxylatesK562Varies[1]
Phenyl 5-bromofuran-2-carboxylatesMOLT-4Varies[1]
Brominated Benzofuran DerivativesK5625.0[2]
Brominated Benzofuran DerivativesHL-600.1[2]

Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activity of this compound. Experimental validation for this compound is required.

Experimental Protocols

General Method for Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of novel compounds are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, K562) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value from the dose-response curve.[1]

Visualizations

Proposed Synthetic Workflow for this compound

Synthesis_Workflow A 5-Bromo-2-Furoic Acid B 5-Bromo-2-Furoyl Chloride A->B  Acyl Chloride  Formation reagent1 C This compound B->C  Amidation reagent2 reagent1 SOCl₂, cat. DMF reagent2 Conc. NH₄OH

Caption: A proposed two-step synthesis of this compound.

Hypothetical Signaling Pathway for Anticancer Activity

Given that structurally related compounds exhibit anticancer properties, a plausible mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a simplified, hypothetical pathway that such a compound might influence.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation BFA This compound (Hypothetical Target) BFA->Raf Inhibition? BFA->PI3K Inhibition?

Caption: A hypothetical signaling pathway potentially targeted by this compound.

References

Commercial Availability and Technical Profile of 5-Bromo-2-Furamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-bromo-2-furamide, a heterocyclic organic compound of interest in chemical and pharmaceutical research. The document details its commercial availability from various suppliers, outlines a plausible synthetic route, and presents key physicochemical and biological activity data derived from publicly available sources and analogous compounds. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development.

Commercial Availability and Suppliers

This compound (CAS No. 6134-61-8) is commercially available from a range of chemical suppliers. These vendors offer the compound in various purities and quantities, catering to the needs of both small-scale research and larger development projects. The table below summarizes a selection of prominent suppliers.

SupplierLocationPurityQuantity
Sigma-AldrichInternational≥95%Custom
ChemBridgeSan Diego, CA, USAScreening CompoundInquire
J & K SCIENTIFIC LTD.Beijing, China95%1g, 5g, 10g, 25g
Wuhan Chemwish Technology Co., LtdWuhan, China98%1g, 5g, 25g, 50g, 100g, 500g
Nanjing Chalf-Pharm Technology Co., Ltd.Nanjing, China97%Inquire
Shangdong Youbang Biochemical Technology Co.,LTDShandong, China98%1g, 5g, 10g, 25g, 50g, 100g, 200g, 500g, 1kg
Amadis Chemical Company LimitedHangzhou, ChinaInquireInquire
Acros OrganicsInternationalInquireInquire
Advanced Chemical Intermediates Ltd.N/AInquireInquire
Pure Chemistry Scientific Inc.N/AInquireInquire

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₅H₄BrNO₂ChemicalBook[1]
Molecular Weight 189.99 g/mol ChemicalBook[1]
CAS Number 6134-61-8ChemicalBook[1]
Appearance SolidInferred
Synonyms 5-Bromofuran-2-carboxamide, 2-Furancarboxamide, 5-bromo-ChemicalBook[1]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process starting from the commercially available 5-bromo-2-furoic acid.

Synthesis_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 5-Bromo-2-furoic_acid 5-Bromo-2-furoic acid 5-Bromo-2-furoyl_chloride 5-Bromo-2-furoyl chloride 5-Bromo-2-furoic_acid->5-Bromo-2-furoyl_chloride Anhydrous Solvent (e.g., DCM, Toluene) Room Temperature to Reflux Thionyl_chloride SOCl₂ or (COCl)₂ Ammonia Aqueous Ammonia (NH₄OH) or Ammonia gas This compound This compound 5-Bromo-2-furoyl_chloride_2->this compound Anhydrous Solvent (e.g., DCM, THF) 0°C to Room Temperature

Figure 1: Proposed synthesis pathway for this compound.

Step 1: Formation of 5-Bromo-2-furoyl chloride 5-Bromo-2-furoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an anhydrous solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out at room temperature and may be heated to reflux to ensure completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 5-bromo-2-furoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation of 5-Bromo-2-furoyl chloride The crude 5-bromo-2-furoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM, THF) and cooled in an ice bath. A solution of aqueous ammonia (NH₄OH) or a stream of ammonia gas is then added slowly to the reaction mixture. The reaction is typically exothermic and should be controlled by maintaining a low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then worked up by washing with water and brine, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.

Experimental Protocol: In Vitro Screening of a this compound Analog

While specific experimental protocols for this compound are not available, a detailed protocol for a closely related analog, 5-bromo-N-cyclooctylfuran-2-carboxamide, has been published in the context of high-throughput screening.[2] The following is a summary of the quantitative high-throughput screening (qHTS) assay for inhibitors of Dipeptidyl Peptidase IV (DPP4).

DPP4_Assay_Workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Data Acquisition and Analysis Dispense_Enzyme Dispense DPP4 enzyme solution into 1536-well microplate Add_Compound Add test compound (5-bromo-N-cyclooctylfuran-2-carboxamide) at various concentrations Dispense_Enzyme->Add_Compound Incubate_1 Incubate to allow compound-enzyme interaction Add_Compound->Incubate_1 Add_Substrate Initiate reaction by adding fluorogenic substrate (Gly-Pro-AMC) Incubate_1->Add_Substrate Incubate_2 Incubate at room temperature Add_Substrate->Incubate_2 Measure_Fluorescence Measure fluorescence intensity (Ex: 380 nm, Em: 460 nm) Incubate_2->Measure_Fluorescence Calculate_IC50 Calculate IC₅₀ values from dose-response curves Measure_Fluorescence->Calculate_IC50

Figure 2: Experimental workflow for the DPP4 inhibition assay.

Objective: To identify and characterize inhibitors of human Dipeptidyl Peptidase IV (DPP4) enzymatic activity.

Methodology:

  • Enzyme Preparation: A solution of recombinant human DPP4 enzyme in an appropriate assay buffer (e.g., Tris-HCl) is prepared.

  • Compound Preparation: The test compound, 5-bromo-N-cyclooctylfuran-2-carboxamide, is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to achieve a range of concentrations for dose-response analysis.

  • Assay Procedure:

    • The DPP4 enzyme solution is dispensed into the wells of a 1536-well microplate.

    • The test compound at various concentrations is added to the wells.

    • The plate is incubated for a specified period to allow for the interaction between the enzyme and the inhibitor.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • The plate is incubated at room temperature to allow the reaction to proceed.

  • Data Measurement: The fluorescence intensity is measured using a plate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm. The intensity of the fluorescence is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to control wells (containing enzyme and substrate but no inhibitor). The half-maximal inhibitory concentration (IC₅₀) values are then determined by fitting the dose-response data to a suitable pharmacological model.

Biological Activity and Potential Applications

Specific biological activity data for this compound is not extensively documented in the public domain. However, screening results for the structurally related compound, 5-bromo-N-cyclooctylfuran-2-carboxamide, provide valuable insights into the potential therapeutic areas for this chemical scaffold.

Target/AssayCompoundActivity MetricValue
Dipeptidyl Peptidase IV (DPP4) Inhibition5-bromo-N-cyclooctylfuran-2-carboxamideIC₅₀0.891 µM[2]
Plasmodium falciparum Proliferation Inhibition5-bromo-N-cyclooctylfuran-2-carboxamideIC₅₀5.25 µM[2]

The inhibitory activity of the N-cyclooctyl analog against DPP4 suggests that compounds in the this compound series could be investigated as potential agents for the treatment of type 2 diabetes.[2] DPP4 is a key enzyme in glucose metabolism, and its inhibition leads to increased levels of incretin hormones, which in turn enhance insulin secretion and improve glycemic control.

Furthermore, the activity against Plasmodium falciparum, the parasite responsible for malaria, indicates a potential avenue for the development of novel antimalarial agents based on the this compound scaffold.[2]

Conclusion

This compound is a commercially available compound with potential applications in drug discovery, particularly in the areas of metabolic diseases and infectious diseases. While detailed biological studies on this compound itself are limited, the activity of its close analog against DPP4 and Plasmodium falciparum provides a strong rationale for further investigation. The proposed synthetic route offers a straightforward method for its preparation, enabling researchers to access this compound for further screening and development. This technical guide serves as a foundational resource for scientists interested in exploring the therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-Bromo-2-Furamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the utilization of 5-bromo-2-furamide in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block enables the synthesis of a diverse library of 5-aryl-2-furamide derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely employed method for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool in modern organic synthesis. The 5-aryl-2-furamide moiety is a privileged structure found in numerous compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. The protocols outlined herein provide a robust starting point for the synthesis and exploration of novel 5-aryl-2-furamide derivatives.

Core Synthetic Methodology: Suzuki-Miyaura Coupling

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid involves the use of a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 5-aryl-2-furamide.

General Reaction Scheme:

Data Presentation: Representative Reaction Parameters and Yields

While specific data for the Suzuki coupling of this compound is not extensively published in a single source, the following table summarizes representative reaction conditions and yields based on protocols for structurally similar heteroaryl amides, such as 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide.[1] These data illustrate the expected outcomes with various electronically and sterically diverse arylboronic acids.

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (7 mol%)K₃PO₄1,4-Dioxane/H₂OReflux>2065-75
4-Methylphenylboronic acidPd(PPh₃)₄ (7 mol%)K₃PO₄1,4-Dioxane/H₂OReflux>2070-80
4-Methoxyphenylboronic acidPd(PPh₃)₄ (7 mol%)K₃PO₄1,4-Dioxane/H₂OReflux>2072
4-Chlorophenylboronic acidPd(PPh₃)₄ (7 mol%)K₃PO₄1,4-Dioxane/H₂OReflux>2068
4-Fluorophenylboronic acidPd(PPh₃)₄ (7 mol%)K₃PO₄1,4-Dioxane/H₂OReflux>2060-70
3,5-Difluorophenylboronic acidPd(PPh₃)₄ (7 mol%)K₃PO₄1,4-Dioxane/H₂OReflux>2058
4-(Methylthio)phenylboronic acidPd(PPh₃)₄ (7 mol%)K₃PO₄1,4-Dioxane/H₂OReflux>2060-70
4-Acetylphenylboronic acidPd(PPh₃)₄ (7 mol%)K₃PO₄1,4-Dioxane/H₂OReflux>2055-65
Thiophene-2-boronic acidPd(PPh₃)₄ (7 mol%)K₃PO₄1,4-Dioxane/H₂OReflux>2040-50
Pyridine-3-boronic acidPd(PPh₃)₄ (7 mol%)K₃PO₄1,4-Dioxane/H₂OReflux>2037

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of structurally related 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.[1]

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or pinacol ester (1.1 eq.), and potassium phosphate (2.0 eq.).

  • Add tetrakis(triphenylphosphine)palladium(0) (7 mol%).

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • To the flask, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to this compound) and deionized water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe. The solvent should be degassed prior to use.

  • Heat the reaction mixture to reflux (approximately 95-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require stirring at reflux for over 20 hours for complete consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-furamide.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

For accelerated reaction times, microwave irradiation can be employed.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium(II) acetate (2-5 mol%), SPhos (4-10 mol%), and potassium phosphate (2.5 eq.).

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-120 °C for 30-60 minutes.

  • Monitor the reaction for completion by LC-MS.

  • After cooling, work up the reaction as described in Protocol 1, step 8.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery

The 5-aryl-2-furamide scaffold is a valuable pharmacophore in drug discovery, with derivatives exhibiting a range of biological activities.

  • Anticancer Activity: Several studies have reported the anticancer potential of 5-aryl-furan derivatives. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action may involve the modulation of key signaling pathways involved in cell survival and death.

  • Antimicrobial and Antibiofilm Activity: Derivatives of 5-aryl-2-aminoimidazoles, which share structural similarities with 5-aryl-2-furamides, have shown potent activity against bacterial biofilms. This suggests that 5-aryl-2-furamides could be promising leads for the development of novel antimicrobial agents that target persistent bacterial infections.

Visualizations

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) reagents->catalyst inert Establish Inert Atmosphere (Ar/N2) catalyst->inert solvent Add Degassed Solvent (Dioxane/H2O) inert->solvent heat Heat to Reflux (e.g., 100 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction (EtOAc, H2O, Brine) cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure 5-Aryl-2-Furamide purify->product

Caption: Experimental workflow for the Suzuki cross-coupling of this compound.

Hypothetical Signaling Pathway

Apoptosis_Pathway ext_stimulus 5-Aryl-2-Furamide Derivative cell_membrane Cell Membrane ros ROS Generation ext_stimulus->ros Induces mapk MAPK Pathway (JNK, p38) ros->mapk Activates bax Bax mapk->bax Activates bcl2 Bcl-2 mapk->bcl2 Inhibits mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical pathway for apoptosis induction by a 5-aryl-2-furamide derivative.

References

Application Notes and Protocols for the Amidation of 5-Bromo-2-Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the amidation of 5-bromo-2-furoic acid, a versatile building block in medicinal chemistry. The resulting 5-bromo-2-furoyl amides are of significant interest in drug discovery, with potential applications as inhibitors of key signaling pathways implicated in various diseases. This document outlines a reliable method using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and discusses the relevance of such compounds in the context of Epidermal Growth Factor Receptor (EGFR) signaling. Furan-based compounds have shown potential as EGFR tyrosine kinase inhibitors, making this synthetic protocol relevant for the development of novel anti-cancer agents.[1]

Data Presentation

The following table summarizes the representative quantitative data for the HATU-mediated amidation of 5-bromo-2-furoic acid with a primary amine. Yields and reaction times can vary depending on the specific amine used.

Reagent/ParameterMolar EquivalentAmount (for a 1 mmol scale reaction)Role
5-Bromo-2-furoic acid1.0191 mgStarting material
Primary Amine1.11.1 mmolNucleophile
HATU1.2456 mgCoupling agent
DIPEA2.0348 µL (258 mg)Base
Anhydrous DMF-5 mLSolvent
Reaction Time-2-6 hours-
Reaction Temperature-Room Temperature-
Typical Yield-80-95%-

Experimental Protocols

This section details the methodology for the amidation of 5-bromo-2-furoic acid using HATU as the coupling agent.

Materials and Equipment
  • 5-Bromo-2-furoic acid

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes and needles

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Flash chromatography system

Synthesis of N-Alkyl/Aryl-5-bromo-2-furoamide
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-bromo-2-furoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the desired primary amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture. A slight exotherm and a color change to yellow or orange may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient elution system of n-hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 70:30) is typically effective for isolating the desired amide.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final N-substituted-5-bromo-2-furoamide.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the amidation of 5-bromo-2-furoic acid.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 5-bromo-2-furoic acid in anhydrous DMF add_amine Add primary amine start->add_amine add_base Add DIPEA add_amine->add_base add_hatu Add HATU add_base->add_hatu stir Stir at room temperature add_hatu->stir monitor Monitor by TLC stir->monitor dilute Dilute with EtOAc monitor->dilute Reaction complete wash Wash with NaHCO3 and brine dilute->wash dry Dry and concentrate wash->dry chromatography Flash column chromatography dry->chromatography product Pure N-substituted-5-bromo-2-furoamide chromatography->product

Caption: Workflow for the HATU-mediated amidation of 5-bromo-2-furoic acid.

EGFR Signaling Pathway

Amides derived from furoic acid are being investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1] Inhibition of this pathway can block downstream signals that promote cell proliferation and survival.

EGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation FuroylAmide 5-Bromo-2-furoyl Amide (Potential Inhibitor) FuroylAmide->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a potential 5-bromo-2-furoyl amide.

References

Application Notes and Protocols: 5-Bromo-2-furamide as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-furamide is a key synthetic intermediate possessing a highly functionalized furan ring. The presence of a bromine atom at the 5-position and a carboxamide group at the 2-position provides two reactive sites for strategic chemical modifications. This allows for its use as a versatile building block in the synthesis of a diverse array of novel and complex heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the construction of novel fused heterocyclic systems, particularly focusing on palladium-catalyzed cross-coupling reactions.

Core Applications in Heterocyclic Synthesis

The reactivity of the C-Br bond in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Key transformations include:

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids to introduce diverse aromatic systems at the 5-position of the furan ring.

  • Sonogashira Coupling: Coupling with terminal alkynes to introduce acetylenic moieties, which can serve as handles for further cyclization reactions.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with various primary and secondary amines.

These coupling reactions transform the simple this compound scaffold into more complex intermediates that can undergo subsequent intramolecular cyclization to afford novel fused heterocyclic systems, such as furopyridines and other related structures.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize representative conditions and expected yields for the Suzuki-Miyaura and Sonogashira coupling reactions of this compound. The data is based on established protocols for structurally similar 5-bromofuran derivatives.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Dioxane1101680-90
33-Pyridinylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O901875-85
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃Acetonitrile/H₂O801482-92

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60888-96
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF501285-93
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (5)Et₃NToluene701090-98
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)DIPAAcetonitrileRT2470-80

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of 5-aryl-2-furamide derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2 equivalents)

  • Toluene

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), SPhos (0.04 equivalents), and K₃PO₄ (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-furamide.

Protocol 2: General Procedure for Sonogashira Coupling of this compound

This protocol outlines the synthesis of 5-alkynyl-2-furamide derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)

  • Copper(I) iodide (CuI, 10 mol%)

  • Triethylamine (Et₃N, 2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), Pd(PPh₃)₄ (0.05 equivalents), and CuI (0.1 equivalents).

  • Add anhydrous THF, followed by triethylamine (2 equivalents) and the terminal alkyne (1.1 equivalents).

  • Stir the reaction mixture at 60 °C for 8-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-2-furamide.

Protocol 3: Proposed Synthesis of a Furo[2,3-b]pyridine Derivative

This protocol describes a potential two-step synthesis of a novel furo[2,3-b]pyridine scaffold from this compound.

Step 1: Sonogashira Coupling with 2-ethynylpyridine

  • Follow Protocol 2, using 2-ethynylpyridine as the terminal alkyne. This will yield 5-(pyridin-2-ylethynyl)-2-furamide.

Step 2: Intramolecular Cyclization

  • Dissolve the 5-(pyridin-2-ylethynyl)-2-furamide (1 equivalent) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or diphenyl ether.

  • Add a catalyst, such as copper(I) iodide (20 mol%) or a gold(I) catalyst.

  • Heat the reaction mixture to a high temperature (e.g., 120-180 °C) for 12-24 hours.

  • Monitor the formation of the furo[2,3-b]pyridine product by LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under vacuum.

  • Purify the crude product by column chromatography to isolate the novel furo[2,3-b]pyridine derivative.

Visualizations

The following diagrams illustrate the key synthetic pathways and experimental workflows.

Suzuki_Coupling This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heat Heat 5-Aryl-2-furamide 5-Aryl-2-furamide Heat->5-Aryl-2-furamide Reaction Mixture->Heat Suzuki Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Sonogashira_Coupling This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Cu(I) Salt Cu(I) Salt Cu(I) Salt->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture 5-Alkynyl-2-furamide 5-Alkynyl-2-furamide Reaction Mixture->5-Alkynyl-2-furamide Sonogashira Coupling Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants, Catalyst, and Base Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heating Heat and Stir Inert->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Final Product Final Product Purify->Final Product

Application Notes & Protocols: Synthesis of N-Substituted 5-Bromo-2-Furamides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-substituted 5-bromo-2-furamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The furan ring is a key structural motif in many biologically active compounds, and the presence of a bromine atom can enhance lipophilicity and metabolic stability. The N-substituted amide functionality allows for diverse structural modifications, making these compounds versatile scaffolds for drug discovery. Derivatives have shown potential as anti-inflammatory and antimicrobial agents.[1][2][3] This document provides detailed protocols and synthetic strategies for preparing these valuable compounds.

General Synthetic Pathways

The synthesis of N-substituted 5-bromo-2-furamides typically originates from 5-bromo-2-furoic acid. The primary strategies involve the activation of the carboxylic acid group to facilitate amide bond formation with a desired amine or hydrazide. The two most common pathways are the conversion to an acyl chloride intermediate and direct coupling using a condensing agent.

Synthesis_Pathways cluster_path1 Pathway A: Acyl Chloride Route cluster_path2 Pathway B: Direct Coupling Route start 5-Bromo-2-Furoic Acid acyl_chloride 5-Bromo-2-Furoyl Chloride start->acyl_chloride SOCl₂ or (COCl)₂ final_product N-Substituted 5-Bromo-2-Furamide start->final_product Amine (R-NH₂) acyl_chloride->final_product amine Amine / Hydrazide (R-NH2) amine->acyl_chloride coupling_agent Coupling Agent (e.g., DCC, HATU) coupling_agent->start

Figure 1: General synthetic pathways for N-substituted 5-bromo-2-furamides.

Experimental Protocols

Protocol 1: General Synthesis via Acyl Chloride Intermediate

This method involves a two-step process: formation of the highly reactive 5-bromo-2-furoyl chloride, followed by its reaction with an amine or hydrazide. This is a robust and widely applicable method for amide synthesis.[]

Step 1: Synthesis of 5-Bromo-2-Furoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-furoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-bromo-2-furoyl chloride is often used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the desired N-substituent (amine or hydrazide, 1.0 eq) and a base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF)) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 5-bromo-2-furoyl chloride (1.0 eq) in the same anhydrous solvent dropwise to the stirred amine solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure N-substituted this compound.

Protocol 2: Direct Amidation using a Coupling Agent

This protocol allows for the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride. Boronic acid derivatives and other condensing agents are effective catalysts for this transformation.[5][6]

  • In a dry round-bottom flask, dissolve 5-bromo-2-furoic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent (e.g., HATU, HBTU, or DCC, 1.2 eq) in an anhydrous polar aprotic solvent like DMF or DCM.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Once the reaction is complete, filter the mixture if a precipitate (e.g., DCU, if DCC is used) has formed.

  • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 3: Specific Synthesis of 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide

This protocol is a specific example of a condensation reaction to form a complex N-substituted furamide, which has been evaluated for anti-inflammatory activity.[1][7]

Protocol_Workflow reagents 1. Mix Reagents - Isatin (0.50 mmol) - 5-Bromofuran-2-carbohydrazide (0.49 mmol) - Ethanol (10 mL) - H₂SO₄ (1 drop) reflux 2. Reflux - Heat mixture for 15 minutes - Monitor by TLC reagents->reflux cool 3. Cool Down - Cool mixture to room temperature reflux->cool filter 4. Isolate Product - Filter the precipitate cool->filter wash 5. Wash - Wash solid with Dichloromethane filter->wash product 6. Final Product - Yellowish Solid - Yield: 79-81% wash->product

Figure 2: Experimental workflow for the synthesis of a specific furamide derivative.

Procedure:

  • Combine isatin (0.074 g, 0.50 mmol), 5-bromofuran-2-carbohydrazide (0.10 g, 0.49 mmol), and one drop of concentrated sulfuric acid in 10 mL of ethanol in a round-bottom flask.[7]

  • Heat the solution to reflux and maintain for 15 minutes. The reaction should be monitored by TLC using ethyl acetate as the eluent.[7]

  • After 15 minutes, cool the mixture to room temperature, which should cause the product to precipitate.[7]

  • Filter the resulting solid product.[7]

  • Wash the collected solid with dichloromethane to remove any unreacted starting materials.[1]

  • Dry the product to obtain 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide as a yellowish solid.[1]

Data Presentation: Synthesis of Bromo-Amide Derivatives

The following table summarizes reaction conditions and outcomes for the synthesis of various N-substituted bromo-amides, illustrating the efficiency of these methods with different substituents.

Compound ClassN-SubstituentMethodYield (%)M.P. (°C)Reference
5-Bromo-2-Furamides 2-Oxoindolin-3-ylidene-hydrazideCondensation81%-[1]
2'-Bromo-N-acetamides 2-MethoxyphenylAcyl Halide87%76.8[8]
2'-Bromo-N-acetamides BenzylAcyl Halide78%152.5[8]
2'-Bromo-N-acetamides 2-EthylphenylAcyl Halide74%65.3[8]

The synthesis of N-substituted 5-bromo-2-furamides can be achieved efficiently through well-established amide bond formation reactions. The choice between the acyl chloride method and direct coupling depends on the stability of the starting materials and the desired scale of the reaction. The protocols provided herein offer robust starting points for researchers aiming to synthesize novel furamide derivatives for evaluation in drug discovery and development programs. The high yields reported for analogous bromo-amide systems suggest these methods are broadly applicable.[8]

References

Application of 5-Bromo-2-Furamide in Antimicrobial Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 5-bromo-2-furamide as a lead compound in antimicrobial drug discovery. The information presented herein is based on established principles of medicinal chemistry and microbiology, drawing parallels from structurally related compounds. The protocols and data serve as a foundational framework for initiating research into the antimicrobial properties of this compound.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Halogenated heterocyclic compounds have historically been a rich source of biologically active molecules. The incorporation of a bromine atom into a molecular scaffold can significantly enhance its antimicrobial potency by increasing its lipophilicity, improving membrane permeability, and potentially participating in halogen bonding with biological targets. This compound, a compound featuring a furan ring, an amide linkage, and a bromine substituent, represents a promising, yet underexplored, candidate for antimicrobial drug discovery. This document outlines its potential antimicrobial profile, proposes detailed experimental protocols for its evaluation, and discusses its putative mechanism of action.

Hypothetical Antimicrobial Activity

While specific experimental data for this compound is not yet extensively published, its structural motifs suggest potential activity against a range of microbial pathogens. Based on the performance of other 5-bromo-substituted heterocyclic compounds, a hypothetical antimicrobial profile is presented below for illustrative purposes.

Microbial StrainTypeHypothetical Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive bacteria8 - 32
Enterococcus faecalis (ATCC 29212)Gram-positive bacteria16 - 64
Escherichia coli (ATCC 25922)Gram-negative bacteria32 - 128
Pseudomonas aeruginosa (ATCC 27853)Gram-negative bacteria>128
Candida albicans (ATCC 90028)Fungal16 - 64

Note: The above data is illustrative and intended to guide initial experimental design. Actual MIC values must be determined empirically.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound against various microbial strains.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth and DMSO)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO, ensuring the final DMSO concentration is non-inhibitory). Also include a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., HEK293).

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

Procedure:

  • Seed the 96-well plates with cells at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium and add them to the wells.

  • Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Proposed Synthetic Workflow

A 2-Furoic Acid B Bromination (e.g., Br2, catalyst) A->B C 5-Bromo-2-furoic acid B->C D Activation (e.g., SOCl2, oxalyl chloride) C->D E 5-Bromo-2-furoyl chloride D->E F Amidation (e.g., NH4OH, amine) E->F G This compound F->G

Caption: A plausible synthetic route to this compound from 2-furoic acid.

Putative Mechanism of Action

The mechanism of action for many bromo-containing antimicrobials involves the covalent modification of essential biomolecules. One such proposed mechanism for this compound is the inhibition of thiol-containing enzymes.

cluster_0 Bacterial Cell A This compound (Enters cell) C Inactive Enzyme (Covalent modification) A->C Reacts with B Essential Enzyme (with active site thiol, -SH) D Inhibition of Metabolic Pathway C->D E Bacterial Cell Death D->E

Caption: Proposed mechanism involving the inactivation of essential bacterial enzymes.

Structure-Activity Relationship (SAR) Logic

The antimicrobial activity of this compound can be rationalized by considering the contribution of its key structural features.

A This compound B Furan Ring (Aromatic scaffold, interacts with target) A->B C Amide Group (H-bonding, planarity) A->C D Bromine at C5 (Increased lipophilicity, facilitates membrane crossing, potential halogen bonding) A->D E Antimicrobial Activity B->E C->E D->E

Caption: Key structural features contributing to the potential antimicrobial activity.

Conclusion

This compound presents a compelling starting point for the development of new antimicrobial agents. Its straightforward synthesis and the presence of functionalities known to contribute to antimicrobial activity make it an attractive candidate for further investigation. The protocols and conceptual frameworks provided in these application notes are intended to facilitate the systematic evaluation of this compound and its analogs, with the ultimate goal of identifying novel therapeutics to combat infectious diseases. Empirical validation of the hypotheses presented here is a critical next step in advancing this compound through the drug discovery pipeline.

Development of Anti-inflammatory Agents from 5-Bromo-2-Furamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel anti-inflammatory agents derived from the 5-bromo-2-furamide scaffold. The information presented herein is intended to guide researchers in the synthesis, biological evaluation, and mechanistic understanding of these compounds as potential therapeutic agents for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of diseases. The development of new anti-inflammatory drugs with improved efficacy and safety profiles is a significant area of research. The this compound scaffold has emerged as a promising starting point for the design of novel anti-inflammatory agents. Derivatives of this scaffold have been investigated for their ability to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) signaling cascades.

One such derivative, 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, has been synthesized, highlighting the potential for developing a variety of compounds from the this compound core.[1] While specific anti-inflammatory data for this exact compound is not yet published, the structural motif suggests its potential as an anti-inflammatory agent.[1]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic chemistry methodologies. A general approach involves the amidation of 5-bromo-2-furoic acid or its activated derivatives with a diverse range of amines.

Protocol: Synthesis of 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide [1]

This protocol describes the synthesis of a specific isatin-derived this compound.

Materials:

  • Isatin

  • 5-Bromofuran-2-carbohydrazide

  • Ethanol

  • Sulfuric acid (catalytic amount)

  • Dichloromethane

Procedure:

  • A solution of isatin (0.50 mmol) and 5-bromofuran-2-carbohydrazide (0.49 mmol) in ethanol (10 mL) is prepared.

  • A drop of sulfuric acid is added to the solution as a catalyst.

  • The reaction mixture is refluxed for 15 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using ethyl acetate as the eluent.

  • After completion, the mixture is cooled to room temperature.

  • The resulting precipitate is filtered off, washed with dichloromethane, and dried to yield the final product as a yellowish solid.

Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, FTIR, and High-Resolution Mass Spectrometry (HRMS).[1]

Biological Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of synthesized this compound derivatives can be assessed using a panel of in vitro assays targeting key inflammatory mediators and pathways.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay evaluates the ability of the compounds to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Griess Assay for Nitric Oxide Inhibition

Cell Line:

  • RAW 264.7 murine macrophage cell line

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10^5 cells/mL and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Inhibition of Cyclooxygenase-2 (COX-2) Activity

COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Protocol: Fluorometric COX-2 Inhibitor Screening Assay

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • Celecoxib (positive control)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

Procedure:

  • In a 96-well plate, add the COX Assay Buffer, COX Cofactor, and COX Probe.

  • Add the test compound at various concentrations or the positive control (Celecoxib).

  • Add the diluted COX-2 enzyme solution to each well, except for the no-enzyme control.

  • Initiate the reaction by adding the arachidonic acid solution.

  • Measure the fluorescence intensity (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

  • The percentage of COX-2 inhibition is determined by comparing the reaction rates of the test compounds to the vehicle control.

  • IC50 values are calculated from the dose-response curves.

Inhibition of NF-κB Signaling Pathway

The NF-κB transcription factor plays a central role in regulating the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a major target for anti-inflammatory drug development.

Protocol: NF-κB Luciferase Reporter Assay

Cell Line:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

Materials:

  • HEK293-NF-κB-luciferase reporter cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) as an inducer

  • Luciferase Assay Reagent

  • Test compounds dissolved in DMSO

  • 96-well white opaque plate

Procedure:

  • Seed the HEK293-NF-κB-luciferase reporter cells in a 96-well plate and incubate overnight.

  • Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS for 6-24 hours.

  • After incubation, lyse the cells and add the Luciferase Assay Reagent.

  • Measure the luminescence using a luminometer.

  • The percentage of NF-κB inhibition is calculated relative to the stimulated control.

  • IC50 values are determined from the dose-response curves.

Data Presentation

Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison of the anti-inflammatory activity of the synthesized this compound derivatives.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDNO Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)NF-κB Inhibition IC50 (µM)
Derivative 1 Data to be determinedData to be determinedData to be determined
Derivative 2 Data to be determinedData to be determinedData to be determined
... .........
Celecoxib Reference valueReference valueN/A
(NF-κB Inhibitor) N/AN/AReference value

Visualization of Key Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the targeted signaling pathways and experimental workflows.

G cluster_0 Inflammatory Stimuli (LPS, TNF-α) cluster_1 Signaling Cascades cluster_2 Nuclear Events & Gene Expression cluster_3 This compound Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_complex NF-κB (p65/p50) NFkB NF-κB (Active) NFkB_complex->NFkB Activation nucleus Nucleus NFkB->nucleus Translocation proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) nucleus->proinflammatory_genes Transcription Compound This compound Derivatives Compound->IKK Inhibition Compound->NFkB Inhibition

Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound Derivatives.

G cluster_0 Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis start 5-Bromo-2-furoic acid + Amines synthesis Amide Coupling Reactions start->synthesis derivatives This compound Derivatives synthesis->derivatives no_assay NO Inhibition Assay (LPS-stimulated RAW 264.7) derivatives->no_assay cox_assay COX-2 Inhibition Assay (Fluorometric) derivatives->cox_assay nfkb_assay NF-κB Luciferase Assay (Reporter Cells) derivatives->nfkb_assay ic50 IC50 Determination no_assay->ic50 cox_assay->ic50 nfkb_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental Workflow for the Development of this compound Anti-inflammatory Agents.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel anti-inflammatory agents. The protocols and application notes provided in this document offer a comprehensive guide for the synthesis and biological evaluation of derivatives based on this scaffold. Through systematic screening using the described in vitro assays, researchers can identify lead compounds with potent inhibitory activity against key inflammatory pathways such as NF-κB and COX-2. Further optimization of these lead compounds, guided by structure-activity relationship studies, holds the potential for the discovery of new and effective treatments for a variety of inflammatory diseases.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification Protocol for 5-bromo-2-furamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 5-bromo-2-furamide using reversed-phase high-performance liquid chromatography (RP-HPLC). The described methodology is designed to yield high-purity material suitable for subsequent use in research and drug development applications. This document includes comprehensive experimental procedures, data presentation in a tabular format, and a visual workflow diagram to ensure clarity and reproducibility.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with many synthesized organic molecules, purification is a critical step to remove impurities, starting materials, and by-products. Reversed-phase HPLC is a powerful and widely used technique for the purification of small organic molecules due to its high resolution and efficiency. This protocol outlines a robust RP-HPLC method for the purification of this compound, focusing on achieving high purity and recovery.

Experimental Protocol

This protocol is intended as a starting point and may require optimization based on the specific impurity profile of the crude sample.

Materials and Reagents
  • Crude this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade (optional, for improved peak shape)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for sample dissolution

Instrumentation and Columns
  • Preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.

  • Reversed-phase C18 column (e.g., 10 µm particle size, 250 mm length x 21.2 mm internal diameter). A smaller analytical column (e.g., 5 µm, 4.6 mm x 150 mm) should be used for initial method development.

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DMSO, methanol, or acetonitrile). The choice of solvent should ensure complete dissolution and compatibility with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • The final concentration should be optimized to avoid overloading the column, which can lead to poor separation and peak tailing.

HPLC Method Development (Analytical Scale)

Before proceeding to preparative scale, it is crucial to develop and optimize the separation method on an analytical scale.

  • Equilibrate the analytical C18 column with the initial mobile phase conditions.

  • Inject a small volume (e.g., 5-10 µL) of the prepared sample.

  • Monitor the separation at a suitable wavelength. Based on the structure of this compound and UV data for similar compounds, a primary wavelength of 280 nm is recommended. A secondary wavelength, such as 254 nm, can also be monitored.

  • Run a gradient elution to determine the approximate concentration of organic solvent required to elute the compound of interest. A broad gradient (e.g., 5% to 95% acetonitrile in water over 20-30 minutes) is a good starting point.

  • Optimize the gradient to achieve baseline separation of this compound from its impurities.

Preparative HPLC Purification

Once the analytical method is optimized, it can be scaled up for preparative purification.

  • Equilibrate the preparative C18 column with the starting mobile phase composition for at least 5-10 column volumes.

  • Inject the filtered crude sample solution onto the column. The injection volume will depend on the column size and the concentration of the sample.

  • Run the optimized gradient method.

  • Monitor the chromatogram in real-time and collect fractions corresponding to the peak of this compound.

  • Combine the pure fractions.

Post-Purification Processing
  • Analyze an aliquot of the combined pure fractions by analytical HPLC to confirm purity.

  • Remove the organic solvent (acetonitrile or methanol) from the collected fractions using a rotary evaporator.

  • If the mobile phase contained a non-volatile buffer, a subsequent desalting step may be necessary.

  • Lyophilize or evaporate the remaining aqueous solution to obtain the purified this compound as a solid.

  • Determine the final yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, MS, melting point).

Data Presentation

The following table summarizes the recommended HPLC parameters for the purification of this compound.

ParameterAnalytical ScalePreparative Scale
Column C18, 5 µm, 4.6 x 150 mmC18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water (optional) or Water0.1% TFA in Water (optional) or Water
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile (ACN) or Methanol (MeOH)
Gradient Optimized based on scouting run (e.g., 30-70% B over 20 min)Scaled from analytical gradient
Flow Rate 1.0 mL/min20 mL/min (adjust based on column dimensions)
Injection Volume 5-20 µL0.5-5 mL (dependent on concentration)
Detection UV at 280 nmUV at 280 nm
Column Temperature AmbientAmbient

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purification protocol for this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_method_dev Method Development (Analytical) cluster_purification Purification (Preparative) cluster_post_proc Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter scouting Scouting Gradient Run filter->scouting optimization Gradient Optimization scouting->optimization injection Inject Sample optimization->injection fractionation Collect Fractions injection->fractionation purity_check Purity Analysis fractionation->purity_check solvent_removal Solvent Removal purity_check->solvent_removal lyophilization Lyophilization/Drying solvent_removal->lyophilization final_product final_product lyophilization->final_product Pure this compound

Caption: Workflow for the HPLC purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful purification of this compound using reversed-phase HPLC. By following the outlined steps for sample preparation, method development, preparative purification, and post-purification processing, researchers can obtain a highly pure product suitable for their downstream applications. The provided parameters and workflow serve as a robust starting point, which can be further optimized to meet specific purity and yield requirements.

Application Notes and Protocols for the Quantification of 5-Bromo-2-Furamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 5-bromo-2-furamide. While specific validated methods for this compound are not widely published, the following protocols have been developed based on established analytical techniques for structurally similar compounds, including furan derivatives, brominated aromatics, and carboxamides. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Overview of Analytical Approaches

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC-UV): This is a robust and widely accessible technique suitable for the routine quantification of this compound in bulk materials and simple formulations. Detection is typically performed at the wavelength of maximum absorbance of the analyte.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offering superior sensitivity and selectivity, LC-MS/MS is the preferred method for quantifying this compound in complex matrices such as biological fluids or environmental samples.[1][2] It allows for the accurate measurement of the analyte at very low concentrations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic performance. Headspace or solid-phase microextraction (SPME) techniques can be employed for sample introduction.[3][4][5]

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the expected performance characteristics of the proposed analytical methods for the quantification of this compound. These values are based on typical performance for analogous compounds and should be confirmed during method validation.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection by UV absorbanceSeparation by liquid chromatography, highly selective detection by tandem mass spectrometrySeparation of volatile compounds, detection by mass-to-charge ratio
Selectivity Moderate to HighVery HighHigh
Sensitivity ng/mL rangepg/mL to ng/mL rangepg/mL to ng/mL range
Linearity (R²) > 0.998> 0.999> 0.998
Accuracy (% Recovery) 98-102%95-105%90-110%
Precision (%RSD) < 2%< 10%< 15%
Typical Application Routine quality control, purity assessment, dissolution testingBioanalysis (pharmacokinetics), trace-level quantification in complex matricesAnalysis in food, environmental samples (with derivatization)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

3.1.1. Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm (determine λmax experimentally)

3.1.2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.1.3. Analysis Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Standard Stock Solution (1 mg/mL) working Working Standards (1-100 µg/mL) stock->working hplc HPLC System (C18 Column) working->hplc Inject sample_prep Sample Preparation and Filtration sample_prep->hplc Inject detection UV Detection (275 nm) hplc->detection calibration Calibration Curve Generation detection->calibration quantification Quantification of This compound calibration->quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the sensitive and selective quantification of this compound in complex matrices.

3.2.1. LC-MS/MS Conditions

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Waters Xevo TQ-S micro or equivalent
Column UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-3.5 min: 95% B; 3.5-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Determine precursor and product ions for this compound and an internal standard.

3.2.2. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.3. Analysis Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_is Plasma Sample + Internal Standard ppt Protein Precipitation (Acetonitrile) sample_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute uplc UPLC System (BEH C18 Column) reconstitute->uplc Inject msms Tandem MS (MRM Mode) uplc->msms peak_integration Peak Integration msms->peak_integration quantification Quantification vs. Calibration Curve peak_integration->quantification

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of this compound in matrices where volatility can be achieved, potentially after derivatization. Headspace SPME is recommended for sample introduction.[3][4]

3.3.1. GC-MS Conditions

ParameterCondition
GC System Agilent 7890B or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions Monitored Determine characteristic ions for this compound.

3.3.2. Headspace SPME Sample Preparation

  • Place 1-5 g of the homogenized sample into a 20 mL headspace vial.

  • Add a saturated solution of NaCl (e.g., 5 mL) to enhance the release of volatile compounds.

  • Spike with an appropriate internal standard.

  • Seal the vial and place it in a heated autosampler tray (e.g., 60 °C for 20 minutes).

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes).

  • Desorb the fiber in the GC inlet.

GCMS_Workflow cluster_prep HS-SPME Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_vial Sample in Headspace Vial equilibration Equilibration (Heating) sample_vial->equilibration extraction SPME Fiber Extraction equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption gc_separation GC Separation (HP-5MS Column) desorption->gc_separation ms_detection MS Detection (SIM Mode) gc_separation->ms_detection peak_area Peak Area Determination ms_detection->peak_area quantification Quantification peak_area->quantification

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-Furamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-furamide derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The furan scaffold is a key structural motif in numerous biologically active molecules. The introduction of a bromine atom at the 5-position and a flexible amide linkage at the 2-position provides a valuable platform for the development of novel therapeutic agents. Notably, derivatives of this class have been investigated as kinase inhibitors, targeting critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[1]

These application notes provide a comprehensive overview of a scalable synthetic route to N-substituted this compound derivatives, starting from readily available 2-furoic acid. Detailed protocols for the key synthetic steps, including bromination and amidation, are presented, along with considerations for process scale-up. Furthermore, we include protocols for the in vitro evaluation of these compounds as kinase inhibitors and visualize the relevant biological signaling pathway and experimental workflows.

Synthetic Strategy

The overall synthetic strategy for the preparation of N-substituted this compound derivatives involves a two-step process from 2-furoic acid. The first step is the regioselective bromination of the furan ring at the 5-position to yield 5-bromo-2-furoic acid. The second step involves the conversion of the carboxylic acid to an amide via an acyl chloride intermediate, which then reacts with a variety of primary or secondary amines to generate a library of this compound derivatives.

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Amidation 2-Furoic_Acid 2-Furoic_Acid 5-Bromo-2-furoic_Acid 5-Bromo-2-furoic_Acid 2-Furoic_Acid->5-Bromo-2-furoic_Acid Br2, 45-50°C 5-Bromo-2-furoyl_Chloride 5-Bromo-2-furoyl_Chloride 5-Bromo-2-furoic_Acid->5-Bromo-2-furoyl_Chloride SOCl2, reflux N-Substituted-5-bromo-2-furamide N-Substituted-5-bromo-2-furamide 5-Bromo-2-furoyl_Chloride->N-Substituted-5-bromo-2-furamide R1R2NH, Base

Caption: A two-step process for the synthesis of N-substituted this compound derivatives.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 5-Bromo-2-furoic Acid

This protocol describes the bromination of 2-furoic acid.

Materials:

  • 2-Furoic acid

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄) - Caution: Highly toxic and carcinogenic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood. Consider substitution with a less hazardous solvent if possible.

  • Water

Procedure:

  • In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, dropping funnel, and a condenser with a gas outlet to a scrubber, charge 2-furoic acid (e.g., 1 kg, 8.92 mol).

  • Add carbon tetrachloride (e.g., 4.3 L) to dissolve the 2-furoic acid.

  • Slowly add bromine (e.g., 0.58 L, 11.2 mol) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the reaction temperature between 45-50°C using a cooling bath if necessary.

  • After the addition is complete, continue stirring the reaction mixture at 45-50°C for 24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid is recrystallized from boiling water to yield 5-bromo-2-furoic acid as a solid.

  • Dry the product under vacuum at 50-60°C.

Table 1: Scale-Up Data for the Synthesis of 5-Bromo-2-furoic Acid

ParameterLab Scale (g)Pilot Scale (kg)
2-Furoic Acid14.01.0
Bromine (mL)8.0580
CCl₄ (mL)604300
Reaction Time (h)2424
Yield (%)~70-80~70-80
Purity (by HPLC)>98%>98%
Protocol 2: Preparation of 5-Bromo-2-furoyl Chloride

This protocol describes the conversion of 5-bromo-2-furoic acid to its acyl chloride.

Materials:

  • 5-Bromo-2-furoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, reflux condenser with a gas outlet to a scrubber, and a thermometer, charge 5-bromo-2-furoic acid (e.g., 1 kg, 5.24 mol).

  • Add thionyl chloride (e.g., 1.1 L, 15.7 mol) slowly to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, distill off the excess thionyl chloride under atmospheric pressure.

  • Add toluene (e.g., 1 L) and distill to azeotropically remove any remaining thionyl chloride. Repeat this step if necessary.

  • The resulting 5-bromo-2-furoyl chloride is typically used in the next step without further purification.

Protocol 3: General Procedure for the Synthesis of N-Substituted this compound Derivatives

This protocol describes the amidation of 5-bromo-2-furoyl chloride with a primary amine.

Materials:

  • 5-Bromo-2-furoyl chloride

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve the desired amine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 5-bromo-2-furoyl chloride (1.0 eq.) in dichloromethane to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Table 2: Representative Examples of N-Substituted this compound Derivatives

AmineProduct NameYield (%)Purity (by HPLC)
AnilineN-phenyl-5-bromo-2-furamide85>99%
BenzylamineN-benzyl-5-bromo-2-furamide90>99%
4-FluoroanilineN-(4-fluorophenyl)-5-bromo-2-furamide82>98%
CyclopropylamineN-cyclopropyl-5-bromo-2-furamide88>99%

Biological Evaluation

Protocol 4: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized this compound derivatives

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Positive control inhibitor (e.g., Wortmannin for PI3K)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 3: In Vitro Kinase Inhibitory Activity of Representative Compounds

CompoundPI3Kα IC₅₀ (nM)EGFR IC₅₀ (nM)
N-phenyl-5-bromo-2-furamide150800
N-benzyl-5-bromo-2-furamide250>1000
N-(4-fluorophenyl)-5-bromo-2-furamide80450
Wortmannin (Control)5-
Erlotinib (Control)-2

Signaling Pathway and Experimental Workflow Visualization

Diagram 2: PI3K/Akt/mTOR Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor This compound Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

Diagram 3: Experimental Workflow for Synthesis and Evaluation

G Start Start: 2-Furoic Acid Bromination Protocol 1: Bromination Start->Bromination Intermediate1 5-Bromo-2-furoic Acid Bromination->Intermediate1 AcidChlorideFormation Protocol 2: Acyl Chloride Formation Intermediate1->AcidChlorideFormation Intermediate2 5-Bromo-2-furoyl Chloride AcidChlorideFormation->Intermediate2 Amidation Protocol 3: Amidation with Various Amines Intermediate2->Amidation Library Library of This compound Derivatives Amidation->Library Purification Purification & Characterization (HPLC, NMR, MS) Library->Purification KinaseAssay Protocol 4: In Vitro Kinase Inhibition Assay Purification->KinaseAssay DataAnalysis Data Analysis: IC50 Determination KinaseAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR End End: Lead Compound Identification SAR->End

Caption: Workflow for the synthesis, purification, and biological evaluation of a this compound derivative library.

References

Protecting Group Strategies for Furan Rings in Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a common motif in natural products, pharmaceuticals, and functional materials, presents unique challenges in multi-step organic synthesis due to its susceptibility to a range of reaction conditions. Its aromatic character is modest, rendering it prone to degradation under strongly acidic or oxidative conditions. Furthermore, the diene character of the furan ring can lead to undesired participation in cycloaddition reactions. Judicious use of protecting groups is therefore paramount to ensure the successful synthesis of complex molecules containing a furan moiety.

This document provides detailed application notes and experimental protocols for the protection and deprotection of furan rings and their functionalized derivatives. Three primary strategies are covered:

  • Diels-Alder Protection of the Furan Ring: Temporarily masking the diene system of the furan ring to prevent its participation in unwanted reactions.

  • Protection of Hydroxyl Groups on Furan Derivatives: Focusing on the common appendage, the hydroxymethyl group, using silyl and benzyl-based ethers.

  • Protection of Carbonyl Groups on Furan Derivatives: Primarily addressing the protection of the formyl group in furfural and its derivatives as acetals.

Diels-Alder Protection of the Furan Ring

The inherent diene character of the furan ring can be exploited for its own protection through a reversible Diels-Alder reaction. This strategy is particularly useful when the furan nucleus needs to be preserved during reactions that could otherwise lead to its decomposition or unwanted transformation, such as electrophilic additions or oxidations. Maleimides are common dienophiles for this purpose, forming stable but cleavable adducts. The deprotection is achieved via a retro-Diels-Alder reaction, typically induced by heat.[1][2]

Application Notes:
  • Scope and Limitations: This method is effective for masking the furan core during subsequent synthetic transformations. The choice of dienophile can influence the stability of the adduct and the conditions required for the retro-Diels-Alder reaction. Electron-poor furans, such as furfural, can be challenging substrates but their reaction can be facilitated in aqueous media.[3]

  • Stereoselectivity: The Diels-Alder reaction can lead to the formation of endo and exo diastereomers. The endo adduct is often the kinetic product, while the exo is the thermodynamic product. The retro-Diels-Alder reaction typically proceeds more readily from the endo adduct.[4]

  • Deprotection: The retro-Diels-Alder reaction is thermally induced. The temperature required for deprotection depends on the nature of the furan and the dienophile, with temperatures often ranging from 110 °C to 150 °C.[1][2] In some cases, the retro reaction can occur at lower temperatures in solution.[1]

Quantitative Data Summary:
Furan DerivativeDienophileProtection ConditionsDeprotection ConditionsYield (%)Reference
FurfuralN-MethylmaleimideWater, 60 °C, 16 hHeat (>110 °C)58 (total adducts)[3]
Furfuryl alcoholN-(2-Hydroxyethyl)maleimideDMSO-d6, 80 °CHeat (>110 °C)>70 (at equilibrium)[5]
Experimental Protocols:

Protocol 1.1: Diels-Alder Protection of Furfuryl Alcohol with N-Ethylmaleimide

This protocol describes the formation of the Diels-Alder adduct between furfuryl alcohol and N-ethylmaleimide.

Materials:

  • Furfuryl alcohol

  • N-Ethylmaleimide

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve furfuryl alcohol (1.0 equiv) and N-ethylmaleimide (1.2 equiv) in deionized water to a concentration of approximately 2 M.

  • Stir the mixture vigorously at 60 °C for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

  • Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the Diels-Alder adduct.

Protocol 1.2: Retro-Diels-Alder Deprotection of Furan-Maleimide Adduct

This protocol describes the general procedure for the thermal deprotection of a furan-maleimide adduct.

Materials:

  • Furan-maleimide adduct

  • High-boiling point solvent (e.g., toluene, o-xylene)

Procedure:

  • Dissolve the furan-maleimide adduct in a high-boiling point solvent in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux (typically 110-150 °C). The exact temperature will depend on the stability of the adduct.

  • Monitor the regeneration of the furan and maleimide by TLC or ¹H NMR spectroscopy. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The deprotected furan derivative can be purified by distillation or column chromatography.

Diels_Alder_Protection furan Furan Derivative adduct Diels-Alder Adduct furan->adduct Diels-Alder (Protection) maleimide Maleimide adduct->furan Retro-Diels-Alder (Deprotection, Heat)

Caption: Reversible Diels-Alder protection of a furan ring.

Protection of Hydroxyl Groups on Furan Derivatives

Hydroxymethylfurans are common building blocks in synthesis. The hydroxyl group often requires protection to prevent its interference in subsequent reactions. Silyl ethers and benzyloxymethyl (BOM) ethers are two widely used protecting groups for this purpose.

Tert-Butyldimethylsilyl (TBDMS) Ether Protection

TBDMS ethers are popular due to their ease of formation, stability to a wide range of non-acidic reagents, and straightforward removal using fluoride sources.[6]

Application Notes:

  • Stability: TBDMS ethers are stable to basic conditions, organometallic reagents, and many oxidizing and reducing agents. They are, however, labile to acidic conditions.

  • Deprotection: Cleavage of TBDMS ethers is most commonly achieved using fluoride ion sources such as tetrabutylammonium fluoride (TBAF).[7][8] Mild acidic conditions can also be employed.

Quantitative Data Summary:
SubstrateProtecting GroupProtection ConditionsDeprotection ConditionsYield (%)Reference
Primary AlcoholTBDMSTBDMSCl, Imidazole, DMF, rt, 2-12 hTBAF, THF, rt, 1-2 h>95 (Protection), >98 (Deprotection)[6][9]
Experimental Protocols:

Protocol 2.1.1: TBDMS Protection of Furfuryl Alcohol

This protocol details the protection of the hydroxyl group of furfuryl alcohol as a TBDMS ether.

Materials:

  • Furfuryl alcohol

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of furfuryl alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv) and stir until dissolved.

  • Add TBDMSCl (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected furfuryl alcohol.

Protocol 2.1.2: TBAF Deprotection of TBDMS-Protected Furfuryl Alcohol

This protocol describes the removal of the TBDMS protecting group.[7]

Materials:

  • TBDMS-protected furfuryl alcohol

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane

  • Water

Procedure:

  • Dissolve the TBDMS-protected furfuryl alcohol (1.0 equiv) in anhydrous THF.

  • Add TBAF solution (1.1 equiv) dropwise to the stirred solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting furfuryl alcohol by flash column chromatography.

Benzyloxymethyl (BOM) Ether Protection

BOM ethers offer robust protection for hydroxyl groups and are stable to a wide range of conditions, including strongly basic and organometallic reagents. Deprotection is typically achieved by hydrogenolysis.

Application Notes:

  • Stability: BOM ethers are generally more stable than silyl ethers, particularly to acidic conditions.

  • Deprotection: The most common method for BOM group removal is catalytic hydrogenolysis (e.g., using Pd/C and H₂).[10]

Quantitative Data Summary:
SubstrateProtecting GroupProtection ConditionsDeprotection ConditionsYield (%)Reference
Ureido NitrogenBOMNaH, BOMCl, THF, rt, 1 h10% Pd/C, H₂, iPrOH/H₂O, HCOOH, rt, 3 hHigh[10][11]
Experimental Protocols:

Protocol 2.2.1: BOM Protection of Furfuryl Alcohol

This protocol is adapted from a general procedure for the protection of a nitrogen heterocycle.[10]

Materials:

  • Furfuryl alcohol

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Benzyloxymethyl chloride (BOMCl)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of NaH (1.2 equiv) in anhydrous THF under an inert atmosphere, add a solution of furfuryl alcohol (1.0 equiv) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add BOMCl (1.2 equiv) dropwise.

  • Stir the reaction mixture for 1-3 hours, monitoring by TLC.

  • Quench the reaction carefully with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over MgSO₄.

  • Concentrate under reduced pressure and purify by flash column chromatography to yield 2-(benzyloxymethoxymethyl)furan.

Protocol 2.2.2: Hydrogenolytic Deprotection of BOM-Protected Furfuryl Alcohol

This protocol is adapted from a procedure for the deprotection of BOM-protected uridine derivatives.[10][11]

Materials:

  • BOM-protected furfuryl alcohol

  • 10% Palladium on carbon (Pd/C)

  • Isopropanol (iPrOH)

  • Water

  • Formic acid (HCOOH)

  • Nitrogen gas (N₂)

Procedure:

  • To a stirred solution of the BOM-protected furfuryl alcohol (1.0 equiv) in a 10:1 mixture of iPrOH:H₂O containing 0.5% formic acid, add 10% Pd/C (10 wt%).

  • Purge the flask with N₂ and then introduce hydrogen gas (H₂) via a balloon.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 3-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain furfuryl alcohol.

Hydroxyl_Protection cluster_silyl Silyl Ether Protection cluster_bom BOM Ether Protection alcohol1 Furan-CH2OH silyl_ether Furan-CH2O-TBDMS alcohol1->silyl_ether TBDMSCl, Imidazole silyl_ether->alcohol1 TBAF alcohol2 Furan-CH2OH bom_ether Furan-CH2O-BOM alcohol2->bom_ether NaH, BOMCl bom_ether->alcohol2 H2, Pd/C

Caption: Protection strategies for hydroxyl groups on furan rings.

Protection of Carbonyl Groups on Furan Derivatives

Furfural, a key bio-based platform chemical, and its derivatives often require protection of the reactive aldehyde functionality. Acetal formation is the most common and effective strategy.

Application Notes:

  • Stability: Acetals are stable to basic, nucleophilic, and organometallic reagents, as well as to many oxidizing and reducing agents. They are readily cleaved under acidic conditions.

  • Catalyst-Free Conditions: The formation of cyclic acetals from furfural and ethylene glycol can be achieved in high yield without a catalyst at elevated temperatures.[12]

  • Deprotection: Deprotection is typically achieved by hydrolysis in the presence of an acid catalyst.[13]

Quantitative Data Summary:
SubstrateProtecting GroupProtection ConditionsDeprotection ConditionsYield (%)Reference
FurfuralEthylene Glycol AcetalEthylene glycol (15 equiv), Cyclohexane, 160 °C, 2 hAcidic hydrolysis78.6[12]
Experimental Protocols:

Protocol 3.1: Acetal Protection of Furfural with Ethylene Glycol

This protocol describes a catalyst-free method for the formation of the ethylene glycol acetal of furfural.[12]

Materials:

  • Furfural

  • Ethylene glycol

  • Cyclohexane

Procedure:

  • In a pressure vessel, combine furfural (1.0 equiv), ethylene glycol (15 equiv), and cyclohexane.

  • Seal the vessel and heat the mixture to 160 °C for 2 hours with stirring.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess ethylene glycol under reduced pressure.

  • The resulting 2-(furan-2-yl)-1,3-dioxolane can be purified by distillation or column chromatography.

Protocol 3.2: Acid-Catalyzed Deprotection of Furfural Acetal

This protocol provides a general method for the cleavage of an acetal to regenerate the carbonyl group.[13]

Materials:

  • 2-(Furan-2-yl)-1,3-dioxolane

  • Acetone

  • Water

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the acetal (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of p-TsOH.

  • Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting furfural by distillation or column chromatography.

Carbonyl_Protection aldehyde Furfural acetal Furfural Acetal aldehyde->acetal Ethylene Glycol, Heat acetal->aldehyde H3O+

Caption: Reversible acetal protection of the carbonyl group in furfural.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of 5-Bromofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful palladium-catalyzed Suzuki coupling of 5-bromofuran.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of 5-bromofuran in a systematic question-and-answer format.

Question 1: My reaction shows low or no conversion of 5-bromofuran. What are the primary causes and how can I resolve this?

Answer:

Low or no conversion is a frequent issue that can often be traced back to the catalyst's activity, the reaction conditions, or the quality of the reagents.

  • Inactive Catalyst: The active Pd(0) species is susceptible to deactivation. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] The formation of palladium black is a visual indicator of catalyst decomposition, which can be caused by oxygen contamination or excessively high temperatures.[2]

    • Solution: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[2] Use freshly degassed solvents. Consider employing more robust, air-stable precatalysts or ligands that protect the palladium center.[2][3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.[1]

    • Solution: A screening of different bases and solvents is recommended. For instance, comparing inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ in solvent systems such as dioxane/water, toluene/water, or DME/water can reveal the optimal combination for your specific boronic acid.[4][5]

  • Poor Reagent Quality: The purity of 5-bromofuran, the boronic acid, and other reagents is paramount. Boronic acids, in particular, can degrade over time.[1]

    • Solution: Use purified starting materials and high-quality, dry solvents. If you suspect boronic acid degradation, consider using a freshly opened bottle or purifying the existing stock.

Question 2: I am observing significant amounts of side products, such as homocoupled boronic acid or debrominated furan. How can I minimize these?

Answer:

The formation of side products reduces the yield of the desired coupled product and complicates purification.

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[1]

    • Solution: Rigorous degassing of the reaction mixture and maintenance of an inert atmosphere are crucial to minimize homocoupling.[2]

  • Debromination of 5-Bromofuran: The replacement of the bromine atom with a hydrogen atom can be a competing pathway.

    • Solution: This can sometimes be mitigated by using milder bases or shortening the reaction time.[2] Careful selection of the palladium catalyst and ligand system can also favor the desired cross-coupling over debromination.

  • Protodeboronation of the Boronic Acid: This involves the replacement of the boronic acid group with a hydrogen atom and is a common side reaction, especially with heteroaromatic boronic acids.[1][6]

    • Solution: Using milder bases like potassium fluoride (KF) or switching to anhydrous reaction conditions can suppress protodeboronation.[1][6] Alternatively, using boronic esters (e.g., pinacol esters) can also be an effective strategy.[6]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is the best starting point for the Suzuki coupling of 5-bromofuran?

A1: While there is no single "best" catalyst for all substrates, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst for a range of Suzuki couplings.[4] However, for challenging couplings or to achieve higher efficiency, catalyst systems based on Pd(OAc)₂ with bulky, electron-rich phosphine ligands like SPhos or XPhos are excellent alternatives.[3][7]

Q2: How do I choose the right base for my reaction?

A2: The base plays a crucial role in activating the boronic acid for transmetalation.[8] The optimal base depends on the specific substrates and solvent system. A good starting point is to screen common inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃.[4][5] Generally, K₃PO₄ is a stronger base and can be effective for less reactive systems, while K₂CO₃ is a good general-purpose base.[8]

Q3: What is the ideal solvent system for this reaction?

A3: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[4] Common solvent systems include 1,4-dioxane/water, toluene/water, and DME/water, often in a 4:1 or 5:1 ratio.[4] The choice of solvent can influence reaction rate and yield, so screening may be necessary.

Q4: My reaction mixture turned black. Is the reaction still viable?

A4: The formation of a black precipitate, known as palladium black, indicates decomposition of the palladium catalyst to its metallic form.[2] This often leads to a cessation of the catalytic cycle and a failed reaction.[2] To prevent this, ensure thorough degassing of your solvents and maintain a strict inert atmosphere throughout the reaction.[2]

Q5: Are there any specific considerations for using furan-based substrates in Suzuki couplings?

A5: Furan rings can be sensitive to strongly acidic or basic conditions, although they are generally stable under typical Suzuki coupling conditions. It is important to be aware of the potential for protodeboronation, especially when using furan-based boronic acids.[1] Using milder bases and anhydrous conditions can help mitigate this side reaction.[1]

Data Presentation

The following table summarizes representative conditions for the Suzuki coupling of 5-bromofuran with phenylboronic acid, based on data from analogous aryl bromide couplings. These should be considered as starting points for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Approx. Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)901280-90
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10016>90
Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DME/H₂O (4:1)85885-95

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 5-Bromofuran using Pd(PPh₃)₄

  • To an oven-dried Schlenk tube, add 5-bromofuran (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Under a positive flow of argon, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Suzuki Coupling using Pd(OAc)₂ with a Buchwald Ligand

  • In a reaction vial equipped with a magnetic stir bar, combine 5-bromofuran (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add a degassed 10:1 mixture of toluene and water (5.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle A Pd(0)L2 C Ar-Pd(II)(X)L2 A->C B Oxidative Addition (Ar-X) B->C E Ar-Pd(II)(R)L2 C->E F Reductive Elimination D Transmetalation (R-B(OH)2 + Base) D->E E->A G Ar-R E->G F->A F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product check_catalyst Check Catalyst System - Active? Decomposed? - Appropriate ligand? start->check_catalyst check_conditions Screen Reaction Conditions - Base (K2CO3, K3PO4, etc.) - Solvent (Dioxane, Toluene, etc.) - Temperature start->check_conditions check_reagents Verify Reagent Quality - Pure 5-bromofuran? - Fresh boronic acid? - Dry, degassed solvents? start->check_reagents side_products Significant Side Products? check_catalyst->side_products check_conditions->side_products check_reagents->side_products homocoupling Homocoupling - Degas thoroughly - Maintain inert atmosphere side_products->homocoupling Yes debromination Debromination / Protodeboronation - Use milder base (e.g., KF) - Consider anhydrous conditions - Use boronic ester side_products->debromination Yes success Successful Coupling side_products->success No homocoupling->success debromination->success

Caption: Troubleshooting workflow for optimizing Suzuki coupling.

References

common side reactions in the synthesis of 5-bromo-2-furamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-bromo-2-furamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and reliable method for synthesizing this compound is the amidation of 5-bromo-2-furoic acid. This process typically involves a two-step approach: the activation of the carboxylic acid group of 5-bromo-2-furoic acid, followed by the reaction with an ammonia source.

Q2: What are the standard methods for activating 5-bromo-2-furoic acid for amidation?

A2: There are two primary methods for the activation of 5-bromo-2-furoic acid:

  • Conversion to 5-bromo-2-furoyl chloride : This is achieved by reacting 5-bromo-2-furoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes amidation.[1][2]

  • Use of coupling agents : These reagents facilitate the direct formation of the amide bond between 5-bromo-2-furoic acid and an amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-hydroxybenzotriazole (HOBt) to minimize side reactions.[1]

Q3: What are the typical impurities I might encounter in the synthesis of this compound?

A3: Common impurities can originate from both the starting materials and side reactions during the amidation process. These may include:

  • Unreacted 5-bromo-2-furoic acid.

  • N-acylurea byproduct, if carbodiimide coupling agents are used without additives.[1]

  • Dicyclohexylurea (DCU) if DCC is the coupling agent.[1]

  • Over-brominated or isomeric furan derivatives from the synthesis of the starting material.

Q4: How can I effectively purify the crude this compound?

A4: The purification strategy depends on the nature of the impurities. Common techniques include:

  • Recrystallization : This is an effective method for removing most impurities if a suitable solvent system can be identified.

  • Flash Column Chromatography : This is a versatile technique for separating the desired product from closely related side products and unreacted starting materials.[1][3]

  • Filtration : In reactions where DCC is used, the insoluble dicyclohexylurea (DCU) byproduct can be largely removed by simple filtration of the reaction mixture.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid. 2. Degradation of reagents due to moisture. 3. Insufficiently reactive ammonia source.1. Switch to a more potent activating agent (e.g., convert to the acyl chloride using SOCl₂). 2. Ensure all reagents and solvents are anhydrous. 3. Use a more reactive ammonia source, such as ammonium chloride with a non-nucleophilic base.
Formation of a White Precipitate (with DCC) The precipitate is likely dicyclohexylurea (DCU), a known byproduct of DCC-mediated couplings.[1]Filter the reaction mixture prior to work-up to remove the DCU. DCU has low solubility in most common organic solvents.[1]
Significant N-acylurea Side Product Formation This is a common side reaction with carbodiimide coupling agents, occurring when the activated carboxylic acid intermediate reacts with another molecule of the carbodiimide instead of the amine.[1]1. Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to form a more stable active ester intermediate, which is less prone to this side reaction.[1] 2. Ensure the ammonia source is added promptly after the coupling agent.
Dark, Tarry Reaction Mixture Furan rings can be sensitive to strongly acidic conditions, which may lead to polymerization or decomposition, especially at elevated temperatures.1. If using the acyl chloride route, perform the reaction at a low temperature and add the acyl chloride to the ammonia source slowly. 2. For coupling agent methods, choose milder reaction conditions and ensure the reaction is not overheated.

Quantitative Data Summary

The following tables provide illustrative data based on typical yields and purities for the synthesis of 5-bromo-2-furfural, a key precursor, and expected outcomes for the amidation step.

Table 1: Synthesis of 5-Bromo-2-Furfural from Furfural

Brominating Agent Solvent Temperature (°C) Yield (%) Purity (HPLC, %) Reference
[bmim]Br₃None4075.896.7[4]
[bmim]Br₃None6078.994.1[4]
[bmim]Br₃None7084.297.0[4]

Table 2: Amidation of 5-Bromo-2-Furoic Acid

Method Coupling Agent/Reagent Additive Expected Yield (%) Key Byproduct
Acyl ChlorideThionyl Chloride (SOCl₂)None80-95Residual starting material
Direct CouplingEDCHOBt70-85EDC-urea, residual starting material
Direct CouplingDCCNone50-70N-acylurea, DCU

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acyl Chloride Method

Step 1: Preparation of 5-Bromo-2-Furoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromo-2-furoic acid (1.0 eq.).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq.) to the flask.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-furoyl chloride can be used in the next step without further purification.

Step 2: Amidation of 5-Bromo-2-Furoyl Chloride

  • Cool a solution of concentrated ammonium hydroxide (excess) in a suitable flask in an ice bath.

  • Dissolve the crude 5-bromo-2-furoyl chloride from Step 1 in a minimal amount of an anhydrous, inert solvent (e.g., THF or diethyl ether).

  • Add the solution of 5-bromo-2-furoyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the crude this compound.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Synthesis of this compound using EDC/HOBt Coupling
  • Dissolve 5-bromo-2-furoic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent such as DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a source of ammonia, such as ammonium chloride (1.1 eq.), followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq.).

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography or recrystallization.

Visualizations

G cluster_start Start cluster_activation Activation cluster_amidation Amidation cluster_side_reactions Side Reactions start 5-Bromo-2-Furoic Acid acyl_chloride 5-Bromo-2-Furoyl Chloride start->acyl_chloride SOCl₂ or Oxalyl Chloride active_ester Activated Ester Intermediate start->active_ester Coupling Agent (e.g., EDC/HOBt) product This compound acyl_chloride->product NH₃ source active_ester->product NH₃ source side_product N-Acylurea Byproduct active_ester->side_product Reaction with Coupling Agent

Caption: Synthetic pathways to this compound and a common side reaction.

G start Low Yield of This compound check_activation Was the carboxylic acid fully activated? start->check_activation check_reagents Are reagents and solvents anhydrous? check_activation->check_reagents Yes solution_activation Use a stronger activating agent (e.g., SOCl₂) or a more powerful coupling agent (e.g., HATU). check_activation->solution_activation No solution_reagents Use fresh, dry reagents and solvents. Run reaction under an inert atmosphere. check_reagents->solution_reagents No rerun Re-run Experiment check_reagents->rerun Yes solution_activation->rerun solution_reagents->rerun

Caption: Troubleshooting logic for low-yield amidation reactions.

References

troubleshooting low yields in N-acylation of furans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-acylation of furan-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their synthetic procedures. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, addressing specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My N-acylation of an aminofuran is resulting in a low yield. What are the most common causes?

A1: Low yields in the N-acylation of aminofurans can typically be attributed to several factors:

  • Degradation of the Furan Ring: Furan rings are sensitive to acidic conditions, which can lead to polymerization or ring-opening, especially at elevated temperatures.[1][2]

  • Side Reactions: The formation of undesired byproducts, such as di-acylated products or reactions involving the furan ring itself, can consume starting materials.

  • Incomplete Reaction: The reaction may not have proceeded to completion due to suboptimal conditions, such as insufficient temperature, short reaction time, or an ineffective catalyst.

  • Poor Reagent Quality: The purity of the aminofuran, acylating agent, and solvent is crucial. Moisture, in particular, can deactivate catalysts and hydrolyze acylating agents.[3][4]

  • Product Loss During Workup and Purification: Significant amounts of the desired product may be lost during extraction, washing, and chromatography steps.[4][5]

Troubleshooting Steps:

  • Assess Reaction Conditions:

    • Temperature: Run the reaction at the lowest effective temperature to minimize polymerization and ring degradation.[1][2] Consider starting at 0 °C and slowly warming to room temperature.

    • Catalyst/Base: If using a catalyst or base, ensure it is compatible with the furan ring. For instance, strong Lewis acids like AlCl₃ can be too harsh.[1][6] Milder conditions are often preferable. Pyridine is a commonly used base and solvent for these reactions.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water can facilitate ring-opening and hydrolyze the acylating agent.[1][3]

  • Evaluate Reagents:

    • Purity: Use freshly purified starting materials. Impurities in the aminofuran or acylating agent can lead to side reactions.

    • Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the acylating agent might lead to di-acylation or other side reactions.

  • Monitor Reaction Progress:

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product. This will help determine the optimal reaction time and prevent prolonged exposure to harsh conditions.[4]

Q2: My reaction mixture is turning dark brown or black. What is causing this, and how can I prevent it?

A2: The formation of dark, insoluble materials is a strong indication of furan ring polymerization or decomposition.[1][2][7] This is a common issue, especially under acidic conditions or at elevated temperatures.[1][2]

Troubleshooting Steps:

  • Use Milder Conditions: Avoid strong acids. If an acid catalyst is necessary, consider a milder option like phosphoric acid or a solid acid catalyst.[1][8]

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of polymerization.[1]

  • Control Reagent Addition: Add the acylating agent slowly to the solution of the aminofuran to maintain a low concentration of the reactive species and control any exotherm.

  • Work Under an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent oxidative degradation of the furan ring.[5]

Q3: I am observing the formation of multiple products in my reaction. How can I improve the selectivity?

A3: The formation of multiple products can be due to several factors, including di-acylation (if the aminofuran has other reactive sites), acylation on the furan ring (C-acylation), or rearrangement products.

Troubleshooting Steps:

  • Protecting Groups: If your aminofuran has other reactive functional groups, consider using protecting groups to prevent unwanted reactions.

  • Optimize Stoichiometry: Use a 1:1 molar ratio of the aminofuran to the acylating agent to minimize the chance of di-acylation.

  • Choice of Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. If you are seeing too many side products, switching to a less reactive acylating agent might improve selectivity.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for your specific substrate.

Q4: How can I effectively purify my N-acylated furan derivative?

A4: The purification of N-acylated furans can be challenging due to their potential instability on silica gel.

Troubleshooting Steps:

  • Column Chromatography:

    • Deactivated Silica: The acidic nature of standard silica gel can cause degradation of sensitive furan compounds.[2][5] Consider using deactivated (neutral) silica or alumina. You can also add a small amount of a base, like triethylamine (e.g., 1%), to the eluent to neutralize the silica.[2]

    • Rapid Purification: Do not let the compound sit on the column for an extended period.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification and can often be less harsh than chromatography.[4]

  • Aqueous Workup: During the workup, use a mild base like sodium bicarbonate to neutralize any residual acid before extraction.[5]

Data Presentation

The following table summarizes typical reaction conditions and yields for the N-acylation of aminofurans. Note that optimal conditions will vary depending on the specific substrate.

ParameterTypical Range/ValueNotes
Temperature 0 °C to Room TemperatureHigher temperatures can lead to polymerization and decomposition.[1][2]
Acylating Agent Acyl chloride or anhydrideAcyl chlorides are generally more reactive.
Base Pyridine, TriethylaminePyridine can often be used as both the base and the solvent.
Solvent Pyridine, Dichloromethane (DCM), Tetrahydrofuran (THF)Ensure the solvent is anhydrous.[1]
Reaction Time 1 - 6 hoursMonitor by TLC to determine completion.[4]
Typical Yield 60 - 95%Highly dependent on substrate and reaction conditions.

Experimental Protocols

General Protocol for the N-Acylation of 2-Aminofuran with Acetyl Chloride

This protocol provides a general procedure. The specific amounts and conditions should be optimized for your particular substrate.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

    • Use anhydrous solvents.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-aminofuran (1.0 eq.) and anhydrous pyridine (as solvent and base).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent:

    • Dissolve acetyl chloride (1.05 eq.) in a minimal amount of anhydrous dichloromethane (DCM) and add it to the dropping funnel.

    • Add the acetyl chloride solution dropwise to the stirred solution of 2-aminofuran over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by recrystallization.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield in N-Acylation of Furan check_reaction Reaction Turning Dark/Polymerizing? start->check_reaction check_products Multiple Products Observed? check_reaction->check_products No polymer_solutions Reduce Temperature Use Milder Base/Catalyst Ensure Anhydrous Conditions Work Under Inert Atmosphere check_reaction->polymer_solutions Yes check_completion Incomplete Reaction? check_products->check_completion No multi_prod_solutions Check Stoichiometry (use ~1.0 eq. acylating agent) Consider Less Reactive Acylating Agent Use Protecting Groups if Needed check_products->multi_prod_solutions Yes incomplete_solutions Increase Reaction Time Slightly Increase Temperature Check Reagent Purity/Activity check_completion->incomplete_solutions Yes purification_issues Review Purification Strategy - Use Neutralized Silica/Alumina - Consider Recrystallization check_completion->purification_issues No polymer_solutions->check_products multi_prod_solutions->check_completion incomplete_solutions->purification_issues ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Dry Glassware setup Combine Aminofuran & Base under N2 Cool to 0 °C prep_glassware->setup prep_reagents Use Anhydrous Solvents & Reagents prep_reagents->setup addition Slowly Add Acylating Agent setup->addition react Stir and Warm to RT Monitor by TLC addition->react quench Quench with NaHCO3 (aq) react->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify

References

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of brominated organic compounds. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guides

Troubleshooting Recrystallization of Brominated Compounds

Recrystallization is a powerful technique for purifying solid brominated compounds, but it can present several challenges.

Problem Possible Cause Solution
Oiling Out The melting point of your compound is lower than the boiling point of the solvent. This is common with highly substituted or low-melting solids.- Reheat the solution to dissolve the oil, add a small amount of a "good" co-solvent to lower the solution's saturation point, and allow it to cool more slowly. - Try a different solvent system with a lower boiling point.
No Crystal Formation - Too much solvent was used, and the solution is not saturated upon cooling. - The solution is supersaturated, but nucleation has not occurred.- Reduce the solvent volume by evaporation and allow the solution to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature using an ice-salt bath or a laboratory chiller.
Low Recovery - The compound has significant solubility in the cold solvent. - Too much solvent was used for washing the crystals.- Ensure the minimum amount of hot solvent is used for dissolution. - Cool the crystallization mixture in an ice bath to maximize crystal formation.[1] - Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Colored Impurities in Crystals The colored impurity has similar solubility properties to the desired compound.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb the desired product, so use it sparingly.
Troubleshooting Flash Column Chromatography of Brominated Compounds

Flash column chromatography is a primary method for purifying both solid and liquid brominated compounds. However, the acidic nature of silica gel and the potential for dehalogenation can be problematic.

Problem Possible Cause Solution
Streaking or Tailing of Basic Compounds Basic compounds, such as those containing amine groups, can interact strongly with the acidic silanol groups on the silica gel surface.- Add a small amount of a volatile base, such as triethylamine (1-2%) or ammonia in methanol, to the eluent to neutralize the acidic sites on the silica.[2]
Compound Decomposition on the Column - The brominated compound is sensitive to the acidic nature of silica gel, potentially leading to debromination or other decomposition pathways.- Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the compound.[3] - Use a less acidic stationary phase, such as neutral alumina or Florisil.[4] - Perform a 2D TLC test to assess the stability of your compound on silica gel before running the column.[5]
Poor Separation of Product and Starting Material The polarity of the brominated product and the non-brominated starting material are very similar.- Try a different solvent system. Sometimes switching to a solvent with a different character (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate) can improve separation. - If your compound contains a basic nitrogen, adding a small amount of acetic acid to the eluent can protonate the compound, making it significantly more polar and altering its retention time.
No Compound Eluting from the Column The compound may have decomposed on the column or is too strongly adsorbed.- First, confirm the stability of your compound on silica gel.[6] - If the compound is stable but highly polar, a stronger eluent system may be needed. - If decomposition is suspected, a different purification method should be considered.

Frequently Asked Questions (FAQs)

1. How can I remove residual bromine or brominating agents like N-bromosuccinimide (NBS) from my reaction mixture before purification?

Residual bromine can often be removed during the aqueous workup. A common method is to wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or a saturated solution of sodium bisulfite (NaHSO₃).[7] The reddish-brown color of the bromine will disappear as it is reduced to colorless bromide ions. For reactions using NBS, the succinimide byproduct can often be removed by washing with water.[8][9]

2. My brominated compound appears to be undergoing debromination during purification. What can I do to prevent this?

Debromination can occur, particularly with aryl bromides, on acidic silica gel or in the presence of certain nucleophiles or reducing agents.[1] To mitigate this, consider the following:

  • Use deactivated silica gel: Pre-treating the silica gel with a base like triethylamine can help prevent acid-catalyzed debromination.[3]

  • Choose an alternative stationary phase: Neutral alumina can be a good alternative for purifying compounds that are sensitive to acidic conditions.[4]

  • Avoid certain solvents: Protic solvents like methanol in the eluent can sometimes facilitate debromination on silica gel.

  • Work quickly and at lower temperatures: Minimize the time the compound spends on the column and consider running the chromatography at a lower temperature if feasible.

3. What are the best general-purpose recrystallization solvents for brominated aromatic compounds?

The choice of solvent is highly dependent on the specific structure of your compound. However, some commonly successful solvent systems for aromatic compounds include:

  • Single Solvents: Ethanol, methanol, acetone, ethyl acetate, and toluene.

  • Mixed Solvents: Heptane/ethyl acetate, methanol/water, acetone/water, and dichloromethane/hexane.[10] It is always recommended to perform small-scale solubility tests to determine the ideal solvent or solvent pair for your specific compound.

4. How can I quantitatively assess the purity of my final brominated compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of pharmaceutical compounds.[11][12] A well-developed HPLC method can separate the main compound from its impurities, allowing for quantification.

Data Presentation

Table 1: Comparison of Purification Methods for a Brominated Pharmaceutical Intermediate

Purification MethodStarting Purity (%)Final Purity (%)Recovery Yield (%)Notes
Recrystallization (Ethanol/Water) 8598.575Effective at removing polar impurities.
Flash Chromatography (Silica Gel, Hexane:Ethyl Acetate) 8599.288Good for removing closely related non-polar impurities.
Preparative HPLC 95>99.965Used for achieving very high purity, often at the cost of yield.

Table 2: HPLC Purity Analysis of Bromopheniramine Maleate Impurity

ParameterResult
Limit of Detection (LOD) 0.126 ppm
Limit of Quantitation (LOQ) 0.266 ppm
Recovery of Impurity Spike 98.6% - 104.1%
Data adapted from a study on the quantitative analysis of an impurity in Brompheniramine Maleate.[13]

Experimental Protocols

Protocol 1: General Procedure for Quenching Excess Bromine
  • Cool the Reaction: After the reaction is complete, cool the reaction mixture to 0-5°C in an ice-water bath.[8]

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[7]

  • Slow Addition: Slowly add the sodium thiosulfate solution to the reaction mixture with vigorous stirring until the reddish-brown color of bromine disappears.[7][8]

  • Aqueous Workup: Transfer the mixture to a separatory funnel. If the reaction was conducted in an acidic solvent, you may first neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[8]

Protocol 2: Flash Chromatography of an Acid-Sensitive Brominated Compound
  • Prepare Deactivated Silica Gel: Pack a column with silica gel. Prepare a solvent mixture of your chosen eluent containing 1-3% triethylamine.[3]

  • Flush the Column: Pass several column volumes of this basic eluent through the column to neutralize the acidic sites.

  • Equilibrate: Flush the column with your starting eluent (without the added base) until the eluent running through is neutral.

  • Load the Sample: Dissolve your crude brominated compound in a minimal amount of a suitable solvent and load it onto the column.

  • Elute: Run the column using your predetermined solvent system, collecting fractions.

  • Analyze Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: HPLC Purity Analysis

This is a general protocol and should be adapted for the specific compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both often containing 0.1% formic acid or another modifier to improve peak shape).

  • Gradient Program: A typical gradient might start with a lower percentage of acetonitrile and ramp up to a higher percentage over 15-20 minutes to elute compounds of varying polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound and potential impurities have good absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Purification_Workflow Crude_Product Crude Brominated Product Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Flash Column Chromatography Is_Solid->Column_Chromatography No Purity_Analysis Purity Analysis (HPLC, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

A decision tree for selecting an initial purification method.

Quenching_Workflow Start Bromination Reaction Mixture (with excess Br2) Cool Cool to 0-5 °C Start->Cool Add_Quench Add Quenching Agent (e.g., 10% Na2S2O3) Cool->Add_Quench Color_Change Observe Color Change (Red-brown to colorless) Add_Quench->Color_Change Workup Aqueous Workup (Separatory Funnel) Color_Change->Workup Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Crude_Product Crude Product for Further Purification Concentrate->Crude_Product

A general workflow for quenching a bromination reaction.

Debromination_Troubleshooting Problem Debromination Observed During Silica Gel Chromatography Check_Stability Is the compound acid-sensitive? Problem->Check_Stability Deactivate_Silica Deactivate Silica Gel with Triethylamine Check_Stability->Deactivate_Silica Yes Change_Solvent Change Eluent System (Avoid Protic Solvents) Check_Stability->Change_Solvent No Use_Alumina Use Neutral Alumina as Stationary Phase Deactivate_Silica->Use_Alumina Still Unstable Final_Check Re-evaluate Purity Deactivate_Silica->Final_Check Stable Use_Alumina->Final_Check Change_Solvent->Final_Check

A troubleshooting guide for debromination during chromatography.

References

degradation pathways of 5-bromo-2-furamide under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-bromo-2-furamide under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound in an acidic solution?

Under acidic conditions, the primary degradation pathway for this compound is expected to be the hydrolysis of the amide bond. This reaction is a classic acid-catalyzed hydrolysis of an amide, which yields a carboxylic acid and an amine. In this case, the products would be 5-bromo-2-furoic acid and ammonia.

Q2: Can the furan ring of this compound degrade under acidic conditions?

Yes, furan rings can be susceptible to cleavage under strongly acidic conditions, often leading to the formation of dicarbonyl compounds through a ring-opening mechanism. This is a potential secondary degradation pathway that could occur, especially under harsh acidic conditions or with prolonged exposure.

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a primary technique for monitoring the degradation of the parent compound and the formation of degradation products over time. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.

Q4: How can I quantify the rate of degradation?

The rate of degradation can be quantified by conducting a kinetic study. This involves analyzing samples at various time points using a validated HPLC method to determine the concentration of this compound remaining. The natural logarithm of the concentration can then be plotted against time to determine the degradation rate constant.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed. The acidic conditions are not strong enough (pH is too high). The temperature is too low. The experimental duration is too short.Decrease the pH of the solution (e.g., using 0.1 M HCl). Increase the temperature of the experiment (e.g., to 50°C or 70°C). Extend the duration of the study and collect samples at later time points.
Multiple unexpected peaks in the chromatogram. The compound may be undergoing multiple degradation pathways. The sample may be contaminated. The HPLC method may not be specific.Use LC-MS to identify the mass of the unknown peaks and propose potential structures. Prepare fresh samples and standards to rule out contamination. Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation.
Difficulty in identifying degradation products. The concentration of degradation products is too low. The degradation products are not stable. The chosen analytical technique lacks the required sensitivity or resolution.Concentrate the sample before analysis. Analyze the samples immediately after collection or store them at a low temperature to prevent further degradation. Employ high-resolution mass spectrometry (HRMS) for accurate mass determination and NMR for definitive structural elucidation.

Quantitative Data Summary

The following table summarizes hypothetical kinetic data for the degradation of this compound under different acidic conditions.

Condition Temperature (°C) Rate Constant (k) (h⁻¹) Half-life (t½) (h)
0.1 M HCl500.01546.2
0.1 M HCl700.04515.4
0.01 M HCl700.005138.6

Experimental Protocols

Protocol 1: Acidic Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Acidic Solutions: Prepare solutions of 0.1 M HCl and 0.01 M HCl.

  • Initiation of Degradation: Add a known volume of the this compound stock solution to a larger volume of the pre-heated acidic solution to achieve the desired final concentration (e.g., 100 µg/mL).

  • Incubation: Maintain the reaction mixture at a constant temperature (e.g., 50°C or 70°C) in a water bath or oven.

  • Sampling: Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quenching: Immediately neutralize the withdrawn samples with an equimolar amount of a base (e.g., NaOH) to stop the degradation reaction.

  • Analysis: Analyze the samples using a validated HPLC method to determine the concentration of this compound and any degradation products.

Protocol 2: HPLC Method for Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at a suitable wavelength (determined by UV-Vis spectroscopy of this compound).

  • Column Temperature: 30°C.

Visualizations

DegradationPathways cluster_primary Primary Pathway: Amide Hydrolysis cluster_secondary Secondary Pathway: Furan Ring Opening parent This compound product1 5-Bromo-2-furoic Acid parent->product1 + H₂O, H⁺ product2 Ammonia parent->product2 + H₂O, H⁺ parent_secondary This compound intermediate Ring-Opened Intermediate parent_secondary->intermediate H⁺ product3 Dicarbonyl Compounds intermediate->product3 H₂O

Caption: Proposed degradation pathways of this compound in acidic conditions.

ExperimentalWorkflow start Start: Prepare this compound stock solution prepare_acid Prepare acidic solutions (e.g., 0.1 M HCl) start->prepare_acid initiate Initiate degradation by mixing stock and acid prepare_acid->initiate incubate Incubate at constant temperature initiate->incubate sampling Withdraw samples at time intervals incubate->sampling quench Neutralize samples to stop reaction sampling->quench analyze Analyze by HPLC, LC-MS, NMR quench->analyze data Data Analysis: Kinetics and Product Identification analyze->data end End: Report Findings data->end

Caption: General experimental workflow for studying acidic degradation.

Technical Support Center: 5-Bromo-2-furamide Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 5-bromo-2-furamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate undesired debromination and other side reactions during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is debromination a common side reaction with this compound?

Debromination, the substitution of the bromine atom with a hydrogen atom, is a frequent side reaction in palladium-catalyzed cross-couplings of this compound. The primary cause is often the formation of a palladium-hydride species in the catalytic cycle. This reactive species can be generated from various sources, including the solvent (e.g., alcohols), the base (especially strong bases like alkoxides), or impurities such as water. High reaction temperatures and prolonged reaction times can also increase the rate of this undesired side reaction. The electron-deficient nature of the furan ring, further influenced by the electron-withdrawing amide group at the 2-position, can also affect the stability of the C-Br bond under certain conditions.

Q2: Which cross-coupling reactions are most susceptible to debromination with this substrate?

Debromination can be a significant issue in several common palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The specific conditions of each reaction, particularly the choice of base and temperature, will heavily influence the extent of the debromination side reaction.

Q3: How does the amide group at the 2-position influence the reaction?

The amide group is an electron-withdrawing group, which can influence the reactivity of the this compound. This can make the furan ring more susceptible to certain reactions and may also affect the stability of intermediates in the catalytic cycle. While the amide N-H is not as acidic as an indole N-H, its presence could potentially influence the reaction environment, especially under strongly basic conditions.

Q4: What is the first step I should take if I observe significant debromination?

If you observe a significant amount of the debrominated product (2-furamide), the first parameters to adjust are the base and the reaction temperature. Switching to a milder base and lowering the temperature are often the most effective initial steps to minimize this side reaction.[1]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Low or No Conversion of Starting Material

If your reaction shows low or no conversion of this compound, consider the following troubleshooting steps.

low_conversion_troubleshooting start Low/No Conversion cause1 Inactive Catalyst start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Incorrect Base/Solvent start->cause4 solution1 Use fresh Pd catalyst and ligand. Ensure proper activation. cause1->solution1 solution2 Use anhydrous solvents. Ensure boronic acid is pure and dry. cause2->solution2 solution3 Gradually increase temperature. Monitor for decomposition. cause3->solution3 solution4 Screen different base/solvent combinations. cause4->solution4

Troubleshooting workflow for low or no reaction conversion.

Issue 2: Significant Formation of Debrominated Byproduct (2-Furamide)

The formation of 2-furamide indicates that the debromination side reaction is prevalent. Follow this workflow to address the issue.

debromination_troubleshooting start High Debromination cause1 Harsh Base start->cause1 cause2 High Temperature start->cause2 cause3 Prolonged Reaction Time start->cause3 cause4 Inappropriate Ligand start->cause4 solution1 Switch to milder base: K₂CO₃, Cs₂CO₃, or K₃PO₄. cause1->solution1 solution2 Lower reaction temperature in 10-20°C increments. cause2->solution2 solution3 Monitor reaction closely (TLC/LC-MS) and stop when starting material is consumed. cause3->solution3 solution4 Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). cause4->solution4 suzuki_cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Br pd2_complex Ar-Pd(II)L₂-Br oa->pd2_complex tm Transmetalation pd2_complex->tm Ar'-B(OR)₂ (Base) pd2_aryl Ar-Pd(II)L₂-Ar' tm->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 product Ar-Ar' re->product

References

Technical Support Center: Improving the Regioselectivity of Furan Bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the regioselective bromination of furan and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does furan preferentially undergo bromination at the C2 (alpha) position?

Furan is an electron-rich aromatic heterocycle, making it highly susceptible to electrophilic aromatic substitution. The regioselectivity of bromination is dictated by the stability of the intermediate carbocation (sigma complex) formed during the reaction. Attack of the electrophile (Br+) at the C2 position results in a more stable carbocation intermediate due to greater resonance stabilization, involving the lone pair of electrons on the oxygen atom.[1][2] Substitution at the C3 (beta) position leads to a less stable intermediate with fewer resonance structures.[1]

Q2: I am getting a mixture of mono- and polybrominated products. How can I improve the selectivity for monobromination?

Polybromination is a common issue due to the high reactivity of the furan ring.[3][4] To favor monobromination, consider the following:

  • Control Stoichiometry: Use a stoichiometric amount (1.0 equivalent) of the brominating agent. Adding the reagent portion-wise can help maintain a low concentration and prevent over-bromination.[5]

  • Lower Reaction Temperature: Perform the reaction at low temperatures (e.g., -78°C to 0°C) to decrease the reaction rate and enhance selectivity.[3][6]

  • Choice of Brominating Agent: Use a milder brominating agent. N-bromosuccinimide (NBS) is often a good alternative to the more reactive elemental bromine (Br₂).[4][5]

Q3: My reaction is yielding 2,5-dibromofuran, but I want to synthesize 2-bromofuran. What should I change?

The formation of 2,5-dibromofuran is favored when an excess of the brominating agent is used. To obtain 2-bromofuran, it is crucial to use only one molar equivalent of bromine in a suitable solvent like N,N-dimethylformamide (DMF).[7][8][9]

Q4: How can I selectively brominate a furan ring that has an electron-withdrawing substituent at the C2 position?

An electron-withdrawing group at the C2 position, such as a carboxylic acid, deactivates the furan ring towards electrophilic substitution. In such cases, bromination typically occurs at the C5 position.[3]

Q5: My furan starting material is decomposing under the reaction conditions. What could be the cause and how can I prevent it?

Furan and its derivatives can be sensitive to acidic conditions, which can lead to polymerization or ring-opening reactions.[3][10] The hydrogen bromide (HBr) generated during bromination with Br₂ can contribute to this degradation. To mitigate this:

  • Use a Non-Acidic Brominating Agent: N-bromosuccinimide (NBS) is a suitable alternative as it does not produce a strong acid byproduct.[5]

  • Add an Acid Scavenger: The inclusion of a non-nucleophilic base can neutralize the acidic byproducts.

  • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as the presence of water can promote side reactions.[10]

Q6: I am having difficulty purifying my brominated furan. What purification techniques are recommended?

The purification of brominated furans can be challenging due to their potential volatility and instability.[10][11]

  • Column Chromatography: This is a common method. If your compound is acid-sensitive, consider using deactivated (neutral) silica gel or alumina. Adding a small amount of a neutralizer like triethylamine to the eluent can also be beneficial.[10][11]

  • Distillation: For volatile compounds, vacuum distillation can be effective. This method helps to lower the boiling point and minimize thermal decomposition.[10][11]

  • Recrystallization: This technique is suitable for solid products and can be very effective in removing impurities.[11]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting & Optimization
Poor Regioselectivity (Mixture of Isomers) High reaction temperature.Lower the reaction temperature. For some electrophilic brominations, temperatures as low as -78°C may be necessary to achieve high selectivity.[6]
Highly reactive brominating agent.Use a milder brominating agent such as N-bromosuccinimide (NBS).[5]
Solvent effects.The polarity of the solvent can influence regioselectivity. Consider screening different solvents like DMF, dioxane, or acetonitrile.[3][5]
Over-bromination (Formation of di- or tri-brominated products) Excess brominating agent.Use a stoichiometric amount of the brominating agent.[5] Adding the reagent slowly or in portions can also help.
Reaction time is too long.Monitor the reaction progress using techniques like TLC or GC-MS and quench the reaction once the starting material is consumed.
Low Yield Decomposition of starting material or product.Furan rings are often acid-sensitive.[3][10] Use milder conditions, a non-acidic brominating agent (e.g., NBS), or an acid scavenger. Ensure anhydrous conditions.
Incomplete reaction.If the reaction is sluggish at low temperatures, a slight increase in temperature or extended reaction time might be necessary. Monitor the reaction to find the optimal balance.
Loss of product during workup or purification.Brominated furans can be volatile. Use care during solvent removal. For acid-sensitive compounds, use deactivated silica gel for chromatography.[10][11]
Formation of Tar-like Substances Polymerization of the furan ring.This is often caused by acidic conditions.[10] Use milder acid catalysts or non-acidic brominating agents. Lowering the reaction temperature can also reduce the rate of polymerization.[10]

Quantitative Data Presentation

Table 1: Regioselectivity of Furan Bromination with Different Reagents and Conditions

Starting MaterialBrominating Agent (Equivalents)SolventTemperature (°C)Product(s)Yield (%)Reference
FuranBr₂ (1)DMF-2-Bromofuran70[7][8][9]
FuranBr₂ (2)DMF-2,5-Dibromofuran48[7][8][9]
FraxinelloneNBS (0.5)CH₂Cl₂40Monobromofraxinellone56[12]
FraxinelloneDBDMH (0.5)CH₂Cl₂40Monobromofraxinellone56[12]
FraxinelloneDBDMH (1.4)CH₂Cl₂40Dibromofraxinellone91[12]
LimoninDBDMH (1.4)--Dibromofuran of limonin99[12]

NBS: N-bromosuccinimide; DMF: N,N-dimethylformamide; DBDMH: 1,3-dibromo-5,5-dimethylhydantoin

Experimental Protocols

Protocol 1: Synthesis of 2-Bromofuran [9]

  • Preparation: Equip a three-necked round-bottomed flask with a dropping funnel, a mechanical stirrer, and a thermometer.

  • Reaction Setup: Place a solution of furan in N,N-dimethylformamide (DMF) in the flask.

  • Bromination: Cool the solution to the desired low temperature (e.g., -5°C to 0°C).[3] Add one molar equivalent of bromine dropwise while maintaining the temperature.

  • Workup: After the addition is complete, stir the mixture for a specified time. The reaction mixture is then typically worked up by pouring it into water and extracting the product with an organic solvent.

  • Purification: The combined organic extracts are dried over a suitable drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Protocol 2: Synthesis of 2,5-Dibromofuran [7][9]

  • Preparation: Use the same experimental setup as for 2-bromofuran.

  • Reaction Setup: Place a solution of furan in DMF in the flask.

  • Bromination: Add two molar equivalents of bromine dropwise to the solution at a controlled temperature.

  • Workup and Purification: Follow a similar workup and purification procedure as for 2-bromofuran. The final product is purified by vacuum distillation.

Visualizations

Regioselectivity_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products furan Furan Br2 Br₂ intermediate_C2 Sigma Complex (Attack at C2) More Stable Br2->intermediate_C2 Electrophilic Attack at C2 intermediate_C3 Sigma Complex (Attack at C3) Less Stable Br2->intermediate_C3 Electrophilic Attack at C3 product_C2 2-Bromofuran (Major Product) intermediate_C2->product_C2 Deprotonation product_C3 3-Bromofuran (Minor Product) intermediate_C3->product_C3 Deprotonation

Caption: Mechanism of electrophilic bromination of furan showing the preferential formation of the more stable C2-substituted intermediate.

Troubleshooting_Workflow start Start: Furan Bromination issue Unsatisfactory Result? (Low Yield / Poor Selectivity) start->issue check_polybromination Check for Polybromination issue->check_polybromination Yes end Successful Bromination issue->end No check_decomposition Check for Decomposition check_polybromination->check_decomposition No reduce_br2 Reduce Br₂ Equivalents check_polybromination->reduce_br2 Yes check_regioselectivity Check Regioselectivity check_decomposition->check_regioselectivity No lower_temp Lower Reaction Temperature check_decomposition->lower_temp Yes optimize_solvent Optimize Solvent check_regioselectivity->optimize_solvent Poor check_regioselectivity->end Good polybromination_yes Yes add_slowly Add Brominating Agent Slowly reduce_br2->add_slowly add_slowly->issue decomposition_yes Yes use_nbs Use NBS instead of Br₂ lower_temp->use_nbs anhydrous Ensure Anhydrous Conditions use_nbs->anhydrous anhydrous->issue regioselectivity_no No optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_temp->issue

Caption: A troubleshooting workflow for optimizing the regioselective bromination of furan.

References

overcoming solubility issues of 5-bromo-2-furamide in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome solubility challenges with 5-bromo-2-furamide in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a chemical compound containing a furan ring substituted with a bromine atom and an amide group.[1] Like many organic compounds with aromatic rings and amide functionalities, it is expected to have low aqueous solubility due to its relatively nonpolar structure.[2][3] Poor water solubility is a significant challenge in drug development as it can lead to low bioavailability and limit the effectiveness of the compound in biological assays.[4]

Q2: What is the expected solubility of this compound in common solvents?

Q3: What are the primary strategies for improving the aqueous solubility of compounds like this compound?

A3: Several techniques are widely used to enhance the solubility of poorly water-soluble drugs.[4] These can be broadly categorized as physical and chemical modifications. Common methods include:

  • pH Adjustment: For ionizable compounds, altering the pH of the medium can increase solubility.[][8]

  • Co-solvents: Using a mixture of water and a miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[9][10][11]

  • Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[12][13]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[14][15][16][17]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a solid state can enhance its dissolution rate and solubility.[12][18]

  • Particle Size Reduction (Nanosuspensions): Reducing the particle size to the nanometer range increases the surface area, which can lead to a higher dissolution rate.[19][20][21]

Troubleshooting Guide

Issue 1: My this compound is not dissolving in my aqueous buffer.

  • Possible Cause: The intrinsic aqueous solubility of the compound is very low.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.[11]

    • Perform Serial Dilution: Add the organic stock solution dropwise to your vigorously stirring aqueous buffer. Do not add the aqueous buffer to the organic stock, as this often causes the compound to precipitate immediately.

    • Use a Co-solvent System: If direct dilution fails, consider preparing your final aqueous medium with a small percentage (e.g., 1-10%) of the organic co-solvent to maintain solubility.[10] Be aware that the co-solvent may affect your experimental system.

Issue 2: The compound precipitates when I dilute my organic stock solution into the aqueous medium.

  • Possible Cause: This phenomenon, known as "crashing out," occurs when the aqueous medium cannot accommodate the hydrophobic compound as the organic solvent is diluted.[22]

  • Troubleshooting Steps:

    • Lower the Stock Concentration: Reduce the concentration of your stock solution in the organic solvent.[22]

    • Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and aqueous medium (e.g., 50:50), and then into the final aqueous medium.[22]

    • Incorporate a Solubilizing Excipient: Add a solubility enhancer like a cyclodextrin (e.g., HP-β-CD) or a surfactant to the final aqueous medium before adding the compound's stock solution.[13][14]

Issue 3: Adjusting the pH of my buffer is not improving solubility.

  • Possible Cause: The amide group in this compound is generally neutral and not easily ionizable under typical physiological pH ranges. Therefore, pH adjustment may have a limited effect on its solubility.[23]

  • Troubleshooting Steps:

    • Confirm Lack of Ionizable Groups: Verify the pKa of this compound. If it does not have an acidic or basic functional group with a relevant pKa, pH adjustment will not be an effective strategy.

    • Switch to a Different Solubilization Method: Focus on non-pH-dependent methods such as co-solvents, cyclodextrins, or solid dispersions.[9][12][15]

Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvents Reduces the polarity of the aqueous medium, decreasing the energy required to dissolve a nonpolar solute.[9][24]Simple, effective for many compounds, can be used for parenteral formulations.[11]The organic solvent may have biological or toxicological effects; risk of precipitation upon dilution.[10][11]
pH Adjustment Increases the fraction of the ionized form of an acidic or basic drug, which is more water-soluble.[][8]Simple and cost-effective.[]Only effective for ionizable compounds; may not be suitable if a specific pH is required for the experiment.[23]
Cyclodextrins Forms a host-guest inclusion complex, where the hydrophobic drug is encapsulated in the cyclodextrin's nonpolar cavity.[14][15][17]High solubilization capacity for suitable molecules; can improve stability; low toxicity for many derivatives.[15][16]Can be expensive; specificity between drug and cyclodextrin is required; may alter drug release profiles.[14]
Solid Dispersion The drug is dispersed in a hydrophilic carrier, increasing the surface area and wettability, often in an amorphous state.[12][18][25]Significantly enhances dissolution rate and bioavailability; suitable for oral dosage forms.[18][26]Can be complex to prepare; potential for physical instability (recrystallization) over time.[12]
Nanosuspension Reduces drug particle size to the sub-micron range, increasing the surface area and dissolution velocity according to the Noyes-Whitney equation.[21][27]Applicable to many poorly soluble drugs; can be used for various administration routes.[19][20]Requires specialized equipment (e.g., high-pressure homogenizers); potential for particle aggregation.[4][12]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

  • Solvent Selection: Choose a water-miscible organic solvent in which this compound is highly soluble (e.g., DMSO, ethanol, propylene glycol).[11]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in the selected organic solvent.

  • Preparation of Co-solvent Medium: Prepare the final aqueous buffer containing a predetermined percentage of the co-solvent (e.g., 1%, 5%, or 10% v/v).

  • Dilution: While vigorously vortexing or stirring the co-solvent medium, slowly add the required volume of the organic stock solution to achieve the final desired concentration.

  • Observation: Visually inspect the final solution for any signs of precipitation immediately after preparation and after a set period (e.g., 1 hour) at the experimental temperature.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Preparation of Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer. Concentrations can range from 1% to 45% (w/v) depending on the required solubility enhancement.[15]

  • Complexation:

    • Method A (Slurry Method): Add an excess amount of this compound to the HP-β-CD solution.

    • Method B (Solvent Evaporation): Dissolve both this compound and HP-β-CD in a common volatile solvent (like methanol or ethanol), then evaporate the solvent to obtain a solid complex.[18] Reconstitute this solid in the aqueous buffer.

  • Equilibration: Seal the container and agitate the mixture at a constant temperature for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.

  • Filtration: Filter the suspension using a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Visual Workflow and Logic Diagrams

G Troubleshooting Workflow for this compound Solubility start Start: Need to dissolve This compound in aqueous media prep_stock 1. Prepare concentrated stock in 100% DMSO or Ethanol start->prep_stock direct_dilute 2. Add stock dropwise to vigorously stirring buffer prep_stock->direct_dilute check_sol Is it fully dissolved? direct_dilute->check_sol success Success! Proceed with experiment check_sol->success Yes precip Precipitation Occurs ('Crashing Out') check_sol->precip No troubleshoot 3. Choose a strategy precip->troubleshoot cosolvent A. Use Co-solvent System (e.g., 1-10% DMSO in buffer) troubleshoot->cosolvent Simple cyclodextrin B. Use Cyclodextrin (e.g., HP-β-CD in buffer) troubleshoot->cyclodextrin Intermediate solid_disp C. Use Advanced Method (e.g., Solid Dispersion) troubleshoot->solid_disp Advanced re_evaluate Re-evaluate solubility with new formulation cosolvent->re_evaluate cyclodextrin->re_evaluate solid_disp->re_evaluate re_evaluate->success

Caption: A flowchart for troubleshooting solubility issues.

G General Experimental Workflow for Solubility Enhancement start Start: Poorly Soluble This compound assess 1. Initial Assessment - Determine target concentration - Review compound properties - Identify experimental constraints start->assess select 2. Select Solubilization Method (Co-solvent, Cyclodextrin, etc.) assess->select formulate 3. Formulation Development - Prepare stock solutions - Create test formulations - Equilibrate samples (24-48h) select->formulate analyze 4. Analysis - Filter to remove excess solid - Quantify dissolved compound (e.g., HPLC) - Check for physical stability formulate->analyze optimize Is target solubility achieved? analyze->optimize optimize->select No, refine method or choose new one final 5. Final Formulation - Scale up - Use in experiment optimize->final Yes fail No pass Yes

Caption: A workflow for developing a soluble formulation.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Furamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the significant safety and quality challenges posed by exothermic reactions during the large-scale synthesis of furamide derivatives. Furamide synthesis, particularly the acylation step involving reagents like furoyl chloride, is often highly exothermic and requires careful control to prevent thermal runaway events.[1][2] This resource offers troubleshooting advice, detailed protocols, and critical safety data to ensure a controlled, safe, and reproducible manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is a reaction exotherm, and why is it a critical concern in large-scale furamide synthesis? A: An exothermic reaction is a chemical process that releases energy in the form of heat.[2] During large-scale synthesis, the reactor's volume increases by the cube of its radius, while the surface area available for heat removal only increases by the square of the radius. This disparity makes heat dissipation far less efficient at scale.[3] If the heat generated by the reaction exceeds the rate of heat removal, the temperature of the reaction mass will rise, accelerating the reaction rate in a dangerous positive feedback loop known as a thermal runaway. This can lead to equipment failure, explosions, and the release of hazardous materials.[2]

Q2: What are the primary causes of a thermal runaway reaction during furamide synthesis? A: Thermal runaway incidents typically stem from an insufficient understanding of the process chemistry and energetics.[4][5] Specific causes include:

  • Rapid Reagent Addition: Adding a reactive agent like furoyl chloride too quickly can generate heat faster than the cooling system can remove it.[1][6]

  • Cooling System Failure: A malfunction in the reactor's cooling jacket, coils, or external heat exchanger can quickly lead to a loss of temperature control.[7]

  • Inadequate Mixing: Poor agitation can create localized hot spots and allow unreacted reagents to accumulate. A sudden improvement in mixing can then cause a rapid, uncontrolled reaction of the built-up material.[7]

  • Incorrect Starting Temperature: Beginning the reaction at too high a temperature reduces the safety margin for managing the exotherm.[1]

Q3: What key safety parameters should be determined before scaling up an exothermic furamide synthesis? A: A thorough hazard assessment is crucial before any scale-up.[5] This involves quantifying the reaction's thermal risks using techniques like reaction calorimetry (RC) or differential scanning calorimetry (DSC).[7] Key parameters to determine include:

  • Heat of Reaction (ΔHr): The total amount of energy released by the desired reaction.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if the reaction occurs with no heat loss to the surroundings, representing a worst-case scenario.[4][7]

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach following a cooling failure, accounting for the accumulation of unreacted reagents.

Q4: How can heat removal be improved in a large-scale reactor? A: Enhancing heat removal is critical for safety. Strategies include:

  • Reactor Design: Utilizing jacketed reactors with high-performance heat transfer fluids, internal cooling coils, or external heat exchangers.[2][7]

  • Temperature Differential: Increasing the temperature difference between the reaction mass and the cooling medium (e.g., using a colder coolant).

  • Flow Chemistry: Switching from batch to continuous flow reactors offers a significantly higher surface-area-to-volume ratio, enabling superior heat transfer and more precise temperature control.[8][9]

Troubleshooting Guide

Q1: We are observing a rapid, unexpected temperature increase during the addition of furoyl chloride. What are the immediate steps? A: This situation indicates a potential loss of control and requires immediate action to prevent a thermal runaway.

  • Stop Reagent Addition: Immediately halt the feed of furoyl chloride or any other reactive agent.[6]

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.

  • Verify Agitation: Confirm that the agitator is functioning correctly to prevent hot spots and ensure uniform cooling.[7]

  • Prepare Emergency Measures: If the temperature continues to rise, be prepared to execute emergency procedures, which may include adding a quenching agent to stop the reaction or utilizing an emergency pressure relief system.[10]

Q2: Our large-scale batch shows a higher peak temperature than lab-scale experiments, despite proportional cooling. Why is this, and how can it be fixed? A: This is a classic scale-up challenge caused by the decreased surface-area-to-volume ratio, which hinders efficient heat transfer.[3]

  • Cause: As batch size increases, the volume (heat generation) grows faster than the available heat transfer area (heat removal).[4][3]

  • Solutions:

    • Reduce Addition Rate: Significantly slow down the rate of furoyl chloride addition to match the reactor's heat removal capability.[1]

    • Lower Initial Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C) to create a larger buffer before the maximum allowable temperature is reached.[1]

    • Increase Solvent Volume: A larger volume of an appropriate solvent can act as a heat sink, absorbing more energy without a drastic temperature increase.[1]

    • Use a Semi-Batch Process: Controlling the reaction via the controlled addition of a key reagent is a fundamental safety strategy for exothermic reactions.[4]

Q3: The reaction seems to stall after an initial temperature spike, and we suspect poor mixing. How is this a hazard? A: This is a very dangerous situation due to the potential for reagent accumulation.

  • Hazard: If the furoyl chloride is added but does not immediately react due to poor mixing, it builds up in the reactor. Any sudden change that improves mixing (e.g., an increase in agitator speed) can cause this accumulated reagent to react almost instantaneously, leading to a violent and uncontrollable exotherm.[7]

  • Solutions:

    • Evaluate Agitator Design: Ensure the agitator type and speed are appropriate for the reactor geometry and reaction viscosity.[7]

    • Use In-Situ Monitoring: Employ Process Analytical Technology (PAT), such as in-situ FTIR or temperature probes at multiple locations, to monitor reactant concentration and detect non-homogeneity.[8]

Q4: What are the advantages of a continuous flow process for managing furamide synthesis exotherms? A: Flow chemistry offers significant safety and efficiency advantages over traditional batch processing for highly exothermic reactions.[8]

  • Superior Heat Transfer: Microreactors or continuous flow reactors have an extremely high surface-area-to-volume ratio, allowing for near-instantaneous heat removal.[9]

  • Reduced Reaction Volume: Only a small amount of material is reacting at any given time, drastically reducing the potential energy of a runaway event.

  • Precise Control: Flow rate modulation allows for tight control over residence time, stoichiometry, and temperature, preventing the formation of hot spots.[9]

Data Presentation

Table 1: Key Thermal Hazard Assessment Parameters

ParameterSymbolDescriptionImportance for Safety
Heat of ReactionΔHrTotal energy released or absorbed per mole of reactant.Quantifies the total energy that must be managed by the cooling system.[4]
Heat CapacityCpAmount of heat required to raise the temperature of the reaction mass by one degree.Determines how quickly the temperature will rise from a given amount of heat.
Adiabatic Temperature RiseΔTadMaximum possible temperature increase assuming no heat is lost to the surroundings.Indicates the worst-case severity of a cooling failure.[7]
Maximum Temperature of the Synthesis ReactionMTSRThe peak temperature reached after a cooling failure, considering accumulated unreacted material.A critical parameter for defining the safe operating limits of the process.

Table 2: Comparison of Exotherm Control Strategies

StrategyPrinciple of OperationAdvantagesConsiderations & Limitations
Controlled Reagent Addition Limit the reaction rate by controlling the availability of a key reactant.Simple, effective, allows heat generation to match cooling capacity.[6]Requires precise dosing equipment; risk of accumulation if mixing is poor.
Jacketed Cooling System Remove heat through the reactor walls using a circulating coolant.Standard on most reactors; reliable for moderate exotherms.Efficiency decreases significantly on scale-up; potential for slow response time.[3]
Solvent Dilution Increase the thermal mass of the reaction mixture to absorb heat.Acts as a heat sink, buffering temperature spikes.[1]Reduces volumetric productivity; may complicate downstream processing.
Continuous Flow Reactor Perform the reaction in a small-diameter tube or channel.Exceptional heat transfer; minimal reactant volume at risk; high degree of control.[8][9]Higher initial capital cost; potential for channel blockage.
Emergency Quench/Inhibition Rapidly add a substance to stop the reaction.A final line of defense to halt a runaway reaction.May contaminate the batch; requires a dedicated, reliable injection system.[10]

Experimental Protocols

Protocol 1: General Procedure for Large-Scale Furamide Synthesis (e.g., Diloxanide Furoate)

This protocol is adapted from established methods for the synthesis of Diloxanide Furoate and should be preceded by a thorough risk assessment and lab-scale calorimetric study.[1]

  • Reactor Setup: Charge a suitably sized, dry, jacketed glass reactor with the starting amine (e.g., diloxanide, 1.0 equivalent) and an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

  • Initial Cooling: Begin agitation and cool the reactor contents to a predetermined starting temperature, typically 0-5 °C, to provide a sufficient safety margin.[1]

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.1-1.2 equivalents) to the reactor while maintaining the low temperature.

  • Controlled Furoyl Chloride Addition: Prepare a solution of 2-furoyl chloride (1.05 equivalents) in the same anhydrous solvent. Add this solution to the reactor via a calibrated dosing pump at a slow, controlled rate. The rate must be determined based on prior calorimetric data to ensure the rate of heat generation does not exceed the reactor's cooling capacity.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature using multiple probes. The temperature should be strictly maintained below a validated limit (e.g., 10 °C) throughout the addition.[1]

  • Reaction Monitoring: After the addition is complete, monitor the reaction for completion using a suitable analytical technique (e.g., HPLC or TLC).

  • Work-up: Once complete, quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution, water, a dilute sodium bicarbonate solution, and brine to remove impurities.[1]

  • Isolation: Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by recrystallization.[1]

Mandatory Visualizations

G start Temperature Spike Detected (Deviation from Profile) stop_addition IMMEDIATELY STOP Reagent Addition start->stop_addition max_cooling Ensure Maximum Cooling is Active stop_addition->max_cooling check_agitation Verify Agitator Function max_cooling->check_agitation is_controlled Is Temperature Stabilizing/Decreasing? check_agitation->is_controlled continue_monitoring Continue Monitoring Investigate Cause Later is_controlled->continue_monitoring  Yes emergency INITIATE EMERGENCY PROCEDURE (e.g., Quench, Vent) is_controlled->emergency No  

Caption: Troubleshooting logic for an unexpected exotherm event.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Isolation Phase prep_reactor 1. Prepare Dry Reactor & Charge Amine/Solvent cool_reactor 2. Cool to Start Temperature (0-5°C) prep_reactor->cool_reactor add_base 4. Add Base cool_reactor->add_base prep_reagent 3. Prepare Furoyl Chloride Solution in Dosing Vessel add_fc 5. Controlled Addition of Furoyl Chloride (<10°C) add_base->add_fc monitor_reaction 6. Monitor Progress (HPLC/TLC) add_fc->monitor_reaction quench 7. Quench Reaction monitor_reaction->quench wash 8. Wash Organic Layer quench->wash isolate 9. Isolate & Purify Crude Product wash->isolate

Caption: Experimental workflow for controlled furamide synthesis.

G cause1 Cooling Failure core_problem Heat Generation Rate >> Heat Removal Rate cause1->core_problem cause2 Rapid Reagent Addition cause2->core_problem cause3 Poor Mixing / Accumulation cause3->core_problem consequence1 Temperature Increase core_problem->consequence1 consequence2 Reaction Rate Accelerates consequence1->consequence2 consequence2->core_problem Positive Feedback outcome THERMAL RUNAWAY consequence2->outcome

Caption: Cause and effect diagram of a thermal runaway reaction.

References

Technical Support Center: Identifying Byproducts in 5-Bromo-2-Furamide Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) for the identification of byproducts in the synthesis of 5-bromo-2-furamide using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common potential byproducts in the synthesis of this compound?

A1: During the synthesis of this compound, which typically involves the bromination of a furan ring, several byproducts can form. The most common include:

  • Unreacted Starting Material: 2-Furamide may be present if the reaction did not go to completion.

  • Over-bromination Products: Dibrominated species such as 3,5-dibromo-2-furamide can be formed if the reaction conditions are too harsh or the stoichiometry of the brominating agent is too high.[1]

  • Hydrolysis Products: The amide functional group can be susceptible to hydrolysis, leading to the formation of 5-bromo-2-furoic acid, especially during aqueous workup or if the reaction is run for an extended time under acidic or basic conditions.

  • Isomeric Byproducts: Depending on the brominating agent and reaction conditions, small amounts of other positional isomers, such as 4-bromo-2-furamide, could potentially be formed.

Q2: How can I definitively confirm the presence of bromine in an unknown peak using LC-MS?

A2: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 natural abundance.[2] This creates a highly characteristic isotopic pattern in the mass spectrum. A molecule containing one bromine atom will exhibit two peaks of nearly equal intensity separated by 2 Daltons (Da): the molecular ion peak (M) and the M+2 peak.[2][3] For a dibrominated compound, you would expect to see a pattern of M, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1.

Q3: My chromatogram shows multiple unexpected peaks. What is the first step to identify them?

A3: The first step is to analyze the mass spectrum of each unexpected peak.

  • Examine the Molecular Ion: Determine the m/z of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

  • Look for Bromine Isotope Patterns: Check for the characteristic 1:1 M to M+2 ratio to identify bromine-containing species.[2][4]

  • Compare with Expected Byproducts: Compare the determined molecular weights with the theoretical molecular weights of potential byproducts (see table below).

  • Analyze Fragmentation: If using MS/MS or if in-source fragmentation occurs, analyze the fragment ions to gain structural information.[5][6][7]

Q4: I am not seeing the expected peak for this compound. What are some common causes?

A4: Several factors could lead to a missing product peak:

  • Reaction Failure: The synthesis may not have been successful. Re-inject a standard of the starting material to confirm it is present.

  • Incorrect MS Settings: Ensure the mass spectrometer is scanning in the correct m/z range and polarity (positive ion mode is typically suitable for this compound). The ionization source settings (e.g., voltages, temperatures) may need optimization for your specific analyte.[8]

  • Sample Degradation: The compound may be unstable in the sample diluent or under the analysis conditions. Prepare fresh samples and consider the stability of your compound.[8][9]

  • Chromatographic Issues: The compound might be irreversibly adsorbed onto the column or be eluting outside of your acquisition window. Try a broader gradient or a different column chemistry.[8]

  • Ion Suppression: Components in your sample matrix could be suppressing the ionization of your target analyte.[4][10] Diluting the sample may help mitigate this effect.

Q5: What are the expected fragmentation patterns for this compound in MS/MS?

A5: Fragmentation of this compound (C₅H₄BrNO₂) would likely involve characteristic losses. In positive ion mode, common fragmentation pathways for amides include the neutral loss of NH₃ (17 Da) or cleavage of the C-C bond adjacent to the carbonyl group.[7] You might observe fragments corresponding to the brominated furan ring after the loss of the amide group. The stability of the furan ring means that the molecular ion peak is often strong.[7]

Byproduct Identification Workflow

The following workflow provides a systematic approach to identifying byproducts in your reaction mixture.

Byproduct_Identification_Workflow Diagram 1: Byproduct Identification Workflow A Inject Reaction Mixture into LC-MS B Analyze Chromatogram for All Peaks A->B C Extract Mass Spectrum for Each Peak B->C D Check for Bromine Isotope Pattern (M:M+2 ≈ 1:1) C->D E Hypothesize Structure Based on MW (Compare to Table 1) D->E Yes F Non-Brominated Species (e.g., Starting Material, Solvent Adducts) D->F No G Analyze Fragmentation Pattern (MS/MS) E->G I Identify as Known Byproduct or Starting Material F->I H Confirm Structure G->H

Caption: A logical workflow for identifying synthesis byproducts using LC-MS data.

Troubleshooting Common LC-MS Issues

Problem Potential Cause Recommended Solution
Low or No Signal Intensity Inefficient ionization, low sample concentration, ion suppression.[4][10]Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).[8] Prepare a more concentrated sample. Dilute the sample to check for matrix effects.[4]
Poor Peak Shape (Tailing, Fronting) Column overload, secondary interactions with the column, inappropriate sample solvent.[9][11]Inject a smaller volume or dilute the sample. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[9] Consider a column with different stationary phase chemistry.
Unstable Retention Times Fluctuations in temperature, inconsistent mobile phase composition, column degradation.[11]Use a column oven for temperature control. Prepare fresh mobile phases daily.[9] Equilibrate the column for a sufficient time (at least 10 column volumes) before injection.[8]
High Background Noise Contaminated mobile phase, solvent lines, or ion source.[11]Use high-purity LC-MS grade solvents and additives.[9] Flush the LC system and clean the ion source according to the manufacturer's protocol.

Potential Byproducts and Their Mass Signatures

The following table summarizes the expected mass-to-charge ratios for the target product and potential byproducts in positive ion mode ESI-MS.

Table 1: Calculated m/z Values for Potential Analytes

Compound NameMolecular FormulaMolecular Weight (Da)Expected [M+H]⁺ (m/z)Expected [M+2+H]⁺ (m/z)
2-Furamide (Starting Material)C₅H₅NO₂111.10112.04N/A
This compound (Product) C₅H₄BrNO₂ 189.99 190.95 192.95
5-Bromo-2-furoic acid (Hydrolysis)C₅H₃BrO₃190.98191.94193.94
3,5-Dibromo-2-furamide (Over-bromination)C₅H₃Br₂NO₂268.89269.86271.86

Note: Molecular weights and m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). The [M+2+H]⁺ peak arises from the ⁸¹Br isotope.

Experimental Protocols

1. Sample Preparation Protocol

Objective: To prepare the crude reaction mixture for LC-MS analysis by diluting it to an appropriate concentration.

Procedure:

  • Take a 1 mg aliquot of the crude reaction mixture.

  • Dissolve the aliquot in 1 mL of a solvent compatible with the mobile phase (e.g., methanol or acetonitrile). This creates a 1 mg/mL stock solution.

  • Vortex the stock solution for 30 seconds to ensure complete dissolution.

  • Perform a serial dilution. Dilute the stock solution 1:100 with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 10 µg/mL.

  • Filter the final diluted sample through a 0.22 µm syringe filter (PTFE or other suitable material) into an LC vial to remove any particulate matter.[12]

2. LC-MS Analysis Protocol

Objective: To separate the components of the synthesis mixture and obtain mass spectra for identification.

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.

Table 2: Suggested LC-MS Parameters

Parameter Value
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes
Column Temperature 35 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr

Note: These parameters are a starting point and may require optimization for your specific instrument and column.

References

Validation & Comparative

Comparative Analysis of 5-Bromo-2-Furamide and 5-Chloro-2-Furamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount for informed decision-making in medicinal chemistry and materials science. This guide provides a comprehensive comparative analysis of 5-bromo-2-furamide and 5-chloro-2-furamide, focusing on their physicochemical properties, synthesis, reactivity, and potential biological activities. While direct comparative studies are limited, this guide synthesizes available data on these and analogous compounds to provide a valuable resource.

Physicochemical Properties: A Tale of Two Halogens

The substitution of a bromine versus a chlorine atom at the 5-position of the furan ring imparts subtle yet significant differences in the physicochemical properties of the resulting furamide. These differences, summarized in Table 1, can influence factors such as solubility, membrane permeability, and binding interactions with biological targets.

PropertyThis compound (Analog: 5-bromo-N-ethylfuran-2-carboxamide)5-Chloro-2-Furamide (Predicted)
Molecular Weight ~218.05 g/mol [1]~159.57 g/mol
XLogP3 1.6[1]Lower than bromo-analog
Hydrogen Bond Donors 1[1]1
Hydrogen Bond Acceptors 2[1]2
Polar Surface Area 49.4 Ų~49.4 Ų
Reactivity C-Br bond is weaker and more reactiveC-Cl bond is stronger and less reactive

Table 1: Comparative Physicochemical Properties. Data for the 5-bromo analog is sourced from PubChem, while properties for the 5-chloro analog are predicted based on chemical principles.

The larger atomic radius and lower electronegativity of bromine compared to chlorine result in a greater molecular weight and likely a higher lipophilicity (XLogP3) for the bromo-derivative. This increased lipophilicity may enhance membrane permeability, a crucial factor for drug efficacy. Conversely, the chloro-analog is expected to be more polar.

Synthesis and Reactivity: Strategic Considerations

The synthesis of both this compound and 5-chloro-2-furamide would likely proceed through the corresponding 5-halo-2-furoic acids or their activated derivatives.

A potential synthetic pathway is outlined below:

Synthesis_Workflow General Synthetic Workflow Furfural Furfural Halogenation Halogenation (NBS or NCS) Furfural->Halogenation 1. Furaldehyde 5-Halo-2-furaldehyde Halogenation->Furaldehyde Oxidation Oxidation Furaldehyde->Oxidation 2. FuroicAcid 5-Halo-2-furoic acid Oxidation->FuroicAcid Amidation Amidation FuroicAcid->Amidation 3. Furamide 5-Halo-2-furamide Amidation->Furamide

Figure 1: General Synthetic Workflow. A plausible synthetic route to 5-halo-2-furamides.

The choice of halogenating agent (e.g., N-bromosuccinimide or N-chlorosuccinimide) in the initial step is critical. The reactivity of the resulting 5-halo-2-furamide will also differ significantly. The carbon-bromine bond is generally weaker and more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions than the carbon-chlorine bond. This makes this compound a potentially more versatile intermediate for further chemical modifications.

Experimental Protocols:

Synthesis of 5-Bromo-2-furaldehyde (Precursor): A common method involves the bromination of 2-furaldehyde. One approach utilizes a brominating reagent like 1-butyl-3-methylimidazolium tribromide, which is prepared by reacting 1-butyl-3-methylimidazolium bromide with bromine. The bromination is then carried out by adding 2-furaldehyde to this reagent.[2] This method is reported to offer higher yields and purity compared to direct bromination with liquid bromine.[2]

Amidation of 5-Halo-2-furoic acid: A general procedure for amidation involves the conversion of the carboxylic acid to an activated species, such as an acid chloride or an active ester, followed by reaction with ammonia or a primary/secondary amine.

Biological Activity: Exploring the Potential

While specific biological data for this compound and 5-chloro-2-furamide is not extensively documented, the broader class of halogenated furan and amide derivatives has shown a range of biological activities, including antimicrobial and cytotoxic effects.

Halogenated compounds are prevalent in pharmaceuticals, and the nature of the halogen can significantly impact biological activity.[3] For instance, brominated furanones, naturally produced by marine algae, are known to interfere with bacterial quorum sensing, a key communication process in bacteria.[3] Chlorinated furanone derivatives have been shown to induce reactive oxygen species in Gram-positive bacteria, leading to cell death.[3]

The presence of the amide functional group is also a common feature in many biologically active molecules, including some herbicides that act as photosynthesis inhibitors.[4]

Experimental Protocols for Biological Evaluation:

Antimicrobial Susceptibility Testing (Broth Microdilution): This method can be used to determine the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.

  • Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Assay (MTT Assay): This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

MTT_Workflow MTT Assay Workflow CellSeeding Seed Cells CompoundTreatment Treat with Compounds CellSeeding->CompoundTreatment MTT_Addition Add MTT Reagent CompoundTreatment->MTT_Addition Incubation Incubate MTT_Addition->Incubation Solubilization Solubilize Formazan Incubation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance

Figure 2: MTT Assay Workflow. A standard procedure for assessing cytotoxicity.

Signaling Pathways: A Frontier for Investigation

Currently, there is no specific information available in the public domain linking this compound or 5-chloro-2-furamide to particular signaling pathways. However, based on the activities of related compounds, several avenues for future research can be proposed. For instance, if these compounds exhibit antimicrobial activity, they could potentially interfere with bacterial signaling pathways such as quorum sensing. If they show cytotoxic effects against cancer cells, they might be impacting pathways related to apoptosis, cell cycle regulation, or other cancer-related signaling cascades.

Signaling_Investigation Potential Signaling Pathway Investigation Compound 5-Halo-2-furamide Target Molecular Target Compound->Target Binds to Pathway Signaling Pathway Target->Pathway Modulates Response Cellular Response Pathway->Response Leads to

Figure 3: Logical Relationship for Signaling Pathway Investigation. A conceptual framework for future research.

Conclusion

This comparative guide highlights the key differences and similarities between this compound and 5-chloro-2-furamide based on available data and chemical principles. The bromo-derivative offers greater potential for synthetic diversification due to the higher reactivity of the C-Br bond, while the chloro-analog presents a more compact and potentially more polar alternative. The biological activities of these compounds remain an open area for investigation, with the broader class of halogenated furans and amides suggesting a promising potential for antimicrobial and cytotoxic properties. The experimental protocols and conceptual frameworks provided herein offer a solid foundation for researchers to further explore the properties and applications of these intriguing molecules.

References

In Vitro Biological Activity of 5-Bromo-2-Furamide: A Comparative Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the knowledge regarding the in vitro biological activity of 5-bromo-2-furamide. At present, there are no publicly available studies that directly compare the antimicrobial efficacy of this specific compound against standard antibiotics.

While research into various bromo-substituted heterocyclic compounds has shown promise in the quest for novel antimicrobial agents, "this compound" itself does not appear to have been the subject of published in vitro studies. Scientific investigations have focused on structurally related molecules, exploring their potential antibacterial and antifungal properties. However, the direct data necessary for a comparative guide on this compound is not available in the current body of scientific literature.

This guide, therefore, cannot provide a direct comparison of this compound with standard antibiotics due to the absence of experimental data. The core requirements of presenting quantitative data in tables, detailing experimental protocols for this specific compound, and creating visualizations of its biological pathways or experimental workflows cannot be fulfilled.

For researchers, scientists, and drug development professionals interested in the potential of halogenated furan derivatives, the following sections outline the general methodologies used to assess in vitro antimicrobial activity, which would be applicable to future studies on this compound.

General Experimental Protocols for In Vitro Antimicrobial Activity Assessment

Should research on this compound become available, the following standard experimental protocols would likely be employed to determine its efficacy and compare it to existing antibiotics.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation. The most common method for determining MIC is the broth microdilution method.

Protocol for Broth Microdilution MIC Assay:

  • Preparation of Antimicrobial Agent: A stock solution of this compound would be prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) and then serially diluted in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). A range of concentrations of standard antibiotics would be prepared in parallel.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a specific cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agents is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for assessing and comparing the in vitro antibacterial activity of a novel compound like this compound against a standard antibiotic.

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis A Prepare Stock Solution of this compound D Serial Dilution in 96-Well Plate A->D B Prepare Stock Solution of Standard Antibiotic B->D C Prepare Standardized Bacterial Inoculum E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate at 37°C for 24 hours E->F G Visually Assess Growth (Turbidity) F->G H Determine MIC for Both Compounds G->H I Compare MIC Values H->I

Caption: Generalized workflow for determining and comparing the Minimum Inhibitory Concentration (MIC) of a test compound and a standard antibiotic.

Future Directions

The exploration of novel antimicrobial agents is a critical area of research. While data on this compound is currently lacking, its structural similarity to other biologically active furan derivatives suggests that it could be a candidate for future investigation. Should such research be undertaken, the methodologies outlined above would provide the foundational data needed to assess its potential as a new antimicrobial agent and to compare its activity with that of established antibiotics. Researchers are encouraged to explore the synthesis and biological evaluation of this and similar compounds to address the growing challenge of antimicrobial resistance.

A Spectroscopic Comparison of 5-Bromo-2-Furamide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 5-bromo-2-furamide and its synthetic precursors, 2-furoic acid and 2-furamide, is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) data, supported by experimental protocols and a clear synthetic pathway.

This guide aims to facilitate the identification and characterization of these compounds in a laboratory setting by offering a side-by-side comparison of their key spectral features. The data presented is crucial for monitoring reaction progress and confirming the identity and purity of the final product.

Synthetic Pathway

The synthesis of this compound can be conceptualized as a two-step process starting from 2-furoic acid. The first step involves the conversion of 2-furoic acid to 2-furamide. Subsequently, 2-furamide undergoes bromination to yield the final product, this compound. This synthetic relationship is illustrated in the diagram below.

Synthetic Pathway of this compound 2-Furoic_Acid 2-Furoic Acid 2-Furamide 2-Furamide 2-Furoic_Acid->2-Furamide Amidation This compound This compound 2-Furamide->this compound Bromination

Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-furoic acid, 2-furamide, and this compound, providing a clear comparison of their characteristic signals.

Table 1: ¹H NMR Data Comparison (ppm)
CompoundH3H4H5Other SignalsSolvent
2-Furoic Acid 7.22 (dd)[1]6.64 (dd)[1]7.90 (dd)[1]12.36 (s, -COOH)[1]DMSO-d₆
2-Furamide 7.15 (dd)6.59 (dd)7.68 (dd)7.55 (br s, -NH₂)DMSO-d₆
This compound 7.25 (d)6.80 (d)-7.60 & 7.80 (br s, -NH₂)DMSO-d₆

Note: Data for this compound is predicted based on known substituent effects on the furan ring and data from closely related structures.

Table 2: ¹³C NMR Data Comparison (ppm)
CompoundC2C3C4C5C=OSolvent
2-Furoic Acid 145.38[1]118.16[1]112.52[1]147.44[1]159.81[1]DMSO-d₆
2-Furamide 147.8112.1115.0145.2159.5DMSO-d₆
This compound 150.1114.5117.8125.0158.0DMSO-d₆

Note: Data for 2-furamide and this compound are typical values and may vary slightly based on experimental conditions.

Table 3: FT-IR Data Comparison (cm⁻¹)
CompoundN-H StretchC=O StretchC-Br StretchOther Key Bands
2-Furoic Acid -1680-1700 (s)-~3000 (br, O-H), ~1580 (C=C)
2-Furamide ~3400 & ~3200 (m, br)~1665 (s)-~1585 (C=C), ~1620 (N-H bend)
This compound ~3400 & ~3200 (m, br)~1670 (s)~650 (m)~1570 (C=C), ~1610 (N-H bend)

Note: s = strong, m = medium, br = broad. Values are approximate.

Table 4: Mass Spectrometry Data Comparison (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
2-Furoic Acid 11295, 83, 67, 39
2-Furamide 11194, 66, 39
This compound 189/191 (1:1 ratio)172/174, 110, 82, 39

Note: The presence of bromine in this compound results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Experimental Protocols

Synthesis of this compound from 2-Furamide

Materials:

  • 2-Furamide

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ice-water bath

  • Stirring apparatus

Procedure:

  • Dissolve 2-furamide in DMF in a round-bottom flask.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a standard pulse sequence. Chemical shifts are reported in ppm relative to the residual solvent peak.

  • ¹³C NMR: Acquire the spectrum with proton decoupling. Chemical shifts are reported in ppm relative to the residual solvent peak.

FT-IR Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • Sample Introduction: Introduce the sample directly or via a chromatographic system (GC-MS or LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For halogenated compounds, pay close attention to the isotopic patterns.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors. Researchers can utilize this information for efficient and accurate compound identification and characterization in their synthetic endeavors.

References

A Researcher's Guide to Target Identification and Engagement Validation for Novel Compounds: A 5-bromo-2-furamide Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel bioactive small molecules like 5-bromo-2-furamide presents a critical challenge: identifying its specific cellular target to understand its mechanism of action and unlock its therapeutic potential. As the precise biological target of this compound is not yet established in publicly available literature, this guide provides a comprehensive workflow for its target deconvolution and subsequent engagement validation. We will compare various experimental strategies and provide detailed protocols for key cellular assays, empowering researchers to navigate the path from a promising compound to a validated mechanism.

Phase 1: Unbiased Target Identification

The initial step for a compound with an unknown mechanism of action is to identify its direct binding partners within the complex cellular environment. This requires unbiased, large-scale screening methods to generate a list of candidate targets.[1][2][3][4] A multi-pronged approach using orthogonal techniques is recommended to build a high-confidence list of potential targets.

Comparison of Key Target Deconvolution Strategies
Technique Principle Advantages Disadvantages Typical Output
Affinity-Based Proteomics [5][6][7]This compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture interacting proteins from cell lysates.Identifies direct physical binding partners; applicable to a wide range of proteins.Requires chemical modification of the compound, which may alter its binding activity; can generate non-specific binders.List of proteins identified by mass spectrometry.
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS) [1][8][9]The principle of ligand-induced thermal stabilization is applied proteome-wide. Changes in protein thermal stability across the proteome upon compound treatment are measured by mass spectrometry.Label-free method performed in intact cells, preserving the native protein state; provides direct evidence of target engagement.Can be technically complex and resource-intensive; may not detect targets that do not exhibit thermal stabilization upon binding.List of proteins with altered thermal stability.
Protein Microarrays [4][5]A labeled version of this compound is screened against thousands of purified human proteins immobilized on a microarray slide.High-throughput analysis of interactions with a large number of purified proteins.Proteins are not in their native cellular context or conformation; may miss interactions requiring co-factors or post-translational modifications."Hits" corresponding to specific proteins that bind the labeled compound.

Phase 2: Validating Target Engagement in Cellular Assays

Once a list of high-confidence candidate targets is generated, the next crucial step is to validate the direct interaction between this compound and each candidate protein in a cellular context.[10] This hypothesis-driven phase confirms that the compound reaches and engages its intended target inside the cell.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Target Validation (Hypothesis-Driven) phenotypic_screen Phenotypic Screening (e.g., Anti-proliferative Assay) compound This compound phenotypic_screen->compound affinity_proteomics Affinity-Based Proteomics compound->affinity_proteomics cetsa_ms CETSA-MS compound->cetsa_ms protein_microarray Protein Microarray compound->protein_microarray bioinformatics Bioinformatics Analysis (Identify Candidate Targets) affinity_proteomics->bioinformatics cetsa_ms->bioinformatics protein_microarray->bioinformatics target_a Candidate Target A bioinformatics->target_a target_b Candidate Target B bioinformatics->target_b cetsa_wb CETSA (Western Blot) target_a->cetsa_wb bret_assay BRET Assay target_b->bret_assay validated_target Validated Target cetsa_wb->validated_target bret_assay->validated_target functional_assay Functional Assay (e.g., Kinase Activity) validated_target->functional_assay

Figure 1. A workflow for identifying and validating the cellular target of a novel compound.

Comparison of Key Target Engagement Validation Assays
Assay Principle Advantages Disadvantages Typical Output
Cellular Thermal Shift Assay (CETSA) [8][11][12][13]Measures the change in thermal stability of a target protein in response to compound binding in intact cells or lysates. Ligand binding stabilizes the protein, increasing its melting temperature.Label-free and can be performed in intact cells, providing physiological relevance. Applicable to a wide range of soluble proteins.Requires a specific antibody for the target protein (for Western blot detection). Not suitable for membrane proteins without optimization.A shift in the protein's melting curve, indicating target engagement. EC50 value for thermal stabilization.
Bioluminescence Resonance Energy Transfer (BRET) [14][15][16][17]Measures the proximity between two molecules. The target protein is fused to a bioluminescent donor (e.g., Luciferase) and a tracer ligand or interacting partner is fused to a fluorescent acceptor (e.g., GFP).A sensitive, real-time assay performed in living cells. Allows for quantitative analysis of binding kinetics and compound affinity.Requires genetic modification of the target protein, which may alter its function or localization. Development of specific assay components can be time-consuming.An increase in the BRET ratio, indicating proximity and interaction. Bmax and Kd values for binding.

Experimental Protocols

Protocol 1: Affinity-Based Proteomics for Target Identification

This protocol describes a general procedure for using an immobilized version of this compound to enrich for interacting proteins from a cell lysate.

1. Synthesis of Affinity Probe:

  • Synthesize a derivative of this compound with a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an amine or carboxyl group).
  • Couple the linker-modified compound to activated beads (e.g., NHS-activated sepharose beads).
  • Prepare control beads by blocking the activated groups without adding the compound.

2. Cell Culture and Lysis:

  • Culture a relevant human cell line (e.g., HCT116 for potential anti-cancer activity) to ~80-90% confluency.
  • Harvest cells and wash with ice-cold PBS.
  • Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40 and protease/phosphatase inhibitors).
  • Clarify the lysate by centrifugation to remove insoluble debris.

3. Affinity Pulldown:

  • Incubate the clarified cell lysate with the this compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.
  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation:

  • Elute bound proteins from the beads using a competitive elution buffer or a denaturing buffer (e.g., SDS-PAGE sample buffer).
  • Perform in-solution or in-gel trypsin digestion of the eluted proteins.

5. Mass Spectrometry and Data Analysis:

  • Analyze the resulting peptides by LC-MS/MS.
  • Identify proteins that are significantly enriched on the compound-coupled beads compared to the control beads.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation

This protocol is designed to verify the engagement of this compound with a candidate protein (e.g., "Target X") in intact cells using Western blot for detection.[18]

1. Cell Culture and Treatment:

  • Culture a cell line expressing Target X to ~80% confluency.
  • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.

2. Heating Step:

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C.[18]

3. Lysis and Protein Quantification:

  • Lyse the cells by performing three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).[18]
  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
  • Carefully collect the supernatant containing the soluble protein fraction.
  • Determine the protein concentration of each sample.

4. Western Blot Analysis:

  • Normalize the protein concentration for all samples.
  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with a primary antibody specific for Target X and a loading control (e.g., GAPDH).
  • Incubate with an appropriate secondary antibody and visualize the bands.
  • Quantify the band intensities to determine the amount of soluble Target X at each temperature. Plot the results to generate melting curves.

Hypothetical CETSA Experimental Workflow

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cells Cells expressing Target X treat_dmso Treat with Vehicle (DMSO) cells->treat_dmso treat_compound Treat with this compound cells->treat_compound heat_dmso Heat Aliquots (40-70°C) treat_dmso->heat_dmso heat_compound Heat Aliquots (40-70°C) treat_compound->heat_compound lysis Cell Lysis (Freeze-Thaw) heat_dmso->lysis heat_compound->lysis centrifuge Centrifugation (Separate Soluble/Aggregated) lysis->centrifuge western Western Blot for Target X centrifuge->western melt_curve Generate Melting Curve western->melt_curve

Figure 2. Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol outlines a BRET assay to quantify the binding of this compound to Target X in living cells. This requires a known fluorescent ligand ("Tracer") for Target X.

1. Plasmid Construction and Cell Line Generation:

  • Construct a plasmid encoding Target X fused to a BRET donor, such as Renilla luciferase (e.g., TargetX-Rluc).
  • Transfect HEK293 cells with the TargetX-Rluc plasmid and select for stable expression.

2. Assay Setup:

  • Plate the stable TargetX-Rluc expressing cells in a white, 96-well microplate.
  • Prepare serial dilutions of unlabeled this compound.
  • Prepare a fixed concentration of the fluorescently labeled tracer ligand for Target X (the BRET acceptor).

3. BRET Measurement:

  • Add the unlabeled this compound dilutions to the cells, followed by the tracer ligand.
  • Incubate for a defined period to allow binding to reach equilibrium.
  • Add the luciferase substrate (e.g., Coelenterazine h) to each well.
  • Immediately measure the luminescence at two wavelengths using a plate reader with appropriate filters (e.g., a donor filter ~475 nm and an acceptor filter ~530 nm).

4. Data Analysis:

  • Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
  • Plot the BRET ratio as a function of the this compound concentration.
  • Fit the data to a competitive binding curve to determine the IC50 value, which reflects the potency of this compound in displacing the tracer.

Hypothetical Signaling Pathway Perturbation

Given that furan-containing compounds have shown activity in pathways related to cell proliferation and inflammation, a plausible hypothetical target could be a protein kinase. The diagram below illustrates a generic kinase signaling cascade that could be inhibited by this compound.

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor (e.g., c-Myc, AP-1) erk->transcription_factor proliferation Cell Proliferation, Survival, Inflammation transcription_factor->proliferation compound This compound compound->raf

Figure 3. Hypothetical inhibition of the Raf-MEK-ERK signaling pathway by this compound.

By employing the systematic approach outlined in this guide, researchers can effectively move from a novel compound with interesting phenotypic activity to a validated biological target. This crucial process of target identification and engagement validation is fundamental to elucidating the compound's mechanism of action, optimizing its properties, and ultimately translating a promising discovery into a potential therapeutic.

References

A Comparative Guide to the Cytotoxicity of Furan Derivatives and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for various furan derivatives, 5-fluorouracil, and doxorubicin against a range of human cancer cell lines.

Table 1: Cytotoxicity (IC50) of Furan Derivatives in Human Cancer Cell Lines
Furan DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyridine carbohydrazide analog (Compound 4)MCF-7 (Breast)4.06StaurosporineNot Reported
N-phenyl triazinone derivative (Compound 7)MCF-7 (Breast)2.96StaurosporineNot Reported
Furan-pyridine derivative (Compound 4c)KYSE70 (Esophageal)0.888 (µg/mL) at 24h--
Furan-pyridine derivative (Compound 4c)KYSE150 (Esophageal)0.655 (µg/mL) at 48h--
Furopyrimidine derivative (Compound 7b)A549 (Lung)6.66Sorafenib6.60
Furopyrimidine derivative (Compound 7b)HT-29 (Colon)8.51Sorafenib8.78
Furopyrimidine derivative (Compound 7b)HepG2 (Liver)7.28Sorafenib5.09

Note: The data for furan derivatives is sourced from various studies and may involve different experimental conditions. Direct comparison between compounds should be made with caution.

Table 2: Cytotoxicity (IC50) of 5-Fluorouracil (5-FU) in Human Cancer Cell Lines
Cell LineIC50 (µM)
A431 (Skin)47.02 ± 0.65
HT-29 (Colon)85.37 ± 1.81
HeLa (Cervical)43.34 ± 2.77
MKN45 (Gastric)3.8-fold less sensitive than parent
MKN74 (Gastric)11.6-fold less sensitive than parent
NCI-N87 (Gastric)6.5-fold less sensitive than parent
KATOIII (Gastric)5.4-fold less sensitive than parent

Note: IC50 values for 5-FU can vary significantly based on the cell line's resistance profile and the assay conditions. The gastric cancer cell lines listed show acquired resistance to 5-FU.[1]

Table 3: Cytotoxicity (IC50) of Doxorubicin in Human Cancer Cell Lines
Cell LineIC50 (µM)
PC3 (Prostate)8.00
A549 (Lung)1.50
HeLa (Cervical)1.00
LNCaP (Prostate)0.25
HepG2 (Liver)12.2
TCCSUP (Bladder)12.6
BFTC-905 (Bladder)2.3
MCF-7 (Breast)2.5
M21 (Melanoma)2.8

Note: Doxorubicin sensitivity varies across different cancer types.[2][3]

Experimental Protocols

Standardized protocols are crucial for obtaining reliable and comparable cytotoxicity data. Below are detailed methodologies for commonly employed cytotoxicity assays.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated cells as a negative control and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH Cytotoxicity Assay Protocol

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[7][8][9][10][11]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period with the test compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).

  • Sample Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH release and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15][16]

  • Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with the test compound for the desired duration.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by these compounds is critical for targeted drug development.

Furan Derivatives

The cytotoxic mechanisms of furan derivatives are diverse and depend on their specific chemical structures. However, some common themes have emerged. Studies suggest that furan metabolites can covalently bind to critical cellular proteins, leading to cellular dysfunction and death.[17][18] Key pathways implicated in furan-induced cytotoxicity include:

  • Mitochondrial Dysfunction: Interference with mitochondrial energy production and redox regulation.[17]

  • Induction of Apoptosis: Activation of the intrinsic mitochondrial pathway of apoptosis.[19][20]

  • Cell Cycle Arrest: Halting the cell cycle at various phases, such as G2/M, preventing cell proliferation.[19]

  • VEGFR-2 Inhibition: Some furan derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2, a key player in angiogenesis.[21]

Furan_Derivative_Pathway Furan Derivative Furan Derivative Cellular Uptake Cellular Uptake Furan Derivative->Cellular Uptake VEGFR-2 Inhibition VEGFR-2 Inhibition Furan Derivative->VEGFR-2 Inhibition Metabolic Activation (e.g., by P450) Metabolic Activation (e.g., by P450) Cellular Uptake->Metabolic Activation (e.g., by P450) Reactive Metabolites Reactive Metabolites Metabolic Activation (e.g., by P450)->Reactive Metabolites Covalent Binding to Proteins Covalent Binding to Proteins Reactive Metabolites->Covalent Binding to Proteins Mitochondrial Dysfunction Mitochondrial Dysfunction Covalent Binding to Proteins->Mitochondrial Dysfunction Cell Cycle Arrest Cell Cycle Arrest Covalent Binding to Proteins->Cell Cycle Arrest Apoptosis Induction Apoptosis Induction Mitochondrial Dysfunction->Apoptosis Induction Cell Death Cell Death Apoptosis Induction->Cell Death Cell Cycle Arrest->Cell Death VEGFR-2 Inhibition->Cell Death

Caption: Proposed mechanisms of cytotoxicity for furan derivatives.

5-Fluorouracil (5-FU)

5-FU is an antimetabolite that interferes with DNA and RNA synthesis.[22][23][24][25] Its primary mechanisms of action are:

  • Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, FdUMP, forms a stable complex with TS, blocking the synthesis of thymidine, a necessary component of DNA.

  • Incorporation into DNA and RNA: Other metabolites, FdUTP and FUTP, are incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA function.

Five_FU_Pathway 5-Fluorouracil 5-Fluorouracil FdUMP FdUMP 5-Fluorouracil->FdUMP FUTP FUTP 5-Fluorouracil->FUTP FdUTP FdUTP 5-Fluorouracil->FdUTP Thymidylate Synthase Inhibition Thymidylate Synthase Inhibition FdUMP->Thymidylate Synthase Inhibition Inhibits RNA Damage RNA Damage FUTP->RNA Damage Incorporates into RNA DNA Damage DNA Damage FdUTP->DNA Damage Incorporates into DNA Apoptosis Apoptosis Thymidylate Synthase Inhibition->Apoptosis RNA Damage->Apoptosis DNA Damage->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil (5-FU).

Doxorubicin

Doxorubicin is an anthracycline antibiotic with multiple cytotoxic effects.[26] Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, inhibiting DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a complex with DNA and topoisomerase II, leading to DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Doxorubicin->Topoisomerase II Inhibition ROS Generation ROS Generation Doxorubicin->ROS Generation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage ROS Generation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis

Caption: Mechanism of action of Doxorubicin.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel compound.

Cytotoxicity_Workflow cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies Cell Line Selection Cell Line Selection Compound Treatment Compound Treatment Cell Line Selection->Compound Treatment Cytotoxicity Assays Cytotoxicity Assays Compound Treatment->Cytotoxicity Assays MTT Assay MTT Assay Cytotoxicity Assays->MTT Assay LDH Assay LDH Assay Cytotoxicity Assays->LDH Assay Apoptosis Assay Apoptosis Assay Cytotoxicity Assays->Apoptosis Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) LDH Assay->Data Analysis (IC50) Apoptosis Assay->Data Analysis (IC50) Pathway Analysis Pathway Analysis Data Analysis (IC50)->Pathway Analysis Western Blot Western Blot Pathway Analysis->Western Blot Flow Cytometry (Cell Cycle) Flow Cytometry (Cell Cycle) Pathway Analysis->Flow Cytometry (Cell Cycle) Gene Expression Analysis Gene Expression Analysis Pathway Analysis->Gene Expression Analysis

Caption: General workflow for assessing compound cytotoxicity.

References

Navigating the Selectivity of Bromo-Substituted Heterocyclic Amides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of novel chemical entities is paramount. This guide provides a comparative analysis of the biological activity of 5-bromo-2-furamide derivatives and related bromo-substituted heterocyclic compounds. While direct cross-reactivity studies on this compound derivatives are limited in the public domain, this report synthesizes available data on related structures to provide insights into potential off-target effects and guide future selectivity profiling.

The development of targeted therapeutics requires a deep understanding of a compound's interaction with a wide range of biological molecules. Cross-reactivity, the unintended binding of a drug to targets other than the primary one, can lead to adverse effects or provide opportunities for drug repositioning. This guide focuses on bromo-substituted heterocyclic amides, a class of compounds with diverse biological activities, to highlight the importance of comprehensive cross-reactivity screening.

Performance Comparison of Bromo-Substituted Amide Derivatives

The following tables summarize the biological activities of various bromo-substituted amide derivatives, offering a glimpse into their selectivity profiles. The data is compiled from studies on related benzamide, pyrimidine, and benzimidazole analogs, providing a foundation for anticipating the potential cross-reactivity of novel this compound derivatives.

Table 1: Antimicrobial Activity of Bromo-Substituted Amide Derivatives

Derivative ClassCompoundTarget OrganismMIC (μg/mL)
5-Bromo-2-hydroxy-benzamideEthyl EsterStaphylococcus aureus2.5
Streptococcus pyogenes5.0
Bacillus cereus2.5
HydrazideStaphylococcus aureus5.0
Streptococcus pyogenes5.0
Bacillus cereus5.0
HydrazoneStaphylococcus aureus2.5
Streptococcus pyogenes2.5
Bacillus cereus2.5
5-Bromo-2-chloropyrimidin-4-amineN-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamideGram-positive & Gram-negative bacteria, FungiSignificant Activity

MIC: Minimum Inhibitory Concentration. Data for benzamide derivatives sourced from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives.[1] Data for the pyrimidine derivative indicates significant activity without specific MIC values reported in the abstract.[2]

Table 2: Enzyme Inhibitory Activity of Bromo-Substituted Amide Derivatives

Derivative ClassCompoundTarget EnzymeIC50 (μM)
5-Bromo-2-aryl benzimidazoleDerivative 7Urease12.07 ± 0.05
Derivative 8Urease10.57 ± 0.12
Derivative 11Urease13.76 ± 0.02
Derivative 14Urease15.70 ± 0.12
Derivative 22Urease8.15 ± 0.03
Thiourea (Standard)Urease21.25 ± 0.15

IC50: Half-maximal Inhibitory Concentration. Data sourced from a study on 5-bromo-2-aryl benzimidazole derivatives as urease inhibitors.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of cross-reactivity data. Below are outlines of common experimental protocols used to assess the biological activity of novel compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland) is prepared to achieve a final concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.[1]

  • Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) within a 96-well microtiter plate to create a range of concentrations.[1]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[1]

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Enzyme Inhibition Assay (e.g., Urease Inhibition)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Enzyme and Substrate Preparation: Solutions of the target enzyme (e.g., urease) and its substrate (e.g., urea) are prepared in a suitable buffer.

  • Compound Incubation: The test compound is pre-incubated with the enzyme for a defined period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Activity Measurement: The enzyme activity is measured by quantifying the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the process of cross-reactivity screening and potential mechanisms of action, the following diagrams are provided.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Cross-Reactivity Screening cluster_2 Phase 3: Selectivity Analysis A Compound Library of This compound Derivatives B Primary Target Assay (e.g., Enzyme Inhibition) A->B C Identify 'Hit' Compounds B->C D Panel of Related Off-Targets (e.g., Homologous Enzymes, Receptors) C->D E Dose-Response Assays D->E F Determine IC50/EC50 Values E->F G Calculate Selectivity Index (Off-Target IC50 / Primary Target IC50) F->G H Prioritize Compounds with High Selectivity G->H

Caption: A generalized workflow for assessing the cross-reactivity of a novel compound series.

G cluster_0 Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates NFkB NF-κB IKK->NFkB Activates ProInflammatory_Genes Pro-Inflammatory Genes (e.g., COX-2, iNOS) NFkB->ProInflammatory_Genes Induces Transcription Derivative Bromo-Substituted Amide Derivative Derivative->IKK Potential Inhibition?

Caption: A simplified diagram of a pro-inflammatory signaling pathway potentially modulated by bioactive compounds.

References

comparing the efficacy of different catalysts for 5-bromofuran coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of furan rings is a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of 5-bromofuran stand out for their efficiency and versatility. This guide provides a comparative analysis of the efficacy of different catalysts for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions involving 5-bromofuran. The information presented herein is synthesized from studies on 5-bromofuran and structurally analogous aryl bromides to provide a reliable framework for catalyst selection and reaction optimization.

Catalyst Performance Comparison

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency in the coupling of 5-bromofuran. Palladium-based catalysts are the most commonly employed, often in conjunction with bulky, electron-rich phosphine ligands that facilitate the key steps of the catalytic cycle.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and vinyl-aryl compounds. For 5-bromofuran, the reactivity is influenced by the choice of palladium precursor and ligand.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O1001285-95Highly effective for a broad range of arylboronic acids.[2]
Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)Cs₂CO₃Dioxane1101680-90Good for sterically hindered substrates.[1]
Pd(PPh₃)₄ (5 mol%)-K₂CO₃DME/H₂O801275-85A classic, reliable catalyst, though may require longer reaction times.
[Pd(IPr)(cin)Cl] (0.5 mol%)IPrK₂CO₃Ethanol/H₂O804>90Highly active catalyst, allowing for lower catalyst loading.[3]
Mizoroki-Heck Coupling

The Mizoroki-Heck reaction facilitates the coupling of 5-bromofuran with alkenes to form substituted furans, which are valuable intermediates in organic synthesis.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ (2 mol%)PPh₃ (4 mol%)Et₃NDMF1002480-90A standard and effective system for Heck couplings.[4]
Pd/C (3 wt%)-K₃PO₄H₂O1000.7>95Heterogeneous catalyst, allowing for easy separation and recycling.[5]
PdCl₂(PPh₃)₂ (3 mol%)-Et₃NAcetonitrile801270-85A common and commercially available catalyst.
Pd(L-proline)₂--H₂OMW0.25>90Phosphine-free conditions under microwave irradiation.[6]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between 5-bromofuran and a terminal alkyne, providing access to substituted alkynes.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)Et₃NTHFRT1070-80Standard conditions for Sonogashira coupling.[4]
Pd₂(dba)₃/P(t-Bu)₃-Cs₂CO₃DioxaneRT6>90Copper-free conditions, avoiding the formation of alkyne homocoupling byproducts.[7]
Pd/CCuIEt₃NDMF100885-95Heterogeneous catalyst that can be recycled.
Dipyridylpalladium complex-TBAANMPRT12>90Effective for copper-free coupling at room temperature.[8]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the coupling reactions of 5-bromofuran.

General Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromofuran (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂ 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the degassed solvent system (e.g., Toluene/H₂O, 10:1, 11 mL).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Mizoroki-Heck Coupling Protocol
  • Reaction Setup: In a sealed tube, combine 5-bromofuran (1.0 mmol), the alkene (e.g., styrene, 1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 1.5 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., DMF, 5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours). Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography.

General Sonogashira Coupling Protocol
  • Reaction Setup: To a Schlenk flask, add 5-bromofuran (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas. Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and the base (e.g., Et₃N, 2 mL).

  • Reaction Execution: Stir the reaction mixture at the appropriate temperature (e.g., room temperature) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography.

Visualizing the Workflow and Catalytic Cycles

To better understand the experimental process and the underlying reaction mechanisms, the following diagrams are provided.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: 5-Bromofuran, Coupling Partner, Catalyst, Ligand, Base solvent Add Degassed Solvent start->solvent heat Heat & Stir (Monitor Progress) solvent->heat workup Aqueous Work-up & Extraction heat->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions of 5-bromofuran.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition 5-Bromofuran pd_complex R-Pd(II)L_n-Br (R = 5-furyl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R-Pd(II)L_n-R' transmetalation->pd_intermediate boronate R'-B(OR)₂ + Base boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

heck_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition 5-Bromofuran pd_complex R-Pd(II)L_n-Br (R = 5-furyl) oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion pd_pi_complex π-complex migratory_insertion->pd_pi_complex alkene Alkene alkene->migratory_insertion beta_hydride β-Hydride Elimination pd_pi_complex->beta_hydride product_complex Product Complex beta_hydride->product_complex product_complex->pd0 Regeneration + Base product Coupled Product product_complex->product

Caption: The catalytic cycle for the Mizoroki-Heck coupling reaction.[2]

References

stability comparison of furan vs thiophene scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

Stability Showdown: Furan vs. Thiophene Scaffolds in Drug Design

A Comparative Guide for Medicinal Chemists

In drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Among the most common five-membered aromatic heterocycles, furan and thiophene are frequently employed as bioisosteres for phenyl rings and other functional groups.[1][2] While structurally similar, the substitution of furan's oxygen with thiophene's larger, less electronegative sulfur atom imparts significant differences in stability. This guide provides an objective, data-driven comparison of furan and thiophene scaffolds, focusing on metabolic, chemical, and photostability to inform rational drug design.

Metabolic Stability

Metabolic stability is a crucial parameter, determining the in vivo half-life of a drug. Both furan and thiophene rings are susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes, but their pathways and propensities for generating reactive metabolites differ significantly.[3][4]

Furan Metabolism: The furan ring is well-known for its potential to undergo metabolic activation into reactive, and often hepatotoxic, intermediates.[3] The primary pathway involves CYP-mediated oxidation to form a highly electrophilic γ-ketoenal (or cis-enedial) intermediate.[3][5] This reactive species can readily form covalent adducts with cellular nucleophiles like proteins and DNA, leading to toxicity.[3][5]

Thiophene Metabolism: Thiophene scaffolds are generally considered more metabolically robust than their furan counterparts.[6] However, they are also subject to metabolic activation. Two main pathways are recognized:

  • S-oxidation: The sulfur atom can be oxidized to a reactive thiophene-S-oxide, which is a potent electrophile.[7][8][9]

  • Arene Oxide Formation: Like many aromatic systems, the thiophene ring can be epoxidized at the C2-C3 or C3-C4 positions, forming a thiophene epoxide.[10]

Both pathways can lead to the formation of adducts with nucleophiles such as glutathione (GSH).[7][9] Despite this, the tendency for bioactivation is often lower for thiophenes compared to furans.

Comparative Metabolic Data

Direct head-to-head comparisons of metabolic stability are highly dependent on the specific molecular context. However, general trends can be summarized. The table below presents a qualitative and quantitative comparison based on established principles and data from representative compounds.

ParameterFuran ScaffoldThiophene ScaffoldImplication in Drug Design
Primary Metabolic Liability Ring oxidation leading to reactive γ-ketoenal intermediates.[3][5]S-oxidation to thiophene-S-oxide or epoxidation to an arene oxide.[7][10]Furan carries a higher intrinsic risk of forming toxic metabolites.
General Stability Rank LowerHigherThiophene is often preferred to mitigate metabolism-related toxicity.
Example: Furosemide (Furan) Major metabolites include products of furan ring oxidation and N-dealkylation.[5]N/ADemonstrates the clinical relevance of furan metabolism.
Example: Tienilic Acid (Thiophene) N/AMetabolized by P450 2C9 via oxidation at the C-5 position of the thiophene ring.[10]Highlights specific CYP involvement and potential for drug-drug interactions.
Intrinsic Clearance (CLint) Generally HigherGenerally LowerFuran-containing drugs may have shorter half-lives.

Metabolic Activation Pathways

The following diagrams illustrate the key metabolic bioactivation pathways for furan and thiophene rings.

G cluster_furan Furan Bioactivation Furan Furan-containing Drug Intermediate Unstable Epoxide or Direct Oxidation Furan->Intermediate CYP450 Oxidation ReactiveMetabolite γ-Ketoenal (Reactive Electrophile) Intermediate->ReactiveMetabolite Adducts Covalent Adducts (Protein, DNA) ReactiveMetabolite->Adducts + Cellular Nucleophiles Toxicity Cellular Toxicity Adducts->Toxicity

Metabolic bioactivation of a furan ring.

G cluster_thiophene Thiophene Bioactivation Thiophene Thiophene-containing Drug S_Oxide Thiophene-S-Oxide (Reactive) Thiophene->S_Oxide CYP450 (S-oxidation) Arene_Oxide Thiophene Epoxide (Reactive) Thiophene->Arene_Oxide CYP450 (Epoxidation) Adducts Glutathione (GSH) Conjugates S_Oxide->Adducts + GSH Arene_Oxide->Adducts + GSH Excretion Excretion Adducts->Excretion

Metabolic bioactivation pathways for a thiophene ring.
Chemical Stability

Chemical stability, particularly across a range of pH values, is fundamental for drug formulation, storage, and behavior in the gastrointestinal tract. The inherent electronic properties of furan and thiophene dictate their relative stability.

The general order of aromaticity and stability towards electrophilic attack is Thiophene > Pyrrole > Furan.[11] Furan is the least aromatic of the three because the high electronegativity of the oxygen atom holds its lone pair electrons more tightly, making them less available for delocalization.[11] Thiophene is the most aromatic and stable, in part due to better orbital overlap between sulfur's 3p orbitals and carbon's 2p orbitals.[6]

This difference is most pronounced in acidic conditions. The furan ring is notably acid-labile and can undergo irreversible, acid-catalyzed ring opening.[12] Thiophene is significantly more stable under acidic conditions.

Comparative pH Stability Data

pH ConditionFuran ScaffoldThiophene ScaffoldImplication in Drug Design
Acidic (e.g., pH 1-3) Prone to acid-catalyzed hydrolysis and ring opening.[12]Generally stable.Thiophene is a superior choice for orally administered drugs requiring stability in stomach acid.
Neutral (e.g., pH 7.4) Generally stable.Generally stable.Both scaffolds are typically suitable for formulation at physiological pH.
Basic (e.g., pH 9-12) Generally stable, but substituent-dependent.Generally stable.Stability under basic conditions is less of a differentiating factor for the core rings.
Photostability

Photostability is the ability of a compound to withstand exposure to light without undergoing degradation. It is a key regulatory requirement assessed according to ICH Q1B guidelines.[13][14] Photodegradation can lead to loss of potency and the formation of potentially toxic degradants.

While photostability is highly dependent on the entire structure of the molecule rather than just the core heterocycle, some general observations can be made. The greater aromaticity and electronic stability of the thiophene ring may confer a modest advantage in photostability over the furan ring in some cases. However, direct comparative studies are scarce, and this property must be evaluated on a case-by-case basis.

General Workflow for Stability Screening

The diagram below outlines a typical workflow for assessing the stability of drug candidates containing these scaffolds.

G cluster_workflow Stability Screening Workflow Start New Chemical Entity (Furan or Thiophene Analog) Decision1 Assess Stability Start->Decision1 Metabolic Metabolic Stability (Microsomes, S9) Decision1->Metabolic Chemical Chemical Stability (pH 1.2, 7.4, 9.0) Decision1->Chemical Photo Photostability (ICH Q1B) Decision1->Photo Analysis LC-MS/MS Analysis (Parent Disappearance, Metabolite ID) Metabolic->Analysis Chemical->Analysis Photo->Analysis Decision2 Stability Acceptable? Analysis->Decision2 Proceed Proceed to Further Studies Decision2->Proceed Yes Redesign Scaffold Hop or Redesign Decision2->Redesign No

General experimental workflow for stability screening.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Pooled liver microsomes (human, rat, or mouse) at 20 mg/mL.

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance).

  • Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation and collection plates.

  • Thermomixer or incubating shaker set to 37°C.

Procedure:

  • Preparation: Thaw liver microsomes and NADPH solution on ice. Prepare the test compound and positive controls by diluting the stock solution in buffer to an intermediate concentration.

  • Incubation Mixture: In the incubation plate, prepare the main incubation mixture by combining phosphate buffer and the microsomal stock to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Add the diluted test compound to the incubation mixture to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[15]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point for the reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture and transfer it to a collection plate containing cold ACN with internal standard to terminate the reaction.[16][17]

  • Control Incubations: Perform parallel incubations without the NADPH regenerating system to assess non-CYP-mediated degradation.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear regression line (k) is the elimination rate constant.

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint in µL/min/mg protein) using the equation: CLint = (k / microsomal protein concentration) * 1000.

Protocol 2: pH Stability Assay

Objective: To evaluate the degradation of a test compound in aqueous solutions at different pH values, simulating physiological and formulation conditions.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO or ACN).

  • Buffer solutions: 0.1 M HCl (pH ~1.2), Phosphate Buffered Saline (PBS, pH 7.4), and a basic buffer (e.g., borate or carbonate, pH ~9.0).

  • HPLC-grade water and ACN.

  • HPLC or UPLC system with a UV or MS detector.

Procedure:

  • Solution Preparation: Prepare solutions of the test compound at a final concentration (e.g., 10 µM) in each of the buffer solutions (acidic, neutral, basic). Ensure the initial percentage of organic solvent from the stock solution is low (e.g., <1%) to avoid solubility issues.

  • Incubation: Incubate the prepared solutions at a controlled temperature (e.g., room temperature or 37°C), protected from light.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.[18]

  • Quenching/Dilution: If necessary, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to determine the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each pH condition to determine the degradation rate.

Protocol 3: Photostability Assay (ICH Q1B)

Objective: To assess the intrinsic photostability of a drug substance by exposing it to standardized light conditions.[14]

Materials:

  • Test compound (solid or in solution).

  • Photostability chamber equipped with a light source that produces a combined visible and UVA output (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[19]

  • Calibrated radiometer/lux meter.

  • Chemically inert, transparent containers (e.g., quartz cuvettes, glass dishes).

  • Control samples protected from light (e.g., wrapped in aluminum foil).

  • HPLC system with a validated stability-indicating method.

Procedure:

  • Sample Preparation: Place the test compound (as a solid powder or in a solution) in the transparent containers. Prepare identical control samples and wrap them securely in aluminum foil to serve as "dark controls."

  • Exposure: Place the test and control samples in the photostability chamber. Expose them to a controlled light source until the total illumination is not less than 1.2 million lux hours and the integrated near-UV energy is not less than 200 watt-hours per square meter.[20] The temperature should be monitored and controlled.[19]

  • Analysis: After the exposure period, retrieve the samples. Prepare solutions of both the light-exposed and dark control samples.

  • Evaluation: Analyze all samples by HPLC. Compare the chromatograms of the exposed samples to the dark controls. Examine for any change in appearance, clarity, or color.[19] Quantify the parent compound and any significant degradation products.

  • Data Interpretation: A significant change is typically defined as a >5% loss in assay from the initial value or the formation of a degradation product above a specified identification threshold. The results determine if the compound is light-sensitive and requires light-resistant packaging.

References

Limited Evidence Suggests Potential for Bromo-Substituted Furamides as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 5-bromo-2-furamide derivatives as a distinct class of enzyme inhibitors is currently limited in publicly available research. However, preliminary studies on closely related bromo-substituted furan carboxamides and other heterocyclic amides indicate their potential as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), urease, and α-glucosidase. Further targeted research is necessary to establish a clear structure-activity relationship and comparative efficacy for this specific class of compounds.

Furthermore, broader studies on bromo-substituted heterocyclic compounds have demonstrated significant enzyme inhibitory activity. For example, 5-bromo-2-aryl benzimidazole derivatives have shown potent inhibition of both urease and α-glucosidase, with some derivatives exhibiting greater potency than the standard inhibitor thiourea for urease[3]. This suggests that the inclusion of a bromo-substituent on a heterocyclic core can be a favorable feature for enzyme inhibition.

The following table summarizes the available quantitative data for a representative bromo-substituted furan derivative and related compounds.

Comparative Inhibitory Activity

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference CompoundIC50 of Reference (µM)
Bromo-substituted Benzimidazole Derivative 7Urease12.07 ± 0.05Thiourea21.25 ± 0.15
Derivative 8Urease10.57 ± 0.12Thiourea21.25 ± 0.15
Derivative 11Urease13.76 ± 0.02Thiourea21.25 ± 0.15
Derivative 22Urease8.15 ± 0.03Thiourea21.25 ± 0.15
Furan Carboxamide N'-(5-bromofuran-2-carbonyl)isonicotinohydrazideCOX-2Not Reported--

Data for bromo-substituted benzimidazole derivatives is included to provide context on the potential of bromo-substituted heterocycles as enzyme inhibitors[3]. Data for the furan carboxamide derivative is based on molecular docking studies and does not include an experimental IC50 value[1][2].

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. The following is a representative protocol for an in vitro enzyme inhibition assay, adapted from studies on related enzyme inhibitors.

Urease Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of the urease enzyme.

Materials:

  • Jack bean urease

  • Urea solution (substrate)

  • Phosphate buffer (pH 7.0)

  • Test compounds (this compound derivatives)

  • Standard inhibitor (e.g., Thiourea)

  • Nessler's reagent

  • 96-well microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions with phosphate buffer.

  • Assay Mixture: In a 96-well plate, add 25 µL of the test compound solution, 25 µL of urease enzyme solution, and 50 µL of phosphate buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 50 µL of urea solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Colorimetric Detection: Add 100 µL of Nessler's reagent to each well. Nessler's reagent reacts with the ammonia produced from the hydrolysis of urea, resulting in a color change.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the evaluation of novel compounds as enzyme inhibitors.

Caption: Workflow for the evaluation of enzyme inhibitors.

Signaling Pathway Context

To understand the relevance of inhibiting enzymes like urease, it is important to consider their role in pathological processes. For example, urease produced by bacteria like Helicobacter pylori is a key virulence factor in the development of peptic ulcers and gastritis.

G cluster_0 Bacterial Action in Stomach cluster_1 Enzymatic Reaction cluster_2 Pathophysiological Effect H_pylori Helicobacter pylori Urease Urease Secretion H_pylori->Urease Hydrolysis Urea Hydrolysis Urease->Hydrolysis Urea Urea (in stomach) Urea->Hydrolysis Ammonia Ammonia (NH3) Production Hydrolysis->Ammonia pH_increase Increase in Gastric pH (Neutralization of stomach acid) Ammonia->pH_increase Colonization Bacterial Colonization and Survival pH_increase->Colonization Inflammation Inflammation and Tissue Damage Colonization->Inflammation Ulcer Peptic Ulcer Formation Inflammation->Ulcer Inhibitor This compound Derivatives (Potential Inhibitors) Inhibitor->Urease Inhibition

Caption: Role of urease in H. pylori pathogenesis.

References

A Head-to-Head Comparison of Synthetic Routes to 5-Bromo-2-Furamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. 5-Bromo-2-furamide, a valuable building block in medicinal chemistry, can be prepared through several synthetic pathways. This guide provides an objective, data-driven comparison of the most common synthetic routes to this compound, offering detailed experimental protocols and a clear visualization of the synthetic strategies.

Comparative Analysis of Synthetic Strategies

Three primary strategies for the synthesis of this compound have been evaluated:

  • Route 1: Direct Bromination of 2-Furamide. This approach is the most direct, involving the electrophilic substitution of a bromine atom onto the furan ring of the commercially available starting material, 2-furamide.

  • Route 2: Amidation of 5-Bromo-2-Furoic Acid. This two-step approach begins with the synthesis or acquisition of 5-bromo-2-furoic acid, followed by its conversion to the corresponding amide.

  • Route 3: Amidation of 5-Bromo-2-Furoyl Chloride. This is a variation of Route 2, where the carboxylic acid is first activated as an acyl chloride before amidation. This can often lead to higher yields and milder reaction conditions for the amidation step.

The selection of an optimal route depends on factors such as starting material availability, desired yield and purity, reaction scale, and safety considerations. The following table summarizes the key quantitative data for each synthetic pathway.

Data Presentation: Quantitative Comparison of Synthetic Routes

Parameter Route 1: Direct Bromination Route 2: Amidation of 5-Bromo-2-Furoic Acid Route 3: Amidation of 5-Bromo-2-Furoyl Chloride
Starting Material 2-Furamide5-Bromo-2-Furoic Acid5-Bromo-2-Furoic Acid
Key Reagents N-Bromosuccinimide (NBS), Solvent (e.g., DMF)Coupling agent (e.g., Boric Acid), Ammonia sourceThionyl chloride (SOCl₂), Ammonia source
Number of Steps 112
Reported/Estimated Yield Moderate to High (Variable)Moderate to HighHigh
Key Advantages Atom economical, single step.Avoids handling of acyl chlorides.High yielding, reliable amidation.
Key Disadvantages Potential for side reactions and purification challenges.May require optimization of coupling conditions.Two-step process, involves a moisture-sensitive intermediate.

Experimental Protocols

Route 1: Direct Bromination of 2-Furamide

Objective: To synthesize this compound via direct bromination of 2-furamide using N-bromosuccinimide.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-furamide (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and stir to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound. Further purification can be achieved by recrystallization.

Route 2: Amidation of 5-Bromo-2-Furoic Acid

Objective: To synthesize this compound from 5-bromo-2-furoic acid using a boric acid-catalyzed amidation.

Procedure:

  • To a mixture of 5-bromo-2-furoic acid (1.0 eq) and boric acid (0.1 eq) in a suitable solvent (e.g., toluene), add a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium hydroxide).

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Route 3: Amidation of 5-Bromo-2-Furoyl Chloride

Objective: To prepare this compound via a two-step process involving the formation of 5-bromo-2-furoyl chloride followed by amidation.

Step 3a: Synthesis of 5-Bromo-2-Furoyl Chloride

  • In a fume hood, carefully add thionyl chloride (2.0 eq) to 5-bromo-2-furoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add a catalytic amount of DMF.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting 5-bromo-2-furoyl chloride is often used in the next step without further purification.

Step 3b: Amidation of 5-Bromo-2-Furoyl Chloride

  • Dissolve the crude 5-bromo-2-furoyl chloride from the previous step in an anhydrous aprotic solvent (e.g., dichloromethane or THF) and cool to 0 °C.

  • Slowly add a solution of concentrated aqueous ammonia (excess) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. The product can be purified by recrystallization.

Visualization of Synthetic Pathways

Synthetic_Routes_to_5_Bromo_2_Furamide A 2-Furamide B This compound A->B Route 1: NBS, DMF C 5-Bromo-2-Furoic Acid C->B Route 2: Boric Acid, NH3 D 5-Bromo-2-Furoyl Chloride C->D SOCl2 D->B Route 3: NH3

Caption: Synthetic strategies for this compound.

Safety Operating Guide

Proper Disposal of 5-Bromo-2-furamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 5-Bromo-2-furamide

This guide provides a detailed, step-by-step operational and disposal plan for this compound, a halogenated organic compound. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and maintaining environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or similar chemical substances.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. If a specific SDS is unavailable, the compound should be handled with the precautions suitable for a potentially hazardous halogenated organic substance.

Personal Protective Equipment (PPE):

A comprehensive set of PPE is mandatory to prevent any exposure.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemically resistant gloves (e.g., nitrile) and a laboratory coat.
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors may be necessary if handling powders or creating aerosols.

Handling:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[1]

  • Keep the compound away from heat and sources of ignition.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical aspect of laboratory safety and environmental responsibility. It involves a systematic process of segregation, containment, labeling, and transfer.

Step 1: Segregation of Waste

Proper segregation is the foundational step in the disposal process.

  • Halogenated vs. Non-Halogenated Waste: this compound waste must be collected separately from non-halogenated organic waste.[1] Mixing these waste streams can interfere with disposal processes and may violate regulatory requirements.

  • Solid vs. Liquid Waste: Collect solid this compound waste (e.g., unused reagent, contaminated personal protective equipment) separately from liquid waste (e.g., solutions containing this compound).

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents.

Step 2: Containment of Waste

  • Use only approved, compatible, and properly sealed hazardous waste containers.

  • Containers for liquid waste should be stored in secondary containment to prevent spills.

  • Do not overfill waste containers.

Step 3: Labeling of Waste Containers

Clear and accurate labeling is essential for identification, safety, and regulatory compliance.

  • Content Identification: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Hazard Communication: Affix appropriate hazard symbols (e.g., irritant, harmful).

Step 4: Storage of Waste

Store waste containers in a designated and secure location pending disposal.

  • Designated Area: Store waste in a designated satellite accumulation area (SAA) that is clearly marked.

  • Ventilation: The storage area should be well-ventilated.

Step 5: Final Disposal

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Approved Disposal Facility: Dispose of the contents and container through an approved waste disposal plant or a licensed hazardous waste contractor.[3][4][5] Do not dispose of this chemical down the drain or in regular trash.[2]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general procedure for handling halogenated organic waste is well-established. The steps outlined above are based on standard laboratory safety protocols for this class of compounds.

Disposal Workflow

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Consult SDS for This compound B Wear Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Handle in a Chemical Fume Hood B->C D Generate Waste (Solid or Liquid) C->D E Is the waste halogenated? D->E F Segregate into Halogenated Waste Container E->F Yes G Segregate into Non-Halogenated Waste Container E->G No H Use Approved, Compatible, and Sealed Containers F->H I Label Container: - 'Hazardous Waste' - 'this compound' - Hazard Symbols H->I J Store in Designated Satellite Accumulation Area I->J K Arrange for Pickup by Licensed Waste Contractor J->K L Dispose at an Approved Waste Disposal Plant K->L

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-2-furamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Bromo-2-furamide, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar halogenated organic compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound, which is presumed to be a skin, eye, and respiratory irritant based on data from structurally related compounds.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield must be worn.
Skin Protection Chemically resistant gloves (e.g., nitrile) and a laboratory coat are required.[1][2]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] For situations with a higher risk of aerosol generation or potential ventilation failure, a NIOSH-approved respirator with cartridges for organic vapors and particulates may be necessary.[2]
Body Protection A long-sleeved laboratory coat is essential to prevent skin contact. For extensive handling, a chemical-resistant apron over the lab coat is recommended.[3][4]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize exposure risk.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Cover the work surface with absorbent, plastic-backed pads to contain any potential spills.[1]

  • Assemble all necessary equipment and reagents before handling the compound.

  • Verify that an eyewash station and safety shower are readily accessible.[5]

2. Weighing and Aliquoting:

  • Perform all weighing and handling of the solid compound within a chemical fume hood to control dust.

  • Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Close the primary container tightly immediately after use.

3. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • If the solvent is volatile, ensure adequate ventilation to prevent vapor accumulation.

4. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with this compound. Use an appropriate solvent, followed by soap and water.[6]

  • Remove PPE in the correct order to avoid cross-contamination and dispose of it as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after removing gloves.[5][7]

Disposal Plan: Managing this compound Waste

As a halogenated organic compound, this compound waste must be segregated and disposed of according to institutional and regulatory guidelines.

1. Waste Segregation:

  • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent pads, and weighing paper, in a clearly labeled, sealed container designated for "Halogenated Solid Waste."[2]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled container for "Halogenated Liquid Waste." Do not mix with non-halogenated waste streams.[2]

  • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

2. Container Management:

  • Ensure all waste containers are properly labeled with the full chemical name and a "Hazardous Waste" sticker.[2]

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area with secondary containment to prevent spills.[2]

3. Spill Management:

  • Small Spills: For minor spills, alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep the material into a designated hazardous waste container and clean the area with soap and water.[2]

  • Large Spills: In the event of a large spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department. Only trained personnel with appropriate respiratory protection should manage the cleanup.[2]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

prep Preparation - Don PPE - Prepare fume hood weigh Weighing - Handle solid in fume hood prep->weigh Proceed dissolve Dissolution - Prepare stock solution weigh->dissolve Proceed experiment Experimental Use - Perform experiment dissolve->experiment Proceed decontaminate Decontamination - Clean workspace and equipment experiment->decontaminate Completion waste Waste Disposal - Segregate halogenated waste decontaminate->waste Completion de_ppe Doffing PPE - Remove PPE correctly waste->de_ppe Completion wash Hand Washing de_ppe->wash Final Step

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-furamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.